molecular formula C16H23NO4 B12407846 JA-Acc

JA-Acc

Katalognummer: B12407846
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: TVRBFBSVUYCAKT-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JA-Acc is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H23NO4

Molekulargewicht

293.36 g/mol

IUPAC-Name

1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-

InChI-Schlüssel

TVRBFBSVUYCAKT-ARJAWSKDSA-N

Isomerische SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Kanonische SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Acetyl-CoA Carboxylase (ACC) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) inhibitors represent a promising therapeutic strategy for a range of metabolic and oncologic diseases. By targeting the rate-limiting enzyme in de novo lipogenesis (DNL), these inhibitors modulate cellular lipid metabolism, shifting the balance from fatty acid synthesis to fatty acid oxidation. This in-depth guide elucidates the core mechanism of action of ACC inhibitors, presents key quantitative data from preclinical and clinical studies, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways involved.

Introduction: The Central Role of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed step in the synthesis of fatty acids. In mammals, two isoforms of ACC exist with distinct tissue distributions and physiological roles:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides the malonyl-CoA precursor for de novo fatty acid synthesis.[3][4]

  • ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues like the skeletal muscle and heart, ACC2-produced malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[3]

The dual functions of ACC make it a critical regulator of cellular energy homeostasis.

Mechanism of Action of ACC Inhibitors

ACC inhibitors exert their effects by blocking the enzymatic activity of ACC1 and/or ACC2. This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA, resulting in two primary metabolic consequences:

  • Inhibition of De Novo Lipogenesis (DNL): By decreasing the availability of malonyl-CoA, the substrate for fatty acid synthase (FASN), ACC inhibitors effectively shut down the synthesis of new fatty acids in lipogenic tissues.

  • Stimulation of Fatty Acid Oxidation (FAO): The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their oxidation for energy production.

The net effect is a metabolic shift from energy storage in the form of lipids to energy expenditure through the burning of fat. This mechanism underlies the therapeutic potential of ACC inhibitors in various disease states.

Therapeutic Applications and Quantitative Data

The unique mechanism of action of ACC inhibitors has led to their investigation in several therapeutic areas.

Non-alcoholic Steatohepatitis (NASH)

In NASH, excessive lipid accumulation in the liver (steatosis) drives inflammation and fibrosis. By simultaneously inhibiting DNL and promoting FAO in the liver, ACC inhibitors can reduce hepatic fat content.

Clinical Trial Data for ACC Inhibitors in NASH
Endpoint Result
Relative Reduction in Liver Fat (MRI-PDFF) A meta-analysis of six randomized controlled trials (RCTs) showed a significant mean difference of -48.38% in liver fat reduction with ACC inhibitor monotherapy compared to placebo. One study with Firsocostat (GS-0976) showed that 70% of patients achieved a ≥30% decrease in MRI-PDFF after 12 weeks of daily 20 mg dosing.
Change in Alanine Aminotransferase (ALT) The same meta-analysis reported a significant mean reduction in ALT levels of -16.07 U/L with ACC inhibitor monotherapy.
Adverse Events: Hypertriglyceridemia A notable side effect is an increase in plasma triglycerides. The meta-analysis found a markedly elevated risk of hypertriglyceridemia (Odds Ratio: 10.33). In a study with MK-4074, one individual's plasma triglycerides rose to over 800 mg/dL.
Oncology

Many cancer cells exhibit upregulated DNL to support rapid proliferation and membrane synthesis. ACC inhibition can disrupt this metabolic adaptation, leading to anti-tumor effects.

Preclinical Data for ACC Inhibitors in Cancer
Inhibitor Cell Line
ND-646Non-small cell lung cancer (NSCLC) cells (A549, H157, H1355, H460)
Unnamed dual ACC1/2 inhibitorU87 and U87 EGFRvIII glioblastoma cells
ACC1-specific inhibitorsBreast cancer cells

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of ACC inhibitors requires specific and robust experimental assays.

ACC Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of purified ACC enzyme by quantifying the amount of ADP produced during the carboxylation reaction.

Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP production. The reaction is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is indicative of ACC activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1x ACC Assay Buffer by diluting the 5x stock.

    • Thaw ACC1 enzyme, ATP, acetyl-CoA, and sodium bicarbonate on ice.

    • Prepare the substrate solution containing ATP, acetyl-CoA, and sodium bicarbonate in 1x ACC Assay Buffer.

  • Assay Plate Setup (96-well white plate):

    • Test Inhibitor wells: Add 2.5 µl of the test inhibitor solution.

    • Positive Control wells: Add 2.5 µl of a control inhibitor or vehicle.

    • "Blank" wells: Add 7.5 µl of 1x ACC Assay Buffer.

  • Enzyme Addition:

    • Dilute the ACC1 enzyme to the desired concentration in 1x ACC Assay Buffer.

    • Add 7.5 µl of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Reaction Initiation and Incubation:

    • Add 15 µl of the substrate solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes to terminate the reaction and deplete ATP.

    • Add 50 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The "Blank" reading is subtracted from all other measurements. The activity is then calculated based on the luminescence signal.

De Novo Lipogenesis (DNL) Assay using 14C-Acetate

This cell-based assay measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Principle: Cells are incubated with 14C-labeled acetate, a precursor for acetyl-CoA. The radiolabeled acetyl-CoA is then incorporated into newly synthesized fatty acids via the DNL pathway. The amount of radioactivity in the lipid fraction is a direct measure of DNL activity.

Detailed Protocol:

  • Cell Culture:

    • Plate cells in a suitable culture vessel and grow to the desired confluency.

  • Inhibitor Treatment:

    • Treat cells with the ACC inhibitor or vehicle for the desired duration.

  • Radiolabeling:

    • Add 14C-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Lipid Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells and extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method.

  • Quantification of Radioactivity:

    • Evaporate the solvent from the lipid extract.

    • Resuspend the lipid residue in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of the cell lysate.

    • Compare the radioactivity in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition of DNL.

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells oxidize fatty acids by quantifying the production of metabolic end products or oxygen consumption.

Principle (Radiometric Method): Cells are incubated with a radiolabeled fatty acid, such as 14C-palmitate. The fatty acid is taken up by the cells and undergoes β-oxidation in the mitochondria, producing 14C-labeled acetyl-CoA, which is further oxidized in the TCA cycle to 14C-CO2, and acid-soluble metabolites (ASMs). The amount of 14C-CO2 and/or 14C-ASMs produced is proportional to the rate of FAO.

Detailed Protocol (Radiometric Method):

  • Cell Preparation:

    • Harvest and resuspend cells in an appropriate assay buffer.

  • Substrate Preparation:

    • Prepare a solution of 14C-palmitate complexed to bovine serum albumin (BSA).

  • Reaction Setup:

    • Incubate the cells with the ACC inhibitor or vehicle.

    • Add the 14C-palmitate-BSA substrate to initiate the reaction.

  • CO2 Trapping (for complete oxidation measurement):

    • Incubate the reaction in a sealed system containing a CO2 trapping agent (e.g., a filter paper soaked in NaOH).

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., perchloric acid). This also releases the dissolved CO2 from the medium.

  • Quantification:

    • Measure the radioactivity in the CO2 trap and in the acid-soluble supernatant (for ASMs) using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the amount of radioactivity converted to CO2 and/or ASMs per unit of time and protein.

Alternative Principle (Oxygen Consumption Rate - OCR): Real-time measurement of OCR using an extracellular flux analyzer (e.g., Seahorse XF) can also determine FAO. A decrease in OCR upon the addition of a fatty acid substrate indicates its oxidation. ACC inhibitors are expected to increase the OCR in the presence of fatty acids.

Signaling Pathways Regulating ACC

The activity and expression of ACC are tightly regulated by complex signaling networks, primarily the AMPK and ChREBP pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This is a rapid, short-term regulatory mechanism to conserve ATP by halting the energy-consuming process of fatty acid synthesis and promoting the energy-producing process of fatty acid oxidation.

AMPK_ACC_Pathway AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC ACC1 / ACC2 AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces DNL De Novo Lipogenesis MalonylCoA->DNL promotes CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

AMPK-mediated regulation of ACC activity.
Carbohydrate Response Element-Binding Protein (ChREBP) Pathway

ChREBP is a transcription factor that is activated in response to high glucose levels. It plays a crucial role in the long-term transcriptional regulation of lipogenic genes, including ACC. In the presence of high glucose, ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, including the gene encoding ACC1 (ACACA), leading to increased gene expression and a subsequent increase in DNL.

ChREBP_ACC_Pathway HighGlucose High Glucose ChREBP_inactive ChREBP (inactive, cytosolic) HighGlucose->ChREBP_inactive activates ChREBP_active ChREBP (active, nuclear) ChREBP_inactive->ChREBP_active translocates to nucleus ACACA_gene ACACA Gene (encodes ACC1) ChREBP_active->ACACA_gene promotes transcription ACC1_mRNA ACC1 mRNA ACACA_gene->ACC1_mRNA transcription ACC1_protein ACC1 Protein ACC1_mRNA->ACC1_protein translation DNL Increased De Novo Lipogenesis ACC1_protein->DNL catalyzes

ChREBP-mediated regulation of ACC1 expression.

Conclusion

ACC inhibitors are a compelling class of therapeutic agents with a well-defined mechanism of action that favorably modulates lipid metabolism. Their ability to simultaneously inhibit de novo lipogenesis and stimulate fatty acid oxidation provides a strong rationale for their development in metabolic diseases like NASH and in oncology. The quantitative data from clinical and preclinical studies are encouraging, although the side effect of hypertriglyceridemia requires careful management and further investigation. The experimental protocols and an understanding of the regulatory signaling pathways detailed in this guide provide a solid foundation for researchers and drug developers working in this exciting field. Further research will continue to refine the therapeutic application of ACC inhibitors and potentially expand their clinical utility.

References

The Pivotal Role of Acetyl-CoA Carboxylase in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Carboxylase (ACC) stands as a critical regulatory enzyme at the crossroads of carbohydrate and lipid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the fundamental building block for the synthesis of new fatty acids. This technical guide provides an in-depth exploration of the multifaceted role of ACC in fatty acid synthesis, detailing its mechanism of action, the intricate layers of its regulation, and its significance as a therapeutic target. The two primary isoforms, ACC1 and ACC2, are discussed in detail, highlighting their distinct subcellular localizations and physiological functions. This document also presents key experimental protocols and quantitative data to serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

The synthesis of fatty acids, a fundamental anabolic process, is essential for energy storage, membrane biogenesis, and the production of signaling molecules. The commitment step in this pathway is the conversion of acetyl-CoA to malonyl-CoA, a reaction meticulously controlled by Acetyl-CoA Carboxylase (ACC).[1] ACC is a biotin-dependent enzyme that exists in two major isoforms in mammals: ACC1 and ACC2.[1][2] ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it directs the synthesis of fatty acids.[2] In contrast, ACC2 is primarily associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[2][3] Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

Mechanism of Action

The catalytic activity of Acetyl-CoA Carboxylase involves a two-step reaction mechanism facilitated by its two principal catalytic domains: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain.[1]

  • Biotin Carboxylation: In the first step, the BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently attached to the biotin carboxyl carrier protein (BCCP) domain. Bicarbonate serves as the source of the carboxyl group.[1]

  • Carboxyl Transfer: The carboxylated biotin then translocates to the CT active site, where the carboxyl group is transferred to acetyl-CoA, yielding malonyl-CoA.[1]

This intricate process is essential for providing the necessary substrate for fatty acid synthase (FAS) to elongate fatty acid chains.

Regulation of Acetyl-CoA Carboxylase

The activity of ACC is tightly regulated through a multi-tiered system involving allosteric modulation, covalent modification, and transcriptional control. This complex regulation ensures that fatty acid synthesis is exquisitely sensitive to the cell's energy status and hormonal signals.

Allosteric Regulation

Allosteric effectors provide a rapid mechanism for modulating ACC activity in response to the immediate metabolic needs of the cell.

  • Citrate (B86180): Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[5] When cellular energy levels are high, citrate accumulates in the mitochondria and is transported to the cytoplasm, where it signals an abundance of acetyl-CoA and ATP.[6] Citrate promotes the polymerization of ACC from an inactive dimeric state to an active filamentous polymer, thereby enhancing its catalytic activity.[5]

  • Palmitoyl-CoA: The end-product of fatty acid synthesis, palmitoyl-CoA, acts as a feedback inhibitor of ACC.[6] High levels of palmitoyl-CoA signal an excess of fatty acids, leading to the depolymerization of the active ACC filament back to its inactive dimeric form.[5]

Covalent Modification: Phosphorylation

Covalent modification through phosphorylation provides a crucial layer of hormonal and energy-sensing control over ACC activity. Phosphorylation generally leads to the inactivation of ACC.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[7] Activated AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212, leading to their inactivation and a subsequent decrease in fatty acid synthesis.[1][7] This ensures that energy-consuming anabolic pathways are switched off when energy is scarce.

  • Protein Kinase A (PKA): Hormones like glucagon (B607659) and epinephrine, which signal low blood glucose levels, activate PKA.[3] PKA can phosphorylate and inactivate ACC, primarily ACC2, further contributing to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation to generate energy.[1]

  • Insulin: In contrast, insulin, the hormone of the well-fed state, promotes the dephosphorylation and activation of ACC.[3] Insulin activates protein phosphatases that remove the inhibitory phosphate (B84403) groups, thereby stimulating fatty acid synthesis for energy storage.[3]

Signaling Pathways

The regulation of ACC is intricately woven into several key signaling pathways that govern cellular metabolism.

AMPK Signaling Pathway

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// Nodes Low_Energy [label="Low Energy (High AMP/ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="Acetyl-CoA Carboxylase (ACC)", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Low_Energy -> AMPK [label="Activates", color="#202124"]; AMPK -> ACC [label="Phosphorylates (Inactivates)", color="#EA4335", style=dashed, arrowhead=tee]; ACC -> Fatty_Acid_Synthesis [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } }

Caption: AMPK signaling pathway leading to the inactivation of ACC.

Insulin Signaling Pathway

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Phosphatase [label="Protein Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; ACC_P [label="Phosphorylated ACC (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC_Active [label="Dephosphorylated ACC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> Protein_Phosphatatase [label="Activates", color="#202124"]; Protein_Phosphatase -> ACC_P [label="Dephosphorylates", color="#202124"]; ACC_P -> ACC_Active [color="#34A853", arrowhead=vee]; ACC_Active -> Fatty_Acid_Synthesis [label="Promotes", color="#34A853", arrowhead=vee]; } }

Caption: Insulin signaling pathway promoting the activation of ACC.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and regulation of Acetyl-CoA Carboxylase.

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase Isoforms

ParameterACC1ACC2Reference
Km for Acetyl-CoA
    - Basal0.4 mM-[8]
    - With CoA4 µM-[8]
Km for ATP ---
Km for Bicarbonate ---

Table 2: Allosteric Regulation of Acetyl-CoA Carboxylase Isoforms

Allosteric EffectorParameterACC1ACC2Reference
Citrate Apparent Kd0.8 ± 0.3 mM3.4 ± 0.6 mM[1][9]
Apparent Ki20 ± 8 mM38 ± 8 mM[1][9]
Fold Activation~4-fold>1000-fold[1][9]
Palmitoyl-CoA Ki---

Table 3: Phosphorylation Sites of Acetyl-CoA Carboxylase Isoforms

KinaseACC1 Phosphorylation SiteACC2 Phosphorylation SiteReference
AMPK Ser79, Ser1200, Ser1215Ser212 (murine), Ser221 (human), Ser222[1][7][10]
PKA Ser1200-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Acetyl-CoA Carboxylase.

Acetyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures ACC activity by coupling the production of malonyl-CoA to its subsequent reduction by malonyl-CoA reductase, which is monitored by the oxidation of NADPH.[6]

Materials:

  • Cell or tissue lysate containing ACC

  • Assay Buffer: 200 mM MOPS-K+ (pH 7.8), 5 mM MgCl2, 4 mM DTE

  • Substrates: 10 mM NaHCO3, 4 mM ATP, 1 mM Acetyl-CoA

  • Coupling Enzyme: Recombinant malonyl-CoA reductase

  • Cofactor: 0.4 mM NADPH

  • Spectrophotometer capable of reading at 365 nm

Procedure:

  • Prepare the assay mixture containing Assay Buffer, NaHCO3, ATP, NADPH, and malonyl-CoA reductase in a cuvette.

  • Add the cell or tissue lysate to the assay mixture and incubate for a few minutes to establish a baseline reading.

  • Initiate the reaction by adding acetyl-CoA.

  • Monitor the decrease in absorbance at 365 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation to determine ACC activity.

Western Blot Analysis of ACC Phosphorylation

This protocol describes the detection of phosphorylated ACC using phospho-specific antibodies.[11]

Materials:

  • Cell or tissue lysates

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ACC (e.g., anti-pSer79) and anti-total-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ACC antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ACC antibody to normalize for protein loading.

Quantitative Real-Time PCR (RT-qPCR) for ACC1 and ACC2 mRNA Expression

This protocol outlines the measurement of ACC1 and ACC2 mRNA levels.[12][13]

Materials:

  • RNA extraction kit (e.g., TRIzol or RNeasy kit)

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for ACC1, ACC2, and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from cells or tissues using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers for ACC1, ACC2, and the reference gene.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression levels of ACC1 and ACC2 mRNA, normalized to the reference gene.

Conclusion

Acetyl-CoA Carboxylase is a master regulator of fatty acid synthesis, integrating nutritional and hormonal signals to control the flow of carbons into lipid biosynthesis. Its two isoforms, ACC1 and ACC2, play distinct yet coordinated roles in managing cellular energy homeostasis. The intricate mechanisms of allosteric and covalent regulation provide multiple points for therapeutic intervention. The detailed understanding of ACC's function, supported by robust experimental methodologies, is crucial for the development of novel therapies targeting metabolic diseases. This technical guide serves as a comprehensive resource for researchers dedicated to unraveling the complexities of lipid metabolism and advancing the field of drug discovery.

References

Endogenous regulation of Acetyl-CoA Carboxylase activity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endogenous Regulation of Acetyl-CoA Carboxylase (ACC) Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] Its activity is critical for maintaining cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cancer.[1][3] Mammals express two main isoforms, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct cellular locations and functions.[1] ACC1 is a cytosolic enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The activity of both ACC isoforms is exquisitely controlled through a multi-layered endogenous regulatory network involving allosteric modulation, covalent modification, and hormonal signaling. This guide provides a comprehensive overview of these core regulatory mechanisms, detailed experimental protocols for their study, and quantitative data to support further research and therapeutic development.

Core Regulatory Mechanisms of ACC Activity

The acute control of ACC activity is a result of the integration of multiple signals, including substrate availability, allosteric ligand concentrations, and post-translational modifications, primarily phosphorylation.

Allosteric Regulation

Allosteric control provides a rapid mechanism for adjusting ACC activity in response to the cell's immediate metabolic state.

  • Activation by Citrate (B86180): Citrate, an intermediate of the TCA cycle, is a primary allosteric activator of ACC. High cytosolic citrate levels signal an energy-replete state and an abundance of acetyl-CoA, the substrate for both the TCA cycle and fatty acid synthesis. Citrate binding promotes the polymerization of inactive ACC dimers into active filamentous polymers, significantly enhancing its catalytic activity.

  • Inhibition by Long-Chain Fatty Acyl-CoAs: The end products of fatty acid synthesis, particularly long-chain fatty acyl-CoAs like palmitoyl-CoA, act as feedback inhibitors of ACC. This inhibition is competitive with respect to citrate and prevents the overaccumulation of fatty acids. This feedback mechanism is crucial for maintaining lipid homeostasis.

G cluster_0 Cellular State cluster_1 Allosteric Regulation EnergySurplus High Energy (High ATP/ADP) Citrate Citrate EnergySurplus->Citrate increases EnergyDeficit Low Energy (High AMP/ATP) FattyAcidSurplus High Fatty Acyl-CoAs PalmitoylCoA Palmitoyl-CoA FattyAcidSurplus->PalmitoylCoA increases ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC Activates PalmitoylCoA->ACC Inhibits

Figure 1: Allosteric control of ACC activity by cellular metabolites.

Covalent Modification: Phosphorylation

Phosphorylation is the principal mechanism for the short-term hormonal and metabolic control of ACC, leading to its inactivation.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated under conditions of metabolic stress (e.g., high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC isoforms. The primary AMPK phosphorylation site on ACC1 is Serine 79 (in rodents and humans), while the corresponding site on ACC2 is Serine 212 (rodent) or Serine 221 (human). This inhibitory phosphorylation decreases the Vmax of ACC and increases its sensitivity to allosteric inhibition by palmitoyl-CoA, effectively shutting down fatty acid synthesis and promoting fatty acid oxidation to restore cellular ATP levels.

Hormonal Regulation

Hormones provide systemic control over ACC activity, aligning lipid metabolism with the body's overall physiological state (e.g., fed vs. fasted).

  • Insulin (B600854) (Fed State): In the fed state, high levels of insulin signal energy abundance. Insulin promotes the dephosphorylation and activation of ACC. This is achieved primarily through the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which remove the inhibitory phosphate (B84403) groups installed by AMPK. Activated ACC then drives the conversion of excess carbohydrates into fatty acids for storage.

  • Glucagon (B607659) and Epinephrine (B1671497) (Fasted/Stress State): During fasting or stress, glucagon and epinephrine levels rise. These hormones lead to the phosphorylation and inactivation of ACC. This effect is mediated by the activation of kinases, including AMPK, which overrides the effects of any activating signals and shifts metabolism away from energy storage and towards energy utilization.

G Insulin Insulin (Fed State) PP2A Protein Phosphatase 2A Insulin->PP2A activates Glucagon Glucagon / Epinephrine (Fasted / Stress State) AMPK AMPK Glucagon->AMPK activates ACC_Active ACC (Active, Dephosphorylated) AMPK->ACC_Active phosphorylates ACC_Inactive P-ACC (Inactive, Phosphorylated) PP2A->ACC_Inactive dephosphorylates ACC_Active->ACC_Inactive

Figure 2: Hormonal and covalent regulation of ACC phosphorylation state.

Quantitative Data on ACC Regulators

The following tables summarize key quantitative parameters for the allosteric and hormonal regulation of ACC activity. Note that exact values can vary based on the specific isoform, species, and experimental conditions.

Table 1: Allosteric Regulation of ACC

RegulatorEffect on ACCParameterValueNotes
Citrate ActivatorK₀.₅ (Half-maximal activation)0.2 - 1.0 mMThe concentration required for half-maximal activation is lowered by insulin treatment.
Palmitoyl-CoA InhibitorKᵢ (Inhibition constant)0.85 - 1.7 µMPhosphorylation by AMPK reduces the Kᵢ, making ACC more sensitive to inhibition.

Table 2: Hormonal Regulation of ACC in Rat Hepatocytes

HormoneDoseEffect on ACC ActivityFold ChangeReference
Insulin 0-5 unitsActivation~1.5x increase
Glucagon 2.5 µUnitsInhibition~2.4x decrease
Epinephrine -Inhibition~1.8x decrease

Detailed Experimental Protocols

Accurate assessment of ACC activity and its regulation is fundamental to metabolic research. Below are detailed methodologies for key assays.

Protocol: ACC Enzyme Activity Assay (Radiochemical)

This protocol is a standard method for measuring ACC activity by quantifying the incorporation of radioactive bicarbonate into acid-stable malonyl-CoA.

Materials:

  • Cell or tissue lysate containing ACC

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Substrate Mix: 20 mM ATP, 5 mM Acetyl-CoA, 20 mM Citrate

  • Radioactive Substrate: NaH¹⁴CO₃ (Sodium Bicarbonate, [¹⁴C])

  • Stop Solution: 6 M HCl

  • Scintillation fluid and vials

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Methodology:

  • Protein Extraction: Prepare cell or tissue extracts in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

    • 50 µL of 2x Assay Buffer

    • 10 µL of lysate (adjust volume for 20-50 µg of total protein)

    • dH₂O to a volume of 80 µL

  • Pre-incubation: Pre-incubate the reaction tubes at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation: Start the reaction by adding 20 µL of a combined Substrate Mix and NaH¹⁴CO₃ solution (final concentration of ~5 mM bicarbonate with a specific activity of ~2 µCi/µmol).

  • Incubation: Incubate at 37°C for 10 minutes. The reaction should be in the linear range.

  • Termination: Stop the reaction by adding 25 µL of 6 M HCl. This acidifies the sample and evaporates any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

  • Evaporation: Dry the samples in a fume hood or speed vacuum. This step is critical to remove background radioactivity.

  • Quantification: Resuspend the dried pellet in 100 µL of dH₂O. Add 1 mL of scintillation fluid, vortex, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Calculation: Calculate ACC activity as nmol of H¹⁴CO₃ incorporated per minute per mg of protein.

G start Start: Prepare Lysate & Quantify Protein step1 1. Prepare Reaction Mix (Buffer, Lysate) on Ice start->step1 step2 2. Pre-incubate at 37°C (5 minutes) step1->step2 step3 3. Initiate with Substrates (Acetyl-CoA, ATP, Citrate) + NaH¹⁴CO₃ step2->step3 step4 4. Incubate at 37°C (10 minutes) step3->step4 step5 5. Terminate Reaction with 6 M HCl step4->step5 step6 6. Evaporate to Dryness (Remove unreacted ¹⁴CO₂) step5->step6 step7 7. Resuspend Pellet Add Scintillation Fluid step6->step7 end End: Count Radioactivity & Calculate Activity step7->end

Figure 3: Workflow for radiochemical ACC activity assay.

Protocol: Analysis of ACC Phosphorylation by Western Blot

This protocol allows for the semi-quantitative assessment of the phosphorylation status of ACC at specific regulatory sites.

Materials:

  • Cell or tissue lysate

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-total ACC

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state. Quantify protein concentration.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Given ACC's large size (~265-280 kDa), a low percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC Ser79, typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against total ACC.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. The final result is typically presented as the ratio of phospho-ACC to total ACC.

G start Start: Cell Lysis with Phosphatase Inhibitors step1 1. Protein Separation (SDS-PAGE) start->step1 step2 2. Transfer to PVDF Membrane step1->step2 step3 3. Block Membrane (1 hr with BSA/Milk) step2->step3 step4 4. Incubate with Primary Ab (e.g., anti-pACC Ser79) Overnight at 4°C step3->step4 step5 5. Wash (3x with TBST) step4->step5 step6 6. Incubate with Secondary Ab (e.g., anti-Rabbit HRP) 1 hr at RT step5->step6 step7 7. Final Wash (3x with TBST) step6->step7 step8 8. Add ECL Substrate & Image Signal step7->step8 step9 9. Strip and Re-probe for Total ACC step8->step9 end End: Densitometry Analysis (Ratio of p-ACC / Total ACC) step9->end

Figure 4: Western blot workflow for analyzing ACC phosphorylation.

References

A Technical Guide to the Cellular Localization and Function of Acetyl-CoA Carboxylase Isoforms: ACC1 and ACC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms, ACC1 and ACC2, encoded by distinct genes, play pivotal but distinct roles in lipid metabolism. Their differential cellular localization is key to their specialized functions, making them attractive targets for therapeutic intervention in metabolic diseases and cancer. This technical guide provides an in-depth overview of the cellular localization and function of ACC1 and ACC2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Localization: A Tale of Two Compartments

The distinct functions of ACC1 and ACC2 are largely dictated by their subcellular locations. ACC1 is a cytosolic enzyme, whereas ACC2 is primarily associated with the outer mitochondrial membrane.[1][2][3][4] This spatial separation allows for the independent regulation of two key metabolic pathways: fatty acid synthesis and fatty acid oxidation.

  • ACC1 (ACACA): Residing in the cytosol , ACC1 provides the malonyl-CoA necessary for de novo fatty acid synthesis.[5] This process is particularly active in lipogenic tissues such as the liver and adipose tissue. The cytosolic localization of ACC1 ensures that the newly synthesized malonyl-CoA is readily available to the fatty acid synthase (FAS) complex, which is also located in the cytosol.

  • ACC2 (ACACB): ACC2 is anchored to the outer mitochondrial membrane via a unique N-terminal hydrophobic domain. This strategic positioning places it in close proximity to the carnitine palmitoyltransferase 1 (CPT1) system, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

A mitochondrial isoform of ACC1 (mtACC1) has also been described, which plays a role in mitochondrial fatty acid synthesis and protein lipoylation.

Functional Roles: Biosynthesis vs. Regulation of Oxidation

The differential localization of ACC1 and ACC2 directly translates to their distinct, yet interconnected, functions in lipid metabolism.

ACC1: The Gatekeeper of Fatty Acid Synthesis

The primary role of ACC1 is to catalyze the first committed step in de novo fatty acid synthesis. The malonyl-CoA produced by ACC1 serves as the two-carbon donor for the elongation of the fatty acid chain by the FAS complex. This pathway is crucial for storing excess energy as triglycerides and for the production of essential lipids for membrane formation and signaling.

ACC2: The Regulator of Fatty Acid Oxidation

ACC2's main function is to regulate the rate of mitochondrial fatty acid β-oxidation. The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of CPT1. By inhibiting CPT1, ACC2 effectively controls the entry of fatty acids into the mitochondria, thereby preventing their oxidation. This mechanism ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile cycle.

Quantitative Data Summary

A precise understanding of the enzymatic properties and expression levels of ACC1 and ACC2 is critical for designing targeted therapeutic strategies.

Enzyme Kinetic Parameters

While direct side-by-side comparisons of human ACC1 and ACC2 kinetic parameters are limited, studies on recombinant human enzymes have provided valuable insights. It has been noted that the kinetic parameters for both isoforms are broadly comparable.

ParameterACC1 (Human, recombinant)ACC2 (Human, recombinant)SubstrateReference
Km ~20-70 µM~20-100 µMAcetyl-CoA
~20-100 µM~30-150 µMATP
~1-5 mM~1-10 mMBicarbonate
kcat Not consistently reportedActivated by citrate-
Vmax Affected by phosphorylationActivated by citrate-

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric regulators like citrate.

Tissue Expression Levels

The tissue distribution of ACC1 and ACC2 differs between rodents and humans, a crucial consideration for translational research. In humans, ACC2 is more broadly expressed and is the predominant isoform in both lipogenic and oxidative tissues.

TissueACC1 mRNA Expression (Relative)ACC2 mRNA Expression (Relative)Predominant Isoform (Human)Reference
Liver ModerateHighACC2
Adipose Tissue (White) LowHighACC2
Skeletal Muscle LowHighACC2
Heart LowHighACC2
Brain HighLowACC1

Note: The provided data is based on relative mRNA expression levels and may not directly correlate with absolute protein abundance. The Human Protein Atlas provides further details on tissue-specific protein expression.

Experimental Protocols

Immunofluorescence Staining for Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of ACC1 and ACC2 in adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibodies (specific for ACC1 or ACC2)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against ACC1 or ACC2 in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Visualize the stained cells using a fluorescence or confocal microscope. For ACC1, a cytosolic staining pattern is expected, while for ACC2, a punctate staining pattern co-localizing with mitochondria is anticipated.

Experimental Workflow for Immunofluorescence:

G start Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with BSA/Serum wash3->block primary_ab Incubate with Primary Antibody (anti-ACC1 or anti-ACC2) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain with DAPI wash5->counterstain mount Mount on Slide counterstain->mount visualize Visualize with Fluorescence Microscope mount->visualize

Caption: Workflow for immunofluorescence staining of ACC1/ACC2.

Subcellular Fractionation for Cytosolic and Mitochondrial Isolation

This protocol describes the separation of cytosolic and mitochondrial fractions from cultured cells to analyze the distribution of ACC1 and ACC2 by methods such as Western blotting.

Materials:

  • Cultured cells

  • PBS

  • Fractionation buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Microcentrifuge

  • Lysis buffer for subsequent protein analysis

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization and collect them by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer. Lyse the cells by passing them through a Dounce homogenizer (10-20 strokes) or by repeatedly passing them through a 27-gauge needle (10-15 times) on ice. This gentle lysis method is crucial to keep mitochondria intact.

  • Nuclear Pellet Removal: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei and any unbroken cells.

  • Cytosolic and Mitochondrial Fraction Separation: Carefully collect the supernatant, which contains the cytosol and mitochondria.

  • Mitochondrial Pelleting: Centrifuge the supernatant at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

  • Fraction Collection:

    • The supernatant from this step is the cytosolic fraction . Carefully collect it and transfer it to a new tube.

    • The pellet contains the mitochondrial fraction .

  • Washing the Mitochondrial Pellet: Gently wash the mitochondrial pellet with fractionation buffer and centrifuge again at the same high speed to minimize cytosolic contamination.

  • Protein Extraction: Resuspend the cytosolic fraction and the mitochondrial pellet in appropriate lysis buffers for downstream applications like SDS-PAGE and Western blotting.

  • Analysis: Analyze the fractions for the presence of ACC1 (expected in the cytosol) and ACC2 (expected in the mitochondrial fraction) using Western blotting. Use marker proteins such as GAPDH for the cytosol and a mitochondrial protein (e.g., COX IV or VDAC) to assess the purity of the fractions.

Experimental Workflow for Subcellular Fractionation:

G start Cultured Cells harvest Harvest & Wash Cells start->harvest lyse Lyse Cells in Fractionation Buffer harvest->lyse centrifuge1 Centrifuge (low speed) to pellet nuclei lyse->centrifuge1 supernatant1 Supernatant (Cytosol + Mitochondria) centrifuge1->supernatant1 pellet1 Pellet (Nuclei) centrifuge1->pellet1 centrifuge2 Centrifuge (high speed) to pellet mitochondria supernatant1->centrifuge2 supernatant2 Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2

Caption: Workflow for subcellular fractionation.

Regulatory Signaling Pathways

The activities of ACC1 and ACC2 are tightly regulated by complex signaling networks that respond to the energy status of the cell and hormonal cues.

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This has a dual effect:

  • Inhibition of fatty acid synthesis: Phosphorylation of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby shutting down de novo lipogenesis to conserve energy.

  • Activation of fatty acid oxidation: Phosphorylation of ACC2 reduces the production of malonyl-CoA at the mitochondrial membrane, which relieves the inhibition of CPT1 and allows for the uptake and oxidation of fatty acids to generate ATP.

G low_energy Low Energy Status (High AMP:ATP ratio) ampk AMPK low_energy->ampk activates acc1 ACC1 (active) ampk->acc1 phosphorylates acc2 ACC2 (active) ampk->acc2 phosphorylates acc1_p ACC1-P (inactive) acc1->acc1_p fas Fatty Acid Synthesis acc1_p->fas inhibits acc2_p ACC2-P (inactive) acc2->acc2_p fao Fatty Acid Oxidation acc2_p->fao promotes

Caption: AMPK-mediated regulation of ACC1 and ACC2.

Transcriptional Regulation by Carbohydrate Response Element-Binding Protein (ChREBP)

ChREBP is a glucose-sensitive transcription factor that plays a crucial role in coordinating the expression of genes involved in glucose and lipid metabolism. In response to high glucose levels, ChREBP is activated and translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of its target genes, including ACACA (the gene encoding ACC1). This leads to an increase in the transcription of ACC1, thereby promoting the conversion of excess glucose into fatty acids for storage. The regulation of ACC2 by ChREBP is less well-defined but it is also considered a target gene.

G high_glucose High Glucose chrebp_inactive ChREBP (inactive) in cytosol high_glucose->chrebp_inactive activates chrebp_active ChREBP (active) in nucleus chrebp_inactive->chrebp_active translocates acaca_gene ACACA Gene (ACC1) chrebp_active->acaca_gene binds to promoter acc1_mrna ACC1 mRNA acaca_gene->acc1_mrna transcription acc1_protein ACC1 Protein acc1_mrna->acc1_protein translation fas Fatty Acid Synthesis acc1_protein->fas promotes

Caption: Transcriptional regulation of ACC1 by ChREBP.

Conclusion and Future Directions

The distinct cellular localization and function of ACC1 and ACC2 underscore their central roles in maintaining lipid homeostasis. ACC1, as a cytosolic enzyme, is the primary driver of de novo fatty acid synthesis, while the mitochondrial-associated ACC2 acts as a critical regulator of fatty acid oxidation. This elegant compartmentalization allows for the coordinated control of these opposing metabolic pathways. The development of isoform-specific inhibitors of ACC1 and ACC2 holds significant promise for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as various cancers that exhibit a dependence on de novo lipogenesis. Further research into the quantitative aspects of their expression and activity, as well as the intricate details of their regulatory networks, will be instrumental in advancing these therapeutic strategies.

References

The Therapeutic Potential of Targeting Acetyl-CoA Carboxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) stands as a pivotal enzyme at the crossroads of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo lipogenesis (DNL) and a critical regulator of fatty acid oxidation (FAO). The existence of two isoforms, ACC1, primarily cytosolic and integral to DNL, and ACC2, located on the outer mitochondrial membrane and a key regulator of FAO, offers distinct and combined therapeutic targeting opportunities. Dysregulation of ACC activity is implicated in a spectrum of metabolic and oncologic diseases, including non-alcoholic steatohepatitis (NASH), various cancers, and metabolic syndrome. Consequently, the development of small molecule inhibitors targeting ACC has emerged as a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core biology of ACC, the therapeutic rationale for its inhibition, a summary of key preclinical and clinical data for leading inhibitors, detailed experimental protocols for assessing inhibitor activity, and a visual representation of the relevant signaling pathways and drug discovery workflows.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a biotin-dependent enzyme that exists in two main isoforms in mammals: ACC1 (encoded by the ACACA gene) and ACC2 (encoded by the ACACB gene). Both isoforms catalyze the same biochemical reaction but have different tissue distributions and subcellular localizations, which dictates their primary physiological roles.

  • ACC1: Predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 serves as a substrate for fatty acid synthase (FASN) in the synthesis of fatty acids.

  • ACC2: Primarily located on the outer mitochondrial membrane of oxidative tissues like the heart, skeletal muscle, and liver. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

This dual role of malonyl-CoA in promoting fatty acid synthesis and inhibiting their breakdown places ACC at the heart of cellular energy homeostasis.

Therapeutic Rationale for Targeting ACC

The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of diseases characterized by metabolic dysregulation.

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by hepatic steatosis, inflammation, and fibrosis, driven in part by increased DNL. By inhibiting ACC, particularly in the liver, the production of malonyl-CoA is reduced, leading to a dual benefit: decreased fatty acid synthesis and increased fatty acid oxidation. This can alleviate hepatic steatosis, a hallmark of NASH. Several ACC inhibitors have shown promise in reducing liver fat in both animal models and clinical trials. However, a consistent observation has been an increase in plasma triglycerides, a potential off-target effect that requires careful management.

Oncology

Cancer cells exhibit altered metabolism, often characterized by increased DNL to support rapid proliferation and membrane synthesis. ACC1 is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Inhibition of ACC can disrupt this metabolic reprogramming, leading to reduced tumor growth and enhanced efficacy of standard-of-care chemotherapies.

Metabolic Syndrome, Obesity, and Type 2 Diabetes

Metabolic syndrome encompasses a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia. By inhibiting ACC, it is possible to shift the metabolic balance from fat storage to fat utilization, thereby improving insulin sensitivity and potentially promoting weight loss.

Quantitative Data on Key ACC Inhibitors

Several small molecule ACC inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize key quantitative data for some of the most prominent examples.

| Inhibitor | Target(s) | IC50 (nM) - hACC1 | IC50 (nM) - hACC2 | Therapeutic Area(s) |

Acetyl-CoA Carboxylase (ACC) Inhibitors for Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, driven by the epidemics of obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), a progressive form characterized by inflammation and hepatocyte injury that can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] A key pathological driver of NAFLD is the upregulation of hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[4][5] Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This guide provides a comprehensive technical overview of the development of ACC inhibitors for NAFLD, summarizing the mechanism of action, preclinical evidence, and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

The Role of ACC in NAFLD Pathogenesis and as a Therapeutic Target

ACC exists in two isoforms, ACC1 and ACC2, which are encoded by different genes and have distinct subcellular locations and functions.

  • ACC1: Located in the cytosol, it is highly expressed in lipogenic tissues like the liver and adipose tissue. It catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, providing the essential building block for the synthesis of fatty acids via fatty acid synthase (FASN). In NAFLD patients, the expression and activity of ACC1 are often upregulated, leading to increased DNL and triglyceride accumulation in hepatocytes.

  • ACC2: Primarily found on the outer mitochondrial membrane, ACC2 also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, dual ACC inhibitors are designed to simultaneously block the synthesis of new fatty acids and promote the oxidation of existing ones, directly addressing the core metabolic dysregulation in NAFLD. This dual mechanism provides a strong rationale for their development as a treatment for NASH.

ACC_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA1 Malonyl-CoA FattyAcids Fatty Acids / DNL MalonylCoA1->FattyAcids FASN Triglycerides Triglyceride Accumulation (Steatosis) FattyAcids->Triglycerides ACC1->MalonylCoA1 Carboxylation LCFA_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation ACC2 ACC2 MalonylCoA2 Malonyl-CoA ACC2->MalonylCoA2 MalonylCoA2->CPT1 Inhibition ACCi ACC Inhibitor ACCi->ACC1 Inhibition ACCi->ACC2 Inhibition Clinical_Trial_Workflow cluster_assessments Assessments cluster_treatment Treatment Period (e.g., 12-48 Weeks) Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Biopsy Liver Biopsy (Histology: NAS, Fibrosis) Baseline->Biopsy MRI MRI-PDFF / MRE (Liver Fat & Stiffness) Baseline->MRI Blood Blood Samples (ALT, Triglycerides, TIMP-1) Baseline->Blood DNL DNL Measurement (Stable Isotope Tracer) Baseline->DNL ArmA ACC Inhibitor Randomization->ArmA ArmB Placebo Randomization->ArmB EoS End of Study Assessment ArmA->EoS ArmB->EoS EoS->Biopsy EoS->MRI EoS->Blood EoS->DNL Analysis Data Analysis (Primary & Secondary Endpoints) EoS->Analysis Logical_Relationships cluster_therapeutic Therapeutic Effects cluster_side_effect Side Effect Profile ACCi ACC Inhibition DecDNL Decrease De Novo Lipogenesis ACCi->DecDNL IncFAO Increase Fatty Acid Oxidation ACCi->IncFAO IncSREBP1c Activation of SREBP-1c ACCi->IncSREBP1c DecSteatosis Decrease Hepatic Steatosis (Reduced Liver Fat) DecDNL->DecSteatosis IncFAO->DecSteatosis DecInjury Decrease Hepatocyte Injury & Inflammation DecSteatosis->DecInjury IncVLDL Increase VLDL Production IncSREBP1c->IncVLDL HyperTG Hypertriglyceridemia IncVLDL->HyperTG

References

The Pivotal Role of Acetyl-CoA Carboxylase (ACC) in Cancer Metabolism and Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis, has emerged as a critical node in this altered metabolic landscape. This technical guide provides an in-depth exploration of the multifaceted role of ACC in cancer metabolism. It details the distinct functions of its isoforms, ACC1 and ACC2, their regulation by key oncogenic signaling pathways, and the profound impact of their activity on cancer cell proliferation and survival. This document further outlines detailed experimental protocols for assessing ACC activity and its downstream effects, presents quantitative data on ACC expression across various malignancies, and discusses the therapeutic potential of targeting ACC in oncology.

Introduction: ACC at the Crossroads of Metabolism and Malignancy

Cancer cells exhibit a heightened demand for macromolecules to support rapid proliferation, including lipids for membrane biosynthesis, energy storage, and signaling molecule generation.[1] Acetyl-CoA Carboxylase (ACC) occupies a central role in meeting this demand by catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[2]

Two main isoforms of ACC exist in mammalian cells, each with distinct subcellular localizations and primary functions:

  • ACC1 (ACACA): Primarily located in the cytoplasm, ACC1 provides the malonyl-CoA pool utilized by fatty acid synthase (FASN) for the de novo synthesis of fatty acids.[3][4] Upregulation of ACC1 is frequently observed in various cancers, correlating with increased lipogenesis to support the formation of new cell membranes and signaling lipids.[5]

  • ACC2 (ACACB): Tethered to the outer mitochondrial membrane, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1). This inhibition blocks the entry of fatty acids into the mitochondria for β-oxidation, thereby partitioning fatty acids away from catabolism and towards synthesis and storage.

The dysregulation of ACC activity in cancer cells is not merely a consequence of metabolic reprogramming but an active contributor to the malignant phenotype, influencing cell growth, survival, and even metastasis.

Signaling Pathways Regulating ACC in Cancer

The activity of ACC is tightly controlled by complex signaling networks that are often hijacked in cancer. The primary regulatory mechanisms include allosteric regulation and post-translational modifications, most notably phosphorylation.

The AMPK-ACC Axis: A Key Energy-Sensing Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low ATP. Once activated, AMPK phosphorylates and inactivates both ACC1 and ACC2. This inhibitory phosphorylation serves to conserve energy by shutting down the ATP-consuming process of fatty acid synthesis and promoting the ATP-generating process of fatty acid oxidation. In many cancers, the AMPK-ACC signaling axis is dysregulated, allowing for sustained ACC activity even under metabolic stress.

The PI3K/Akt/mTOR Pathway: A Pro-Growth Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation that is frequently hyperactivated in cancer. mTORC1, a key component of this pathway, promotes lipogenesis by activating the transcription factor SREBP1c, which in turn upregulates the expression of ACC1 and other lipogenic enzymes. This signaling cascade ensures a steady supply of lipids to support cancer cell growth.

Diagram: Signaling Pathways Regulating ACC Activity

ACC_Regulation Signaling Pathways Regulating ACC Activity cluster_upstream Upstream Regulators cluster_acc ACC Isoforms cluster_downstream Downstream Effects AMPK AMPK (Energy Sensor) ACC1 ACC1 AMPK->ACC1 Phosphorylation (Inhibition) ACC2 ACC2 AMPK->ACC2 Phosphorylation (Inhibition) mTORC1 mTORC1 (Growth Promoter) mTORC1->ACC1 Upregulation Citrate Citrate (Allosteric Activator) Citrate->ACC1 Activation FAS Fatty Acid Synthesis ACC1->FAS Malonyl-CoA FAO Fatty Acid Oxidation ACC2->FAO Malonyl-CoA (Inhibition) Proliferation Cell Proliferation FAS->Proliferation

Caption: Key signaling pathways influencing ACC activity in cancer cells.

Quantitative Analysis of ACC Expression in Cancer

Elevated expression of ACC, particularly ACC1, is a common feature across a wide range of human cancers. This section presents a summary of ACC1 (ACACA) and ACC2 (ACACB) mRNA expression levels in various tumor types compared to normal tissues, compiled from publicly available databases.

Table 1: ACC1 (ACACA) and ACC2 (ACACB) mRNA Expression in Human Cancers

Cancer TypeACC1 (ACACA) Expression vs. NormalACC2 (ACACB) Expression vs. NormalData Source
Breast Invasive Carcinoma (BRCA)UpregulatedNo Significant ChangeTCGA, GEPIA
Lung Adenocarcinoma (LUAD)UpregulatedDownregulatedTCGA, GEPIA
Liver Hepatocellular Carcinoma (LIHC)UpregulatedNo Significant ChangeTCGA, GEPIA
Prostate Adenocarcinoma (PRAD)UpregulatedNo Significant ChangeTCGA, GEPIA
Colon Adenocarcinoma (COAD)UpregulatedNo Significant ChangeTCGA, GEPIA
Glioblastoma Multiforme (GBM)UpregulatedNo Significant ChangeTCGA, GEPIA

Data is a generalized representation from publicly available datasets. Specific fold changes can vary based on the dataset and analysis parameters.

The Impact of ACC on Cell Proliferation

The increased flux through the fatty acid synthesis pathway, driven by elevated ACC activity, directly contributes to cancer cell proliferation. The newly synthesized fatty acids are incorporated into phospholipids (B1166683) for the construction of new cellular and organellar membranes, a prerequisite for cell division. Furthermore, certain lipid molecules can act as signaling messengers, further promoting pro-proliferative pathways.

Inhibition of ACC, either through genetic knockdown or pharmacological inhibitors, has been shown to impede the proliferation of a variety of cancer cell lines. This anti-proliferative effect is often accompanied by cell cycle arrest and, in some cases, apoptosis.

Table 2: Effects of ACC Inhibition on Cancer Cell Proliferation

Cancer Cell LineACC InhibitorIC50 (µM)Effect on ProliferationReference
A549 (Lung Cancer)ND-646~0.025Inhibition
HCT116 (Colon Cancer)Compound 1b6.27 - 14.10Inhibition, G2/M Arrest, Apoptosis
MCF-7 (Breast Cancer)Compound 1b6.27 - 14.10Inhibition
HepG2 (Liver Cancer)Compound 1b6.27 - 14.10Inhibition
PC-3 (Prostate Cancer)Soraphen A~0.005Inhibition, Apoptosis

IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of ACC in cancer metabolism and cell proliferation.

ACC Activity Assay

This protocol describes a spectrophotometric assay to measure ACC activity by coupling the production of ADP to the oxidation of NADH.

Diagram: ACC Activity Assay Workflow

ACC_Assay_Workflow ACC Activity Assay Workflow start Start cell_lysis Prepare Cell Lysate start->cell_lysis reaction_mix Prepare Reaction Mixture (ATP, Acetyl-CoA, Bicarbonate, Pyruvate Kinase, Lactate Dehydrogenase, PEP, NADH) cell_lysis->reaction_mix incubation Incubate at 37°C reaction_mix->incubation read_absorbance Measure NADH Oxidation (Absorbance at 340 nm) incubation->read_absorbance calculate_activity Calculate ACC Activity read_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the spectrophotometric ACC activity assay.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Acetyl-CoA solution

  • Sodium bicarbonate solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Cell Lysates:

    • Culture cancer cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Prepare Reaction Mixture:

    • Prepare a master mix containing reaction buffer, ATP, acetyl-CoA, sodium bicarbonate, PEP, NADH, PK, and LDH. The final concentrations of each component should be optimized for the specific cell type and experimental conditions.

  • Assay:

    • Add a standardized amount of cell lysate to each well of a 96-well plate.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ADP production, which is stoichiometric with ACC activity.

    • Normalize the ACC activity to the protein concentration of the cell lysate.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ACC inhibitor or other test compounds

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the ACC inhibitor or test compound. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Calculate the IC50 value of the inhibitor if a dose-response curve was generated.

13C Metabolic Flux Analysis

This section provides a general overview of the workflow for 13C Metabolic Flux Analysis (MFA) to trace the metabolic fate of carbon from glucose through fatty acid synthesis.

Diagram: 13C Metabolic Flux Analysis Workflow

MFA_Workflow 13C Metabolic Flux Analysis Workflow start Start labeling Culture Cells with 13C-labeled Glucose start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS or GC-MS Analysis extraction->analysis modeling Computational Modeling and Flux Calculation analysis->modeling end End modeling->end

Caption: General workflow for a 13C metabolic flux analysis experiment.

Key Steps:

  • Isotopic Labeling: Culture cancer cells in a medium where a standard carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).

  • Metabolite Extraction: After a defined period of labeling, rapidly quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution for key metabolites in the fatty acid synthesis pathway (e.g., citrate, acetyl-CoA, malonyl-CoA, and fatty acids).

  • Computational Modeling: Use specialized software to fit the experimental labeling data to a metabolic network model. This allows for the quantification of the metabolic fluxes through the pathways of interest, including the rate of fatty acid synthesis.

Therapeutic Targeting of ACC in Cancer

The critical role of ACC in supporting the metabolic demands of cancer cells makes it an attractive target for therapeutic intervention. Several small molecule inhibitors of ACC have been developed and are being investigated for their anti-cancer efficacy. These inhibitors can be broadly categorized based on their mechanism of action:

  • Allosteric Inhibitors: These compounds, such as ND-646, bind to the biotin (B1667282) carboxylase domain of ACC and prevent its dimerization, which is essential for its enzymatic activity.

  • Active Site Inhibitors: These molecules compete with the substrates (acetyl-CoA or ATP) at the catalytic site.

Preclinical studies have demonstrated that ACC inhibitors can suppress tumor growth in various cancer models, both as single agents and in combination with standard-of-care chemotherapies. However, the development of ACC inhibitors for oncology is still in its early stages, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

Acetyl-CoA Carboxylase stands as a linchpin in the metabolic reprogramming of cancer cells, fueling their proliferative and survival capabilities. The intricate regulation of ACC by oncogenic signaling pathways and its direct contribution to the synthesis of essential macromolecules underscore its significance as a high-value target in oncology. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of ACC in cancer and to advance the development of novel therapeutic strategies aimed at exploiting this metabolic vulnerability. As our understanding of cancer metabolism continues to deepen, targeting key enzymes like ACC holds immense promise for the future of cancer therapy.

References

The Impact of Acetyl-CoA Carboxylase (ACC) Inhibition on Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] In mammals, two isoforms exist: ACC1, located in the cytosol, is the rate-limiting step in de novo lipogenesis (DNL), while ACC2 is a mitochondrial membrane-associated protein that regulates fatty acid oxidation (FAO).[1][2] The central role of ACC in lipid metabolism has made it an attractive therapeutic target for a range of diseases, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and cancer.[2] This technical guide provides an in-depth overview of the effects of ACC inhibition on key metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Effects of ACC Inhibition

Inhibition of ACC activity, either through genetic knockdown or small molecule inhibitors, triggers a significant reprogramming of cellular metabolism. The primary consequences are the suppression of fatty acid synthesis and, in many contexts, the promotion of fatty acid oxidation.

Inhibition of De Novo Lipogenesis (DNL)

By blocking the production of malonyl-CoA, the essential building block for fatty acid synthesis, ACC inhibitors potently suppress DNL. This effect has been consistently observed across various cell types and in vivo models. For instance, treatment of non-small cell lung cancer (NSCLC) cells with the ACC inhibitor ND-646 leads to a marked reduction in the pools of newly synthesized fatty acids, such as palmitate and stearate.

Stimulation of Fatty Acid Oxidation (FAO)

The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, ACC inhibitors relieve this inhibition, thereby promoting FAO. This effect is particularly relevant in tissues with high oxidative capacity, such as the liver, skeletal muscle, and heart.

Impact on Glycolysis and Mitochondrial Respiration

The metabolic reprogramming induced by ACC inhibition extends beyond lipid metabolism. Studies have shown that chronic ACC inhibition can lead to an increase in both cellular respiration, as measured by the oxygen consumption rate (OCR), and glycolysis, indicated by the extracellular acidification rate (ECAR). However, this can also be associated with impaired mitochondrial health, including reduced maximal respiration and decreased ATP production efficiency. In some contexts, genetic inhibition of ACC in the liver has been shown to increase glycolysis by approximately 40%.

Quantitative Data on the Effects of ACC Inhibition

The following tables summarize key quantitative data from studies investigating the effects of various ACC inhibitors on metabolic parameters.

Table 1: Inhibitory Potency of Selected ACC Inhibitors

InhibitorTarget(s)IC50 (nM)Cell-Based EC50 (nM)Reference
ND-630hACC12.1-
hACC26.1-
MK-4074hACC1/2~3-
ND-654hACC1314 (HepG2 fatty acid synthesis)
hACC28-

Table 2: Effects of ACC Inhibition on Malonyl-CoA Levels

Inhibitor/ConditionTissue/Cell TypeDose/ConcentrationReduction in Malonyl-CoAReference
ND-654Rat Liver0.34 mg/kg (ED50)Dose-dependent, up to 80%
TLC-3595Mouse Heart (Atgl KO)Dose-dependentUp to 26%
PP-7aMouse Liver & Heart (HFD)15, 45, 75 mg/kgSignificant reduction

Table 3: Metabolic Flux Changes with ACC Inhibition

Cell Line/ModelInhibitor/ConditionParameterChangeReference
U87 EGFRvIII Glioblastoma CellsACCi (chronic)Oxygen Consumption Rate (OCR)Significantly upregulated
Extracellular Acidification Rate (ECAR)Significantly upregulated
LDKO Mouse HepatocytesGenetic InhibitionGlycolysis~40% increase
High-Fructose Fed RatsCompound 1 (6 days)Hepatic De Novo Lipogenesis20% reduction

Signaling Pathways

The activity of ACC is tightly regulated by upstream signaling pathways, and its inhibition, in turn, influences downstream transcriptional programs.

AMPK-Mediated Regulation of ACC

The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated by low cellular energy status (high AMP:ATP ratio), phosphorylates and inactivates both ACC1 and ACC2. This serves to conserve ATP by shutting down the energy-intensive process of fatty acid synthesis while promoting ATP production through fatty acid oxidation.

AMPK_ACC_Pathway Low_Energy Low Energy Status (High AMP:ATP) AMPK AMPK Low_Energy->AMPK Activates ACC ACC1 / ACC2 (Active) AMPK->ACC Phosphorylates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces pACC p-ACC1 / p-ACC2 (Inactive) DNL De Novo Lipogenesis Malonyl_CoA->DNL Drives FAO Fatty Acid Oxidation Malonyl_CoA->FAO Inhibits

Caption: AMPK-mediated phosphorylation and inactivation of ACC.

ACC Inhibition and SREBP-1c Signaling

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Insulin signaling, for instance, can activate SREBP-1c, leading to the increased expression of lipogenic genes, including ACC. Interestingly, while ACC is a downstream target of SREBP-1c, prolonged inhibition of ACC can lead to a complex feedback loop. Some studies suggest that the depletion of certain fatty acid products can paradoxically lead to the activation of SREBP-1c processing, potentially as a compensatory mechanism.

SREBP1c_ACC_Pathway Insulin Insulin Signaling SREBP1c_precursor SREBP-1c (precursor) in ER Insulin->SREBP1c_precursor Promotes processing SREBP1c_active nSREBP-1c (active) in Nucleus SREBP1c_precursor->SREBP1c_active Cleavage & Translocation Lipogenic_Genes Lipogenic Gene Transcription SREBP1c_active->Lipogenic_Genes Activates ACC_gene ACACA (ACC1 gene) Lipogenic_Genes->ACC_gene ACC_protein ACC1 Protein ACC_gene->ACC_protein Transcription & Translation ACC_Inhibitor ACC Inhibitor ACC_protein->ACC_Inhibitor Inhibited by

Caption: SREBP-1c regulation of ACC and lipogenic gene expression.

Experimental Protocols

Measurement of De Novo Lipogenesis using Radiolabeled Acetate

This method quantifies the rate of new fatty acid synthesis by measuring the incorporation of a radiolabeled precursor.

  • Cell Culture and Treatment: Plate cells (e.g., hepatocytes, adipocytes) and culture overnight. Serum starve cells to remove confounding hormonal effects. Treat with the ACC inhibitor or vehicle control.

  • Labeling: Add lipogenesis medium containing [3H]-acetate or [14C]-acetate and incubate for 2-4 hours at 37°C.

  • Lipid Extraction: Wash cells with PBS and lyse with a suitable buffer (e.g., 0.1 N HCl). Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol mixture.

  • Quantification: The lipid-containing organic phase is collected, evaporated to dryness, and the radioactivity is measured using a scintillation counter. The amount of incorporated radiolabel is normalized to the total protein content of the cell lysate.

Seahorse XF Metabolic Flux Analysis

This technology allows for the real-time measurement of OCR and ECAR in live cells.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with unbuffered Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

  • Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) and the ACC inhibitor of interest.

  • Data Acquisition: The Seahorse XF Analyzer measures baseline OCR and ECAR, then sequentially injects the compounds to assess parameters like basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in XF Plate Equilibrate Equilibrate Cells in Assay Medium Seed_Cells->Equilibrate Hydrate_Cartridge Hydrate Sensor Cartridge Load_Compounds Load Compounds into Cartridge Ports Hydrate_Cartridge->Load_Compounds Prep_Media Prepare Assay Medium Prep_Media->Equilibrate Run_Assay Run Seahorse XF Analyzer Equilibrate->Run_Assay Load_Compounds->Run_Assay Measure_Rates Measure OCR and ECAR Run_Assay->Measure_Rates Calculate_Params Calculate Metabolic Parameters Measure_Rates->Calculate_Params

Caption: General workflow for a Seahorse XF metabolic flux assay.

Western Blotting for ACC Phosphorylation

This technique is used to determine the phosphorylation status of ACC, which is indicative of its activity state.

  • Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis and Transfer: Denature protein lysates in SDS-PAGE sample buffer and separate them by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA) in TBST, to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ACC (e.g., anti-pACC Ser79). In a parallel blot, use an antibody for total ACC as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the ratio of phosphorylated ACC to total ACC.

Conclusion

ACC inhibition profoundly impacts cellular metabolism, primarily by curtailing de novo lipogenesis and promoting fatty acid oxidation. These effects ripple through interconnected pathways, influencing glycolysis, mitochondrial respiration, and the transcriptional programs that govern cellular energy homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted consequences of targeting this critical metabolic enzyme. As the development of ACC inhibitors for various therapeutic applications continues, a thorough understanding of their metabolic effects is paramount for predicting efficacy and potential off-target consequences.

References

Methodological & Application

Measuring Acetyl-CoA Carboxylase (ACC) Activity in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. ACC exists in two main isoforms in mammals: ACC1, located in the cytoplasm, is crucial for de novo fatty acid synthesis, while ACC2, found on the outer mitochondrial membrane, regulates fatty acid oxidation. Given its central role in metabolic pathways, ACC has emerged as a significant therapeutic target for various diseases, including metabolic syndrome, obesity, diabetes, and cancer. Accurate measurement of ACC activity in cell lysates is therefore essential for basic research and drug development.

This document provides detailed application notes and protocols for three common methods to measure ACC activity in cell lysates: a radiometric assay, a spectrophotometric assay, and a luminescence-based assay.

Regulatory Signaling Pathway of ACC

ACC activity is tightly regulated by multiple mechanisms, including allosteric regulation and covalent modification through phosphorylation. Key regulators include:

  • AMP-activated protein kinase (AMPK): Phosphorylates and inactivates ACC, serving as a cellular energy sensor.

  • Citrate: An allosteric activator that promotes the polymerization of ACC into an active form.

  • Palmitoyl-CoA and other long-chain fatty acyl-CoAs: Act as feedback inhibitors.

  • Insulin: Activates ACC through the dephosphorylation mediated by protein phosphatase 2A (PP2A).

ACC Signaling Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Regulation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Hormones_Stress Catabolic Hormones / Stress AMPK AMPK Hormones_Stress->AMPK activates PP2A PP2A Insulin_Receptor->PP2A activates ACC_active ACC (Active) (Dephosphorylated / Polymerized) AMPK->ACC_active phosphorylates ACC_inactive ACC (Inactive) (Phosphorylated) PP2A->ACC_inactive dephosphorylates Citrate Citrate Citrate->ACC_active allosterically activates Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC_active feedback inhibits ACC_inactive->ACC_active ACC_active->ACC_inactive Malonyl-CoA Malonyl-CoA ACC_active->Malonyl-CoA catalyzes Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC_active HCO3- HCO3- HCO3-->ACC_active ATP ATP ATP->ACC_active Radiometric Assay Workflow start Start cell_lysis Cell Lysis start->cell_lysis incubation Incubate Lysate with [14C]HCO3-, Acetyl-CoA, ATP cell_lysis->incubation stop_reaction Stop Reaction (Acidification) incubation->stop_reaction evaporation Evaporate Unreacted [14C]HCO3- stop_reaction->evaporation scintillation Liquid Scintillation Counting evaporation->scintillation end End scintillation->end Spectrophotometric Assay Workflow start Start cell_lysis Cell Lysis start->cell_lysis prepare_mix Prepare Reaction Mix (Acetyl-CoA, ATP, HCO3-, NADPH, Malonyl-CoA Reductase) cell_lysis->prepare_mix add_lysate Add Cell Lysate prepare_mix->add_lysate measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_lysate->measure_abs end End measure_abs->end Luminescence Assay Workflow start Start cell_lysis Cell Lysis start->cell_lysis acc_reaction ACC Reaction (Lysate, Acetyl-CoA, ATP, HCO3-) cell_lysis->acc_reaction terminate_deplete Terminate Reaction & Deplete Remaining ATP acc_reaction->terminate_deplete convert_detect Convert ADP to ATP & Detect with Luciferase terminate_deplete->convert_detect measure_lum Measure Luminescence convert_detect->measure_lum end End measure_lum->end

Application Notes and Protocols for the Synthesis and Evaluation of Specific Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo synthesis of fatty acids. Two main isoforms of ACC exist in mammals: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1] The critical role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of diseases, including metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as various cancers that exhibit a high rate of lipogenesis.[2][3]

This document provides detailed protocols for the synthesis of specific ACC inhibitors, methodologies for their biological evaluation, and a summary of their inhibitory activities.

ACC Signaling Pathway

The inhibition of ACC has significant downstream effects on cellular metabolism. By reducing the production of malonyl-CoA, ACC inhibitors can decrease the rate of fatty acid synthesis. In tissues with active fatty acid oxidation, the reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increased influx of fatty acids into the mitochondria for beta-oxidation.

ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP + Pi FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 inhibits FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids FAO Fatty Acid Oxidation (Beta-Oxidation) CPT1->FAO Inhibitor ACC Inhibitor (e.g., ND-646) Inhibitor->ACC inhibits

Figure 1: Simplified ACC signaling pathway and the effect of inhibitors.

Data Presentation: Inhibitory Activity of Specific ACC Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected ACC inhibitors against the human ACC1 and ACC2 isoforms.

InhibitorACC1 IC50 (nM)ACC2 IC50 (nM)Reference(s)
ND-6463.54.1[4]
PF-0517515727.033.0MedChemExpress
Compound 6g (4-phenoxy-phenyl isoxazole)99.8Not Reported[5]
CP-64018653 (rat liver ACC1)61 (rat skeletal muscle ACC2)MedChemExpress
Firsocostat (ND-630)2.16.1MedChemExpress

Experimental Protocols

Synthesis of a 4-Phenoxy-phenyl Isoxazole (B147169) Derivative (Compound 6g)

This protocol is adapted from Wu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

Isoxazole_Synthesis_Workflow start 4-Fluorobenzaldehyde (B137897) + 4-(Cyclopropylmethoxy)phenol (B3021601) intermediate1 Intermediate 2 (Ether Linkage) start->intermediate1 K2CO3, DMF, 120°C intermediate2 Aldoxime 3 intermediate1->intermediate2 NH2OH·HCl, NaOH, EtOH/H2O intermediate3 Chloroaldoxime 4 intermediate2->intermediate3 NCS, DMF intermediate4 Isoxazole Intermediate 5 intermediate3->intermediate4 Alkyne, K2CO3, Toluene (B28343), reflux final_product Compound 6g intermediate4->final_product Deprotection & Amide Coupling

Figure 2: Synthetic workflow for 4-phenoxy-phenyl isoxazole derivatives.

Step 1: Synthesis of 4-(4-(cyclopropylmethoxy)phenoxy)benzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add 4-(cyclopropylmethoxy)phenol (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.

Step 2: Synthesis of the corresponding aldoxime

  • To a solution of the benzaldehyde (B42025) derivative from Step 1 (1.0 eq) in a 3:1 mixture of ethanol (B145695) and water, add hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium hydroxide (B78521) (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the aldoxime.

Step 3: Synthesis of the corresponding chloroaldoxime

  • To a solution of the aldoxime from Step 2 (1.0 eq) in DMF, add N-chlorosuccinimide (NCS) (1.1 eq) at room temperature.

  • Stir the mixture for 2 hours.

  • Extract the product with an appropriate organic solvent and purify to yield the chloroaldoxime.

Step 4: Synthesis of the isoxazole core

  • Perform a [3+2] dipolar cycloaddition of the chloroaldoxime from Step 3 (1.0 eq) with a suitable alkyne in the presence of a base such as potassium carbonate in a solvent like toluene at reflux for 12 hours.

  • After completion of the reaction, purify the product to obtain the isoxazole intermediate.

Step 5: Final product formation (Compound 6g)

  • The final step typically involves deprotection (if necessary) and coupling with the desired side chain. For compound 6g, this would involve coupling with the appropriate acyl chloride or isocyanate.

Biochemical Assay for ACC Inhibitor Potency (IC50 Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against human ACC1.

IC50_Assay_Workflow prep Prepare Reaction Mixture: Buffer, ATP, Acetyl-CoA, Sodium Bicarbonate add_inhibitor Add Test Compound (Varying Concentrations) prep->add_inhibitor start_reaction Initiate Reaction with hACC1 Enzyme add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation (e.g., ADP Quantification) stop_reaction->measure_product calculate Calculate % Inhibition and IC50 Value measure_product->calculate

Figure 3: Workflow for determining the IC50 of ACC inhibitors.

Materials:

  • Purified human ACC1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • ATP

  • Acetyl-CoA

  • Sodium bicarbonate

  • Test compounds dissolved in DMSO

  • ADP detection kit (e.g., ADP-Glo™)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate at their final desired concentrations.

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no inhibitor).

  • Initiate the enzymatic reaction by adding the purified hACC1 enzyme to each well.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction according to the specifications of the detection kit.

  • Measure the amount of ADP produced using a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Malonyl-CoA Levels

This assay measures the effect of ACC inhibitors on the intracellular concentration of malonyl-CoA in a relevant cell line.

Materials:

  • Human cancer cell line with high ACC expression (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Reagents for cell lysis and protein precipitation

  • LC-MS/MS system for malonyl-CoA quantification

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Precipitate the proteins from the cell lysate (e.g., with cold acetonitrile).

  • Centrifuge the samples to pellet the protein, and collect the supernatant containing the metabolites.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of malonyl-CoA.

  • Normalize the malonyl-CoA levels to the total protein concentration in each sample.

  • Compare the malonyl-CoA levels in the treated cells to the vehicle-treated control cells to determine the effect of the inhibitor.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of specific ACC inhibitors. The detailed methodologies for chemical synthesis and biological assays are intended to support researchers in the development of novel therapeutics targeting ACC for the treatment of metabolic diseases and cancer. The provided data on the inhibitory potency of known compounds can serve as a benchmark for newly synthesized molecules.

References

In Vivo Models for Advancing ACC Inhibitor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for utilizing in vivo models to study the efficacy and mechanisms of Acetyl-CoA Carboxylase (ACC) inhibitors. The following sections offer structured data, in-depth experimental methodologies, and visual representations of key biological pathways and workflows to facilitate the design and execution of preclinical studies in this critical area of metabolic and oncologic research.

Introduction to ACC Inhibitors and In Vivo Models

Acetyl-CoA carboxylase (ACC) is a pivotal enzyme in fatty acid synthesis, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] Upregulation of de novo fatty acid synthesis is a hallmark of many diseases, including cancer and metabolic disorders, making ACC an attractive therapeutic target.[3][4] In vivo models are indispensable for evaluating the systemic effects, efficacy, and potential toxicities of ACC inhibitors. Commonly used models include tumor xenografts in immunocompromised mice, genetically engineered mouse models (GEMMs) that spontaneously develop tumors, and diet-induced models of metabolic disease.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on ACC inhibitors, providing a comparative overview of their effects on tumor growth and metabolic parameters.

Table 1: Efficacy of ACC Inhibitors on Tumor Growth in Xenograft Models

ACC InhibitorCancer Cell LineMouse ModelDosing RegimenTumor Growth InhibitionCitation
ND-646 A549 (NSCLC)Nude Mice25 mg/kg QDSignificant
A549 (NSCLC)Nude Mice25 mg/kg BIDSignificant
A549 (NSCLC)Nude Mice50 mg/kg QDSignificant
A549 (NSCLC)Nude Mice50 mg/kg BID33-fold increase in bioluminescence vs. 60-fold in vehicle
A549 (NSCLC)Nude Mice100 mg/kg BID23-fold increase in bioluminescence vs. 60-fold in vehicle
BAY ACC002 Capan-2 (Pancreatic)N/A30 mg/kg/day p.o. for 7 daysTGI of 42.6%
DanG (Pancreatic)OrthotopicN/A39% TGI

NSCLC: Non-Small Cell Lung Cancer; TGI: Tumor Growth Inhibition; QD: Once daily; BID: Twice daily; p.o.: Per os (by mouth)

Table 2: Effects of ACC Inhibitors on Metabolic Parameters

ACC InhibitorModelParameter MeasuredEffectCitation
ND-646 A549 Lung TumorsFatty Acid Synthesis (FASyn)Significant inhibition
PP-7a High-Fat Diet MiceMalonyl-CoA levels (Liver & Heart)Lowered
High-Fat Diet MiceBody Weight GainImproved
High-Fat Diet MiceGlucose IntoleranceImproved
High-Fat Diet MiceHepatic Lipid AccumulationSuppressed
High-Fat Diet MiceSerum TG, TC, FFASuppressed
MK-4074 Humans with Hepatic SteatosisLiver TriglyceridesReduced by 36%
Humans with Hepatic SteatosisPlasma TriglyceridesIncreased by 200%

TG: Triglycerides; TC: Total Cholesterol; FFA: Free Fatty Acids

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by ACC inhibitors and typical experimental workflows.

ACC_Inhibition_Workflow Experimental Workflow for In Vivo ACC Inhibitor Studies cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture (e.g., A549, Capan-2) animal_model Animal Model Selection (e.g., Nude Mice, GEMM) cell_culture->animal_model tumor_induction Tumor Induction (Subcutaneous/Orthotopic Injection) animal_model->tumor_induction randomization Tumor Growth & Randomization tumor_induction->randomization treatment ACC Inhibitor Administration (e.g., ND-646, BAY ACC002) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring imaging In Vivo Imaging (Bioluminescence) monitoring->imaging tissue_collection Tissue Collection (Tumor, Liver, Plasma) monitoring->tissue_collection biomarker_analysis Biomarker Analysis (Western Blot, IHC) tissue_collection->biomarker_analysis metabolomics Metabolomic Analysis (Fatty Acid Synthesis) tissue_collection->metabolomics

In Vivo ACC Inhibitor Study Workflow

AMPK_ACC_Pathway AMPK-ACC Signaling Pathway AMP AMP/ATP Ratio Increase AMPK AMPK (Energy Sensor) AMP->AMPK Activates ACC ACC1 / ACC2 AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FASyn Fatty Acid Synthesis MalonylCoA->FASyn Promotes FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits ACC_Inhibitor ACC Inhibitor (e.g., ND-646) ACC_Inhibitor->ACC Allosterically Inhibits

AMPK-ACC Signaling Pathway

Wnt_Hedgehog_ACC ACC Inhibition Impact on Wnt & Hedgehog Signaling ACC_Inhibition ACC Inhibition DeNovo_FAS De Novo Fatty Acid Synthesis ACC_Inhibition->DeNovo_FAS Lipidation Protein Palmitoylation (Lipidation) DeNovo_FAS->Lipidation Wnt_Protein Wnt Proteins Lipidation->Wnt_Protein Required for Secretion & Activity Hh_Protein Hedgehog Proteins Lipidation->Hh_Protein Required for Activity Wnt_Signaling Wnt Signaling Cascade Wnt_Protein->Wnt_Signaling Hh_Signaling Hedgehog Signaling Cascade Hh_Protein->Hh_Signaling Tumor_Growth Tumor Cell Proliferation & Survival Wnt_Signaling->Tumor_Growth Hh_Signaling->Tumor_Growth

ACC and Oncogenic Signaling

Detailed Experimental Protocols

Protocol 1: Evaluation of ACC Inhibitors in a Subcutaneous Xenograft Model

This protocol outlines the procedure for assessing the anti-tumor efficacy of an ACC inhibitor in a subcutaneous non-small cell lung cancer (NSCLC) xenograft model.

1. Cell Culture and Animal Model:

  • Culture A549 human NSCLC cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Use female athymic nude mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest A549 cells during the logarithmic growth phase.
  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
  • Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. ACC Inhibitor Preparation and Administration:

  • Prepare the ACC inhibitor (e.g., ND-646) in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
  • Administer the inhibitor orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg, twice daily).
  • Administer the vehicle to the control group following the same schedule.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice.
  • Excise the tumors, weigh them, and collect tissues for further analysis.

6. In Vivo Bioluminescence Imaging (Optional):

  • If using luciferase-expressing cells, imaging can be performed to monitor tumor burden.
  • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection.
  • After 10-15 minutes, anesthetize the mice and acquire images using an in vivo imaging system.
  • Quantify the bioluminescent signal as a measure of tumor viability.

Protocol 2: Pharmacodynamic Biomarker Analysis

This protocol describes methods to assess the pharmacodynamic effects of ACC inhibitors in tumor and liver tissues.

1. Tissue Collection and Processing:

  • At the desired time points after the final dose, euthanize the mice and collect tumor and liver tissues.
  • For Western blot analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
  • For immunohistochemistry, fix the tissues in 10% neutral buffered formalin for 24 hours and then embed in paraffin.

2. Western Blot for Phospho-ACC (P-ACC):

  • Homogenize the frozen tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration using a BCA assay.
  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel (a 4-12% gradient gel is recommended for the high molecular weight of ACC).
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against P-ACC (e.g., anti-phospho-ACC (Ser79)) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Normalize the P-ACC signal to total ACC or a loading control like β-actin or GAPDH.

3. Immunohistochemistry (IHC) for Ki-67:

  • Cut 4-5 µm sections from the paraffin-embedded tissue blocks.
  • Deparaffinize and rehydrate the sections.
  • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a blocking serum.
  • Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.
  • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
  • Develop the signal with a DAB chromogen and counterstain with hematoxylin.
  • Quantify the percentage of Ki-67-positive cells to determine the proliferation index.

Protocol 3: In Vivo Fatty Acid Synthesis Assay

This protocol details a method to measure the rate of de novo fatty acid synthesis in vivo using deuterated water (²H₂O).

1. Administration of ²H₂O:

  • Administer a bolus i.p. injection of 99.8% ²H₂O in 0.9% NaCl to achieve ~4-5% body water enrichment.
  • Provide the mice with drinking water containing 8% ²H₂O.

2. Tissue Collection:

  • At the end of the labeling period (e.g., 7 days), collect tumor and liver tissues.

3. Lipid Extraction and Analysis:

  • Homogenize the tissues and extract total lipids using a chloroform:methanol (2:1) solution.
  • Saponify the lipid extract and isolate the fatty acids.
  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of deuterium (B1214612) into newly synthesized fatty acids.

Conclusion

The protocols and data presented herein provide a robust framework for the in vivo evaluation of ACC inhibitors. The use of appropriate animal models, coupled with detailed pharmacodynamic and efficacy readouts, is crucial for advancing our understanding of ACC's role in disease and for the clinical development of novel ACC-targeted therapies. Careful consideration of the experimental design, including the choice of model, inhibitor formulation, and analytical methods, will ensure the generation of high-quality, translatable data.

References

Application of Acetyl-CoA Carboxylase (ACC) Inhibitors in Treating Metabolic Syndromes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key player in the pathophysiology of metabolic syndrome is the dysregulation of lipid metabolism, particularly de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in DNL, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5] Malonyl-CoA serves as a crucial substrate for fatty acid synthesis and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation. In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and primarily regulates fatty acid oxidation.

Inhibition of ACC presents a promising therapeutic strategy for metabolic syndromes. By blocking ACC, inhibitors can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation, thereby addressing several facets of metabolic dysregulation. This dual mechanism of action has the potential to reduce hepatic steatosis (fatty liver), improve insulin (B600854) sensitivity, and favorably modulate plasma lipid profiles.

These application notes provide an overview of the therapeutic rationale, summarize key clinical findings for prominent ACC inhibitors, and offer detailed protocols for essential in vitro and in vivo assays to facilitate further research and drug development in this area.

Therapeutic Rationale and Mechanism of Action

The inhibition of both ACC1 and ACC2 is considered a viable approach for treating metabolic diseases. Inhibition of ACC1 in lipogenic tissues like the liver and adipose tissue directly reduces the production of malonyl-CoA, thereby curbing the synthesis of new fatty acids and triglycerides. Concurrently, inhibition of ACC2 in oxidative tissues such as the liver, heart, and skeletal muscle leads to a decrease in local malonyl-CoA concentrations, which in turn relieves the inhibition of CPT1. This disinhibition allows for increased transport of fatty acids into the mitochondria, promoting their oxidation for energy production.

The net effect of dual ACC inhibition is a metabolic shift from lipid storage to lipid utilization, which can lead to a reduction in liver fat, improved insulin sensitivity, and a potential decrease in body weight. However, a notable clinical observation with ACC inhibitors is a dose-dependent increase in plasma triglycerides, a phenomenon thought to be a direct consequence of hepatic ACC inhibition. This on-target side effect necessitates careful monitoring and may require combination therapies to manage hypertriglyceridemia.

ACC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Citrate Citrate AcetylCoA->Citrate ACC1 ACC1 AcetylCoA->ACC1 Substrate Citrate->AcetylCoA MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto Product FattyAcid_Synthesis Fatty Acid Synthesis MalonylCoA_cyto->FattyAcid_Synthesis Substrate Triglycerides Triglycerides FattyAcid_Synthesis->Triglycerides ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC1 Inhibition ACC2 ACC2 ACC_Inhibitor->ACC2 Inhibition FattyAcids_mito Fatty Acids CPT1 CPT1 FattyAcids_mito->CPT1 FattyAcid_Oxidation Fatty Acid Oxidation (β-oxidation) CPT1->FattyAcid_Oxidation MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito MalonylCoA_mito->CPT1 Inhibition AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 FattyAcids_cyto Fatty Acids FattyAcids_cyto->FattyAcids_mito Transport

Caption: Mechanism of Action of ACC Inhibitors.

Key ACC Inhibitors in Clinical Development

Several ACC inhibitors have advanced into clinical trials for the treatment of metabolic syndromes, particularly non-alcoholic steatohepatitis (NASH) and dyslipidemia. The following tables summarize key quantitative data for some of the most prominent candidates.

Table 1: IC50 Values of Selected ACC Inhibitors

Compound Name (Synonyms)Target(s)Human ACC1 IC50 (nM)Human ACC2 IC50 (nM)Reference(s)
Firsocostat (B609510) (GS-0976, ND-630)ACC1/ACC22.16.1
PF-05221304 (Clesacostat)ACC1/ACC212.48.7
GemcabeneIndirectly affects lipid synthesisNot directly an ACC inhibitorNot directly an ACC inhibitor

Table 2: Clinical Efficacy of ACC Inhibitors on Liver Fat (MRI-PDFF)

Compound NameDiseaseDoseTreatment DurationMean Relative Reduction in Liver Fat (%)Reference(s)
Firsocostat (GS-0976)NASH20 mg/day12 weeks29%
PF-05221304 (Clesacostat)NAFLD10 mg/day16 weeks~50%
PF-05221304 (Clesacostat)NAFLD25 mg/day16 weeks~56%
PF-05221304 (Clesacostat)NAFLD50 mg/day16 weeks~65%

Table 3: Effect of ACC Inhibitors on Plasma Lipids and Other Markers

Compound NameParameterDoseTreatment DurationMean Change from BaselineReference(s)
Firsocostat (GS-0976)Plasma Triglycerides20 mg/day12 weeks+11% (median)
PF-05221304 (Clesacostat)Plasma Triglycerides≥40 mg/day14 daysAsymptomatic increases
GemcabeneLDL-C600 mg/day8 weeks-30%
Gemcabenehs-CRP (monotherapy)600 mg/day8 weeks-41.5% (median)
Gemcabenehs-CRP (with atorvastatin)600 mg/day8 weeksAdditional -23% vs. statin alone

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of ACC inhibitors. Below are methodologies for key assays.

Protocol 1: In Vitro ACC Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACC1 or ACC2.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate (NaHCO₃)

  • Test inhibitor compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing ACC assay buffer, ATP (final concentration, e.g., 10 µM), Acetyl-CoA (final concentration, e.g., 20 µM), and NaHCO₃ (final concentration, e.g., 20 mM).

    • Add 10 µL of the master mix to each well.

  • Enzyme Addition:

    • Dilute the recombinant ACC enzyme to the desired concentration in ACC assay buffer.

    • Initiate the reaction by adding 12.5 µL of the diluted enzyme to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Determination_Workflow start Start compound_prep Prepare Serial Dilutions of Test Inhibitor start->compound_prep add_inhibitor Add Test Inhibitor or DMSO compound_prep->add_inhibitor reaction_setup Set up Reaction in 384-well Plate (Buffer, ATP, Acetyl-CoA, NaHCO₃) reaction_setup->add_inhibitor add_enzyme Add ACC Enzyme to Initiate Reaction add_inhibitor->add_enzyme incubation Incubate at Room Temperature add_enzyme->incubation adp_detection Stop Reaction and Detect ADP Production (e.g., ADP-Glo™) incubation->adp_detection data_analysis Calculate % Inhibition and Determine IC50 Value adp_detection->data_analysis end_node End data_analysis->end_node

Caption: Workflow for IC50 Determination of ACC Inhibitors.
Protocol 2: Measurement of De Novo Lipogenesis (DNL) in Human Hepatocytes using ¹³C-Acetate

This protocol describes a method to measure the rate of DNL in primary human hepatocytes by tracing the incorporation of ¹³C-labeled acetate (B1210297) into newly synthesized fatty acids.

Materials:

  • Primary human hepatocytes

  • Hepatocyte culture medium

  • [1-¹³C]acetate

  • High-glucose and insulin-containing medium to stimulate DNL

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary human hepatocytes in appropriate culture plates until they form a confluent monolayer.

    • Pre-incubate the cells with the test ACC inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

  • Stable Isotope Labeling:

    • Replace the culture medium with fresh medium containing the test compound, high glucose (e.g., 25 mM), insulin (e.g., 100 nM), and [1-¹³C]acetate (e.g., 1 mM).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the stable isotope into newly synthesized lipids.

  • Lipid Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells and extract total lipids using the Folch method (chloroform:methanol).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the extracted lipids and methylate the fatty acids to form FAMEs.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to determine the isotopic enrichment of ¹³C in newly synthesized palmitate.

  • Data Analysis:

    • Calculate the fractional DNL by determining the ratio of ¹³C-labeled palmitate to total palmitate.

    • Compare the fractional DNL in inhibitor-treated cells to that in vehicle-treated cells to determine the percentage of DNL inhibition.

Protocol 3: Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrate:

    • Complex the radiolabeled palmitic acid with fatty acid-free BSA in the culture medium.

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the ACC inhibitor or vehicle (DMSO) for a specified time.

  • FAO Measurement:

    • Replace the medium with the medium containing the radiolabeled palmitate-BSA complex and the test compound.

    • Seal the wells and incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Capture of ¹⁴CO₂ or Measurement of ³H₂O:

    • For ¹⁴C-palmitate: Stop the reaction by adding perchloric acid. Capture the released ¹⁴CO₂ in a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well.

    • For ³H-palmitate: Collect the culture medium and separate the ³H₂O from the labeled substrate using an ion-exchange column.

  • Quantification:

    • Transfer the filter paper or the ³H₂O eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the amount of cellular protein.

    • Calculate the rate of fatty acid oxidation and compare the rates between inhibitor-treated and vehicle-treated cells.

Conclusion

ACC inhibitors represent a promising therapeutic avenue for the management of metabolic syndromes due to their direct and dual impact on fatty acid synthesis and oxidation. The clinical data, although demonstrating efficacy in reducing hepatic steatosis, also highlight the challenge of managing the associated hypertriglyceridemia. The detailed protocols provided herein offer standardized methods for the preclinical and clinical evaluation of novel ACC inhibitors, facilitating the advancement of this important class of therapeutic agents. Further research, including long-term safety and efficacy studies and the exploration of combination therapies, will be crucial in fully realizing the therapeutic potential of ACC inhibition in metabolic diseases.

Signaling Pathway Visualization

The regulation of ACC activity is intricately linked to cellular energy status, primarily through the AMP-activated protein kinase (AMPK) signaling pathway. AMPK, a cellular energy sensor, is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates both ACC1 and ACC2, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy balance.

Furthermore, the transcription of ACC is regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes. Insulin signaling promotes the activation of SREBP-1c, leading to increased ACC expression and DNL. Conversely, AMPK can inhibit the processing and activation of SREBP-1c, providing another layer of control over lipogenesis.

ACC_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core_pathway Core Signaling Pathway cluster_downstream Downstream Effects Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Activates High_Energy High Energy (Low AMP:ATP ratio) AMPK AMPK High_Energy->AMPK Inhibits Low_Energy Low Energy (High AMP:ATP ratio) Low_Energy->AMPK Activates AMPK->SREBP1c Inhibits ACC ACC1 / ACC2 AMPK->ACC Inhibits (Phosphorylation) SREBP1c->ACC Increases Transcription FattyAcid_Synthesis Fatty Acid Synthesis (DNL) ACC->FattyAcid_Synthesis Promotes FattyAcid_Oxidation Fatty Acid Oxidation ACC->FattyAcid_Oxidation Inhibits

Caption: Simplified ACC Regulatory Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme crucial for fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL). In mammals, two isoforms exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane, which regulates fatty acid oxidation. The central role of ACC in lipid metabolism makes it a compelling therapeutic target for a range of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology. The development of potent and selective ACC inhibitors is a significant focus of drug discovery efforts. High-throughput screening (HTS) is a critical tool in identifying novel chemical entities that modulate ACC activity. This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize new ACC inhibitors.

Biochemical High-Throughput Screening Assays

Biochemical assays directly measure the enzymatic activity of purified ACC and its inhibition by test compounds. Several HTS-compatible formats have been developed to overcome the limitations of traditional, low-throughput radiometric assays.

Luminescence-Based ADP Detection Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced in the ACC-catalyzed reaction. The reaction is terminated, and remaining ATP is depleted. Subsequently, ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to ACC activity.

Advantages: High sensitivity, broad dynamic range, and amenability to high-throughput automation. Z'-factors greater than 0.7 are routinely achieved, indicating excellent assay robustness.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • ACC Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, 2 mM DTT, and 0.5 mg/mL BSA.

    • Substrate Solution: Prepare a 2X working solution of substrates in nuclease-free water containing 10 mM ATP, 500 µM Acetyl-CoA, and 8.2 mM NaHCO₃.

    • ACC Enzyme: Dilute purified recombinant human ACC1 or ACC2 in ACC Reaction Buffer to the desired concentration.

    • Test Compounds: Prepare a serial dilution of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Control Inhibitor: A known ACC inhibitor, such as PF-05175157, should be used as a positive control for inhibition.[4]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound or control to the appropriate wells.

    • Add 7.5 µL of diluted ACC enzyme solution to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 15 µL of the 2X substrate solution.

    • Incubate the reaction for 40 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis: The luminescent signal is proportional to the ADP concentration, which reflects the ACC activity. The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

RapidFire/Mass Spectrometry (MS) Based Assay

Principle: This is a label-free, high-throughput method that directly measures the conversion of the substrate, acetyl-CoA, to the product, malonyl-CoA. The RapidFire system uses an automated solid-phase extraction (SPE) to rapidly clean up and inject samples into a triple-quadrupole mass spectrometer for detection and quantification.[5]

Advantages: High speed (seconds per sample), label-free detection of native substrates and products, and reduced interference from compound fluorescence or absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • ACC Reaction Buffer: As described for the ADP-Glo™ assay.

    • Substrate Solution: Prepare a solution of Acetyl-CoA and NaHCO₃ in ACC Reaction Buffer.

    • ACC Enzyme: Dilute purified ACC enzyme in ACC Reaction Buffer.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense test compounds into the assay plate.

    • Add the ACC enzyme and incubate.

    • Initiate the reaction by adding the substrate solution.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

    • Quench the reaction by adding a suitable quenching solution (e.g., 0.1% formic acid).

  • RapidFire/MS Analysis:

    • The quenched assay plate is loaded onto the RapidFire system.

    • The system aspirates a small volume from each well onto an SPE cartridge (e.g., a reversed-phase C4 cartridge).

    • The cartridge is washed with an aqueous solvent (e.g., water with 5 mM ammonium (B1175870) formate) to remove salts and other interfering substances.

    • The analytes (Acetyl-CoA and Malonyl-CoA) are eluted from the cartridge with an organic solvent (e.g., 80% acetonitrile (B52724) in water with 5 mM ammonium formate) directly into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-daughter ion transitions for Acetyl-CoA and Malonyl-CoA.

Data Analysis: The ratio of the product peak area (Malonyl-CoA) to the sum of the substrate and product peak areas is used to determine the percent conversion. Inhibition is calculated relative to controls, and IC₅₀ values are determined from dose-response curves.

Fluorescence-Based Assays

Principle: These assays utilize fluorescent probes to detect either the production of ADP or inorganic phosphate, or the consumption of a co-factor like NADH in a coupled enzyme system. For example, a fluorescence polarization (FP)-based ADP assay can be used.

Advantages: Homogeneous format (no wash steps) and compatibility with standard fluorescence plate readers.

Experimental Protocol (Generic Coupled Enzyme Assay):

  • Reagent Preparation:

    • Coupled Enzyme System: A system that links the production of malonyl-CoA to the oxidation of NADH (which can be monitored by a decrease in fluorescence).

    • Other reagents are similar to the previously described assays.

  • Assay Procedure:

    • The assay is performed in a similar manner to the ADP-Glo™ assay, with the addition of the coupled enzyme system to the reaction mixture.

    • The change in fluorescence is monitored over time using a fluorescence plate reader.

Data Analysis: The rate of change in fluorescence is proportional to the ACC activity. Inhibition is determined by comparing the reaction rates in the presence and absence of test compounds.

Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant context for identifying ACC inhibitors by assessing their effects within a cellular environment, taking into account cell permeability and potential off-target effects.

De Novo Lipogenesis (DNL) Assay in Cancer Cells

Principle: This assay measures the rate of new fatty acid synthesis in cells, which is directly dependent on ACC activity. The incorporation of a labeled precursor, such as ¹⁴C-acetate or a stable isotope like ¹³C-glucose, into the lipid fraction is quantified.

Advantages: Provides a functional readout of ACC inhibition in a cellular context and can identify compounds that are effective in a more complex biological system.

Experimental Protocol (using ¹⁴C-acetate in 384-well format):

  • Cell Culture:

    • Plate lipogenic cancer cells (e.g., U87 EGFRvIII glioblastoma cells) in 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of test compounds for a specified period (e.g., 24-72 hours).

  • Metabolic Labeling:

    • Add ¹⁴C-acetate to the culture medium and incubate for 4-6 hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction and Quantification:

    • Wash the cells with PBS to remove unincorporated ¹⁴C-acetate.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

    • Transfer the lipid-containing organic phase to a scintillation plate.

    • Allow the solvent to evaporate and add a scintillant.

    • Measure the radioactivity using a microplate scintillation counter.

Data Analysis: The amount of incorporated radioactivity is a measure of de novo lipogenesis. Inhibition is calculated relative to vehicle-treated controls, and IC₅₀ values are determined.

Recombinant Yeast-Based Growth Inhibition Screen

Principle: This screen utilizes a yeast strain where the endogenous ACC gene has been replaced with the human ACC1 or ACC2 gene, making yeast growth dependent on the activity of the human enzyme. Inhibitors of the human ACC will thus inhibit the growth of this yeast strain.

Advantages: Inexpensive, non-radioactive, and provides a whole-cell system for identifying specific inhibitors of human ACC isoforms.

Experimental Protocol:

  • Yeast Culture:

    • Grow the recombinant yeast strains in an appropriate liquid medium.

  • Assay Procedure (384-well plate format):

    • Dispense the test compounds into the wells of a 384-well plate.

    • Add a suspension of the recombinant yeast to each well.

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure yeast growth by monitoring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Data Analysis: A decrease in OD₆₀₀ in the presence of a test compound indicates growth inhibition and potential ACC inhibition. Hits can be confirmed in secondary biochemical assays.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison of different assay methods and inhibitor potencies.

Table 1: Comparison of High-Throughput Screening Assay Formats for ACC Inhibitors

Assay FormatPrincipleThroughputAdvantagesDisadvantagesTypical Z' Factor
ADP-Glo™ Luminescence (ADP detection)High (384/1536-well)High sensitivity, robust (Z' > 0.7), homogeneousIndirect detection, potential for luciferase inhibitors> 0.7
RapidFire/MS Mass Spectrometry (direct substrate/product detection)Very High (~5-10 sec/sample)Label-free, direct detection, low interferenceRequires specialized and expensive equipment> 0.7
Fluorescence Fluorescence Intensity/PolarizationHigh (384/1536-well)Homogeneous, uses standard plate readersProne to interference from colored/fluorescent compounds0.5 - 0.8
Cellular DNL Radioactive/Stable Isotope IncorporationMedium (96/384-well)Physiologically relevant, measures functional outcomeLower throughput, involves radioactivity or MS~0.6
Yeast Screen Cell Growth InhibitionHigh (384/1536-well)Inexpensive, whole-cell, isoform-specificIndirect readout, potential for non-specific toxicityNot typically reported

Table 2: IC₅₀ Values of Standard ACC Inhibitors in Different Assay Formats

InhibitorTargetADP-Glo™ IC₅₀ (nM)RapidFire/MS IC₅₀ (nM)Cellular DNL IC₅₀ (nM)Reference
PF-05175157 ACC1~200Not ReportedNot Reported
CP-640186 ACC1/ACC2Not ReportedNot Reported~55 (in HepG2 cells)
MK-4074 ACC1/ACC2~3Not ReportedNot Reported
Compound 12 ACC1/ACC2Not ReportedNot ReportedGrowth inhibition at 10 µM (yeast)

Visualizations

Signaling Pathway

The activity of ACC is tightly regulated by the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a cellular energy sensor.

ACC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_acc ACC Regulation cluster_downstream Downstream Effects AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates (Activates) ACC_active ACC (Active) AMPK->ACC_active Phosphorylates (Inhibits) ACC_inactive p-ACC (Inactive) Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthesis Malonyl_CoA->FAS Activates CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO

Caption: The AMPK-ACC signaling pathway regulating fatty acid metabolism.

Experimental Workflow

A typical HTS workflow for identifying and characterizing novel ACC inhibitors involves a series of sequential steps from primary screening to lead optimization.

HTS_Workflow cluster_screening Screening Cascade cluster_optimization Lead Optimization Primary_Screen Primary HTS (e.g., ADP-Glo™) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identifies 'Hits' Secondary_Assay Secondary Assay (e.g., RapidFire/MS) Hit_Confirmation->Secondary_Assay Confirms Potency Cell_Based_Assay Cell-Based Assay (De Novo Lipogenesis) Secondary_Assay->Cell_Based_Assay Validates in Cells SAR Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: A typical experimental workflow for ACC inhibitor drug discovery.

References

Application Notes and Protocols for Assessing the Pharmacokinetics of Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The two isoforms of ACC, ACC1 and ACC2, are critical regulators of fatty acid synthesis and oxidation.[1][2] ACC1 is primarily cytosolic and involved in de novo lipogenesis (DNL), while ACC2 is associated with the mitochondrial membrane and its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase I (CPT-I), thereby regulating fatty acid oxidation.[1][2][3] Due to their central role in lipid metabolism, ACC enzymes are attractive therapeutic targets for a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and cancer.

The development of ACC inhibitors requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This document provides detailed application notes and protocols for assessing the pharmacokinetics of ACC inhibitors, from early-stage in vitro assays to in vivo animal and clinical studies.

I. In Vitro Assays for ACC Inhibition and Target Engagement

A variety of in vitro assays are available to determine the potency and mechanism of action of ACC inhibitors.

Enzyme Inhibition Assays

Enzyme inhibition assays directly measure the ability of a compound to inhibit the catalytic activity of purified ACC enzymes.

Protocol: Transcreener® ADP² FP Assay

This assay is a high-throughput screening method that measures the production of ADP, a product of the ACC-catalyzed reaction.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate

  • Assay buffer (e.g., HEPES-based buffer with MgCl2 and BSA)

  • Test compounds (ACC inhibitors)

  • Transcreener® ADP² FP Assay Kit (containing ADP Alexa633 Tracer and Anti-ADP Antibody)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ACC enzyme, acetyl-CoA, and sodium bicarbonate.

  • Add test compounds at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the Transcreener® ADP² Detection Mix (Tracer and Antibody).

  • Incubate to allow the detection reaction to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Selectivity (ACC1/ACC2)
Compound X101000.1
Compound Y50252.0
Compound Z551.0
Cellular Target Engagement Assays

Cellular target engagement assays confirm that the inhibitor binds to ACC within a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cultured cells expressing ACC (e.g., A549, HepG2)

  • Cell lysis buffer

  • Test compounds (ACC inhibitors)

  • Antibodies specific for ACC1 and ACC2

  • Western blotting or ELISA reagents

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and lyse the cells.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.

  • Analyze the amount of soluble ACC in the supernatant by Western blotting or ELISA.

  • Plot the amount of soluble ACC as a function of temperature to generate a melting curve.

  • Determine the shift in the melting temperature (Tm) in the presence of the inhibitor.

Data Presentation:

CompoundConcentration (µM)ΔTm (°C)
Inhibitor A12.5
Inhibitor B10.5
Vehicle-0

II. In Vivo Pharmacokinetic Assessment

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ACC inhibitors.

Quantification of ACC Inhibitors in Biological Matrices

Accurate quantification of the drug in plasma, tissues, and urine is fundamental for PK analysis.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity.

Materials:

  • Biological samples (plasma, tissue homogenates, urine)

  • Internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Spike biological samples with the internal standard.

  • Precipitate proteins using an organic solvent.

  • Centrifuge to pellet the precipitated proteins.

  • (Optional) Further purify the sample using SPE.

  • Inject the supernatant onto the LC-MS/MS system.

  • Separate the analyte from other components using a suitable LC column and mobile phase gradient.

  • Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using standards of known concentrations to determine the concentration of the analyte in the samples.

Data Presentation:

Time (h)Plasma Concentration (ng/mL)
0.5150
1250
2200
4100
825
24<5
Non-Invasive Imaging Techniques

Non-invasive imaging allows for the real-time visualization and quantification of drug distribution in vivo.

Protocol: Positron Emission Tomography (PET)

PET imaging with a radiolabeled ACC inhibitor can provide quantitative information on its distribution and target occupancy.

Materials:

  • Radiolabeled ACC inhibitor (e.g., with 11C or 18F)

  • Animal model (e.g., mouse, rat)

  • PET scanner

Procedure:

  • Administer the radiolabeled ACC inhibitor to the animal.

  • Acquire dynamic PET scans over a specific time course.

  • Reconstruct the PET images to visualize the distribution of the radiotracer.

  • Quantify the radioactivity in different organs and tissues to determine the tissue concentration of the inhibitor over time.

  • (Optional) Perform blocking studies by co-administering a non-radiolabeled inhibitor to confirm target-specific binding.

Data Presentation:

Organ% Injected Dose/gram (%ID/g) at 1h
Liver25
Muscle10
Brain0.5
Tumor15

III. In Vivo Pharmacodynamic Assessment

PD assays measure the biochemical and physiological effects of the ACC inhibitor, providing a link between drug exposure and target modulation.

Measurement of Malonyl-CoA Levels

A direct measure of ACC inhibition is the reduction of its product, malonyl-CoA, in tissues.

Protocol: RapidFire Mass Spectrometry for Malonyl-CoA Quantification

This high-throughput method allows for the rapid measurement of malonyl-CoA in tissue samples.

Materials:

  • Tissue samples (e.g., liver, muscle, tumor)

  • Extraction buffer

  • Internal standard (e.g., 13C3-malonyl-CoA)

  • RapidFire High-Throughput Mass Spectrometry System

Procedure:

  • Homogenize tissue samples in extraction buffer containing the internal standard.

  • Centrifuge to clarify the homogenate.

  • Analyze the supernatant using the RapidFire-MS system.

  • Quantify malonyl-CoA levels based on a standard curve.

Data Presentation:

Treatment GroupDose (mg/kg)Liver Malonyl-CoA (pmol/g)
Vehicle-100
ACC Inhibitor1025
ACC Inhibitor3010
Assessment of De Novo Lipogenesis (DNL)

Inhibition of ACC1 leads to a reduction in DNL, which can be measured using stable isotope tracers.

Protocol: In Vivo DNL Measurement using Deuterated Water (²H₂O)

This method measures the incorporation of deuterium (B1214612) from ²H₂O into newly synthesized fatty acids.

Materials:

  • Animal model

  • Deuterated water (²H₂O)

  • ACC inhibitor

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Administer an initial bolus of ²H₂O to the animals, followed by providing ²H₂O in the drinking water to maintain a stable enrichment in body water.

  • Treat animals with the ACC inhibitor or vehicle.

  • Collect plasma or tissue samples at the end of the study.

  • Extract lipids from the samples.

  • Hydrolyze the lipids to release fatty acids.

  • Derivatize the fatty acids for GC-MS analysis.

  • Measure the deuterium enrichment in palmitate using GC-MS.

  • Calculate the fractional DNL based on the deuterium enrichment in palmitate and body water.

Data Presentation:

Treatment GroupDose (mg/kg)Fractional De Novo Lipogenesis (%)
Vehicle-15
ACC Inhibitor105
ACC Inhibitor302

IV. Signaling Pathways and Experimental Workflows

ACC Signaling Pathway

ACC_Signaling cluster_upstream Upstream Regulation cluster_acc ACC Regulation cluster_downstream Downstream Effects Insulin Insulin ACC_active ACC (Active) Dephosphorylated Insulin->ACC_active Activates (Dephosphorylation) Citrate Citrate Citrate->ACC_active Allosteric Activator AMPK AMPK ACC_inactive ACC (Inactive) Phosphorylated AMPK->ACC_inactive Inhibits (Phosphorylation) Glucagon Glucagon Glucagon->AMPK MalonylCoA Malonyl-CoA ACC_active->MalonylCoA Carboxylation Inhibitor ACC Inhibitor Inhibitor->ACC_active Inhibits AcetylCoA Acetyl-CoA AcetylCoA->ACC_active FattyAcidSynthesis Fatty Acid Synthesis (DNL) MalonylCoA->FattyAcidSynthesis Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Enables

Caption: ACC Signaling and Regulation.

Experimental Workflow for In Vivo PK/PD Assessment

PKPD_Workflow cluster_study_design Study Design cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) AnimalModel Select Animal Model (e.g., Mouse, Rat) Dosing Administer ACC Inhibitor (Single or Multiple Doses) AnimalModel->Dosing SampleCollection_PK Collect Blood/Tissue Samples at Timed Intervals Dosing->SampleCollection_PK SampleCollection_PD Collect Tissues for Biomarker Analysis Dosing->SampleCollection_PD LCMS Quantify Drug Levels (LC-MS/MS) SampleCollection_PK->LCMS PK_Analysis Determine PK Parameters (AUC, Cmax, T1/2) LCMS->PK_Analysis PD_Analysis Correlate Drug Exposure with Target Modulation PK_Analysis->PD_Analysis PK/PD Modeling MalonylCoA_Assay Measure Malonyl-CoA Levels SampleCollection_PD->MalonylCoA_Assay DNL_Assay Assess De Novo Lipogenesis (²H₂O method) SampleCollection_PD->DNL_Assay MalonylCoA_Assay->PD_Analysis DNL_Assay->PD_Analysis

Caption: In Vivo PK/PD Workflow.

References

Application Notes and Protocols for Measuring Fatty Acid Synthesis Inhibition Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for measuring the inhibition of de novo fatty acid synthesis (FAS) using radiolabeled precursors. The methodologies described herein are essential for the screening and characterization of potential therapeutic agents targeting lipogenesis, a key metabolic pathway implicated in various diseases, including cancer and metabolic disorders.[1][2][3] The protocols focus on the use of [14C]acetate as a tracer to monitor the rate of fatty acid synthesis in cultured cells. This method offers a direct and quantitative assessment of FAS activity by measuring the incorporation of the radiolabel into newly synthesized lipids.[4][5] Included are step-by-step instructions for cell-based assays, lipid extraction, and scintillation counting, along with guidelines for data analysis and presentation. Additionally, this guide provides visual aids in the form of diagrams to elucidate the fatty acid synthesis pathway and the experimental workflow.

Principle of the Assay

De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA. Exogenously supplied radiolabeled precursors, such as [14C]acetate, are readily taken up by cells and converted into acetyl-CoA, which is the primary building block for fatty acid chains. The radiolabeled acetyl-CoA is then incorporated into newly synthesized fatty acids by the multi-enzyme complex, fatty acid synthase (FASN).

By treating cells with a test compound and subsequently incubating them with [14C]acetate, it is possible to quantify the rate of fatty acid synthesis by measuring the amount of radioactivity incorporated into the total lipid fraction. A reduction in the incorporation of [14C] into lipids in treated cells compared to untreated controls indicates inhibition of the fatty acid synthesis pathway. The lipids are extracted from the cells, and the radioactivity is measured using a liquid scintillation counter. This assay provides a robust and sensitive method to screen for and characterize inhibitors of FASN and other enzymes involved in lipogenesis.

Signaling Pathway for De Novo Fatty Acid Synthesis

FAS_Pathway cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Elongation_Desaturation Elongation & Desaturation Palmitate->Elongation_Desaturation FattyAcids Other Fatty Acids Elongation_Desaturation->FattyAcids Experimental_Workflow cluster_protocol Experimental Protocol A 1. Seed Cells in 96-well plates B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with FAS Inhibitors (e.g., C75, Orlistat) for desired time B->C D 4. Add [14C]Acetate (radiolabeling step) C->D E 5. Incubate for 1-4 hours D->E F 6. Wash Cells (remove unincorporated radiolabel) E->F G 7. Cell Lysis F->G H 8. Saponification (hydrolyze fatty acid esters) G->H I 9. Acidification H->I J 10. Liquid-Liquid Extraction (isolate fatty acids) I->J K 11. Scintillation Counting (measure radioactivity) J->K L 12. Data Analysis (calculate % inhibition, IC50) K->L

References

Application Notes and Protocols for Preclinical Studies of Acetyl-CoA Carboxylase (ACC) Inhibitors in Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, making it a promising therapeutic target for obesity and related metabolic disorders.[1][2][3][4] ACC exists in two main isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1] By inhibiting ACC, particularly with dual inhibitors of ACC1 and ACC2, it is possible to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, leading to a reduction in fat storage and an improvement in overall metabolic health. These application notes provide a comprehensive guide to the preclinical experimental design for evaluating the efficacy of ACC inhibitors in the context of obesity.

Signaling Pathway of ACC in Lipid Metabolism

The central role of ACC in regulating fatty acid metabolism is depicted in the signaling pathway below. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a substrate for fatty acid synthase (FASN) in the process of de novo lipogenesis and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid transport into the mitochondria for oxidation.

ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP+Pi FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acid Synthesis FASN->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC Inhibition AMPK AMPK AMPK->ACC Phosphorylation (Inhibition)

Caption: ACC signaling in lipid metabolism.

In Vitro Assays for ACC Inhibitor Characterization

Prior to in vivo studies, it is crucial to characterize the potency and selectivity of ACC inhibitors using in vitro assays.

Table 1: In Vitro Assay Parameters for ACC Inhibitors
Assay TypeParameter MeasuredTypical Values for Potent InhibitorsReference
Enzymatic Assay IC50 for ACC1< 100 nM
IC50 for ACC2< 100 nM
Cell-Based Assay Malonyl-CoA levelsSignificant reduction
Fatty Acid SynthesisSignificant inhibition
Fatty Acid OxidationSignificant increase
Protocol 1: ACC Enzymatic Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or KHCO3)

  • Assay buffer (e.g., MOPS, pH 7.8)

  • Coupling enzyme system (e.g., ADP-Glo™ Kinase Assay) or spectrophotometric detection reagents

  • Test compound (ACC inhibitor)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl2, ATP, and sodium bicarbonate in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding a mixture of acetyl-CoA and the ACC enzyme (either ACC1 or ACC2).

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the product formation. If using an ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production. For spectrophotometric assays, the consumption of NADPH can be monitored at 340 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Preclinical Studies in Obesity Models

The most common and relevant animal models for studying obesity are diet-induced obesity (DIO) models in rodents.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating an ACC inhibitor in a DIO mouse model.

InVivo_Workflow Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Diet High-Fat Diet (HFD) Induction (e.g., 45-60% kcal from fat for 8-16 weeks) Acclimatization->Diet Grouping Randomization into Treatment Groups (Vehicle, ACC Inhibitor) Diet->Grouping Treatment Chronic Dosing with ACC Inhibitor (e.g., 4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolic Metabolic Phenotyping: - Energy Expenditure (Indirect Calorimetry) - Body Composition (NMR/DXA) - Glucose/Insulin (B600854) Tolerance Tests Treatment->Metabolic Terminal Terminal Procedures: - Blood Collection (Lipids, Glucose, Insulin) - Tissue Collection (Liver, Adipose, Muscle) Metabolic->Terminal Analysis Biochemical & Histological Analysis Terminal->Analysis

Caption: In vivo experimental workflow.
Table 2: Key In Vivo Endpoints and Expected Outcomes with ACC Inhibition

ParameterMethodExpected Outcome with ACC InhibitorReference
Body Weight Weekly measurementReduction in body weight gain or weight loss
Food Intake Daily/Weekly measurementVariable; may not change significantly
Body Composition NMR or DXADecrease in fat mass, potential increase in lean mass
Energy Expenditure Indirect CalorimetryIncrease in energy expenditure
Respiratory Exchange Ratio (RER) Indirect CalorimetryDecrease in RER, indicating a shift towards fatty acid oxidation
Glucose Tolerance Glucose Tolerance Test (GTT)Improved glucose clearance
Insulin Sensitivity Insulin Tolerance Test (ITT)Enhanced insulin sensitivity
Plasma Lipids Biochemical analysisPotential increase in triglycerides (a known on-target effect)
Liver Histology H&E and Oil Red O stainingReduction in hepatic steatosis
Protocol 2: Diet-Induced Obesity (DIO) Model and Drug Administration

This protocol describes the induction of obesity in mice using a high-fat diet and subsequent treatment with an ACC inhibitor.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Vehicle (e.g., 0.5% methylcellulose)

  • ACC inhibitor

  • Animal caging and husbandry supplies

  • Animal balance

Procedure:

  • Acclimatize mice to the animal facility for at least one week on a standard chow diet.

  • Randomize mice into two groups: a control group that will remain on the standard chow diet and an HFD group.

  • Feed the HFD group the high-fat diet for 8-16 weeks to induce obesity. Monitor body weight weekly.

  • Once a significant difference in body weight is observed between the chow and HFD groups, randomize the obese mice into treatment groups (e.g., vehicle control, ACC inhibitor low dose, ACC inhibitor high dose).

  • Administer the ACC inhibitor or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitor body weight and food intake weekly throughout the treatment period.

Protocol 3: Measurement of Energy Expenditure via Indirect Calorimetry

This protocol outlines the use of indirect calorimetry to assess the impact of an ACC inhibitor on energy metabolism.

Materials:

  • Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)

  • Single-housed animal cages compatible with the calorimetry system

Procedure:

  • Acclimate the mice to the calorimetry cages for at least 24-48 hours before data collection.

  • Ensure ad libitum access to food and water during the acclimation and measurement periods.

  • Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for 24-48 hours.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using the manufacturer's software.

  • Analyze the data for diurnal patterns and average values over the light and dark cycles.

Protocol 4: Glucose Tolerance Test (GTT)

This protocol is used to evaluate the effect of an ACC inhibitor on glucose disposal.

Materials:

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Restrainers

  • Syringes for injection

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a small tail snip.

  • Administer a glucose bolus (1-2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 5: Insulin Tolerance Test (ITT)

This protocol assesses the systemic insulin sensitivity of the animals.

Materials:

  • Human insulin solution (e.g., Humulin R)

  • Saline

  • Glucometer and test strips

  • Restrainers

  • Syringes for injection

Procedure:

  • Fast the mice for a short period (e.g., 4-6 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage of initial blood glucose over time to evaluate insulin sensitivity.

Conclusion

The preclinical evaluation of ACC inhibitors for the treatment of obesity requires a multi-faceted approach, combining in vitro characterization with robust in vivo studies in relevant animal models. The protocols and guidelines provided in these application notes offer a framework for conducting these studies in a systematic and reproducible manner. Careful experimental design and the selection of appropriate endpoints are critical for accurately assessing the therapeutic potential of novel ACC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of ACC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Acetyl-CoA Carboxylase (ACC) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design robust experiments, interpret data accurately, and mitigate the impact of off-target effects.

FAQs: Understanding Off-Target Effects

Q1: What are Acetyl-CoA Carboxylase (ACC) inhibitors and what is their primary mechanism of action?

Acetyl-CoA Carboxylase (ACC) is a crucial enzyme in fatty acid metabolism.[1][2] It exists in two main isoforms, ACC1 and ACC2.[1] ACC1 is located in the cytoplasm and catalyzes the rate-limiting step in de novo lipogenesis (DNL), the synthesis of new fatty acids.[1][2] ACC2 is found on the outer mitochondrial membrane and produces malonyl-CoA, which regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1][3] ACC inhibitors work by blocking the production of malonyl-CoA.[1] This action is intended to decrease fatty acid synthesis and increase fatty acid oxidation, making these inhibitors valuable tools for studying metabolic diseases like non-alcoholic steatohepatitis (NASH), diabetes, obesity, and certain cancers.[1][2]

Q2: What are the most common off-target effects observed with ACC inhibitors?

While many ACC inhibitors are highly potent, they can exhibit off-target activities that may confound experimental results. Known effects include:

  • Hypertriglyceridemia: A frequent observation with ACC inhibition is an increase in plasma triglycerides.[4][5][6] This is considered an on-target effect in the liver but can be an undesirable systemic outcome. It is thought to be caused by the activation of SREBP-1c due to a deficiency in polyunsaturated fatty acids (PUFAs), which increases VLDL secretion.[5]

  • Thrombocytopenia: Systemic ACC inhibitors, such as PF-05175157, have been shown to reduce platelet counts in humans.[7][8] This effect was traced to the inhibition of fatty acid synthesis within the bone marrow, which is necessary for megakaryocyte maturation.[7][8]

  • Alterations in Glucose Metabolism: Chronic, but not acute, inhibition of ACC1 in pancreatic β-cells has been shown to impair glucose-stimulated insulin (B600854) secretion (GSIS).[9] This was unexpectedly linked to a reduction in glucose metabolism rather than lipid metabolism.[9]

  • Kinase Inhibition: Although many modern ACC inhibitors are highly specific, off-target kinase activity is a common concern for any small molecule inhibitor. Comprehensive kinome profiling is often required to rule out unintended inhibition of signaling pathways.[10] Firsocostat (B609510) (GS-0976), for example, was screened against a panel of 101 enzymes and receptors and showed no significant off-target activity.[10]

Q3: How can I distinguish between a true on-target effect and an off-target effect in my experiment?

Distinguishing between on-target and off-target effects is critical for valid data interpretation. Key strategies include:

  • Rescue Experiments: The biological effects of an on-target ACC inhibition should be reversible by providing the downstream products of the ACC-dependent pathway. For example, supplementing cell culture media with fatty acids like palmitate can rescue cells from the cytotoxic effects of ACC inhibition.[11][12]

  • Use of Structurally Unrelated Inhibitors: Employing multiple, structurally distinct inhibitors that target ACC through different binding mechanisms can help confirm that the observed phenotype is due to ACC inhibition and not a shared off-target.

  • Genetic Knockdown/Knockout: The most definitive control is to replicate the pharmacological inhibition with a genetic approach, such as siRNA or CRISPR-Cas9 to reduce ACC1 and/or ACC2 expression. The resulting phenotype should mimic that of the inhibitor.

  • Dose-Response Analysis: On-target effects should correlate with the inhibitor's known potency (IC50 or EC50) for ACC. Off-target effects may occur at significantly higher or lower concentrations.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to the ACC protein inside intact cells, providing evidence of target engagement.[13][14][15][16]

Troubleshooting Guide: Common Experimental Issues

Q4: My cells are showing unexpected levels of apoptosis or reduced viability at concentrations that should only inhibit lipid synthesis. What could be the cause?

This is a common issue that could stem from several factors:

  • Off-Target Cytotoxicity: The inhibitor may have off-target effects on essential cellular machinery, such as kinases that regulate cell survival.

  • Severe Lipid Depletion: While expected, the complete blockage of de novo lipogenesis can be highly detrimental, especially in rapidly dividing cells or specific cell types that rely heavily on this pathway for membrane synthesis.[2][11] The effects of the inhibitor may be more potent in delipidated serum conditions.[11]

  • Mitochondrial Dysfunction: ACC inhibition can affect mitochondrial function and cellular respiration.[17]

Troubleshooting Steps:

  • Perform a Rescue Experiment: Supplement the culture medium with 100-200 µM palmitate. If the cytotoxicity is reversed, it strongly suggests the effect is due to on-target inhibition of fatty acid synthesis.[11][12]

  • Use a Negative Control Compound: Test an enantiomer or a structurally similar but inactive analog of your inhibitor. For example, the (S)-enantiomer of ND-646 shows poor activity against ACC1 and can serve as a negative control.[18]

  • Profile for Off-Targets: If a rescue is not successful, consider broader profiling. A commercial kinome screen can identify unintended kinase targets.[19][20]

  • Assess Mitochondrial Health: Use assays like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine if the inhibitor is impacting mitochondrial respiration or glycolysis.[17]

Q5: I am using a well-characterized ACC inhibitor, but I'm observing changes in a signaling pathway (e.g., MAPK, PI3K/Akt) that seem unrelated to lipid metabolism. How should I proceed?

Changes in unrelated signaling pathways are a red flag for off-target effects or complex downstream consequences of metabolic reprogramming.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that your inhibitor is engaging ACC at the concentrations used. A Western blot showing a decrease in phosphorylated ACC (P-ACC) can serve as a biomarker for target engagement by allosteric inhibitors like ND-646.[11] Alternatively, a Cellular Thermal Shift Assay (CETSA) provides direct evidence of binding.[15][21]

  • Conduct a Kinome Scan: Use a commercial service to screen your inhibitor against a broad panel of kinases.[19][22][23] This can reveal unexpected off-targets that could explain the observed signaling changes.

  • Use a Second, Unrelated ACC Inhibitor: If another ACC inhibitor with a different chemical scaffold fails to produce the same signaling changes, your initial observations are likely due to an off-target effect of the first compound.

  • Investigate Metabolic Crosstalk: Consider that profound changes in lipid metabolism can indirectly influence other signaling pathways. For example, ACC inhibition can activate AMPK, a master energy sensor, which has numerous downstream targets.

Quantitative Data on Common ACC Inhibitors

The following table summarizes the inhibitory potency of several widely used ACC inhibitors. Researchers should use this data to guide dose selection and interpret experimental outcomes.

InhibitorTarget(s)hACC1 IC50 (nM)hACC2 IC50 (nM)Key Off-Target Profile Notes
Firsocostat (GS-0976, ND-630) ACC1/ACC22.1[24]6.1[24]Highly specific; no effect on 101 other enzymes/receptors in a screening panel.[10]
PF-05175157 ACC1/ACC227.0[25]33.0[25]Systemic inhibition can cause thrombocytopenia by impairing megakaryocyte maturation.[7][8]
ND-646 ACC1/ACC2~3-10[18]N/AAllosteric inhibitor that prevents ACC dimerization.[11][26] Well-tolerated in mice.[26]

Key Experimental Protocols

Protocol 1: Palmitate Rescue Assay

This assay determines if the observed cellular phenotype (e.g., cytotoxicity, growth arrest) is a direct result of inhibiting de novo fatty acid synthesis.

Methodology:

  • Prepare Palmitate-BSA Conjugate:

    • Dissolve sodium palmitate in sterile water at 70°C to make a 100 mM stock.

    • Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile water.

    • Warm both solutions to 37°C. Add the palmitate stock to the BSA solution dropwise while stirring to achieve a final concentration of 5-10 mM palmitate.

    • Sterile filter the conjugate and store at -20°C.

  • Cell Seeding: Plate cells at a density appropriate for your assay endpoint (e.g., viability, proliferation).

  • Treatment:

    • Add the ACC inhibitor at various concentrations to the cell culture medium.

    • To a parallel set of wells, add the ACC inhibitor along with the palmitate-BSA conjugate (final concentration of 100-200 µM palmitate).

    • Include controls: Vehicle only, and Palmitate-BSA only.

  • Incubation: Incubate for the desired duration (e.g., 48-72 hours).

  • Analysis: Measure the desired endpoint (e.g., cell viability via MTT or CellTiter-Glo assay). A reversal of the inhibitor's effect in the presence of palmitate indicates an on-target mechanism.[11][12]

Protocol 2: Western Blot for ACC Target Engagement

For allosteric inhibitors like ND-646 that bind near the AMPK phosphorylation site, target engagement can be monitored by a decrease in phosphorylated ACC (P-ACC).[11]

Methodology:

  • Cell Treatment: Treat cells with the ACC inhibitor at the desired concentrations and time points.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against Phospho-ACC (e.g., Ser79).

    • Incubate with a primary antibody for Total ACC as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the P-ACC/Total ACC ratio indicates target engagement.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effect AcetylCoA Acetyl-CoA ACC ACC1/2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FAS Fatty Acid Synthesis MalonylCoA->FAS ACC->MalonylCoA Product ACCI ACC Inhibitor ACCI->ACC On-Target Inhibition KinaseX Kinase X ACCI->KinaseX Off-Target Inhibition OffTargetEffect Unintended Phenotype KinaseX->OffTargetEffect

Caption: On-target vs. potential off-target pathways of an ACC inhibitor.

G Start Observe Unexpected Phenotype DoseResponse Q: Is the effect dose-dependent and related to ACC IC50? Start->DoseResponse Rescue Q: Can the phenotype be rescued by adding palmitate? DoseResponse->Rescue Yes OffTarget Conclusion: Phenotype is likely OFF-TARGET DoseResponse->OffTarget No Controls Q: Does an inactive analog or structurally different ACCi replicate the effect? Rescue->Controls Yes Rescue->OffTarget No OnTarget Conclusion: Phenotype is likely ON-TARGET Controls->OnTarget No (Effect is specific to ACC inhibition) Controls->OffTarget Yes (Effect is compound- specific, not target) Investigate Action: Perform kinome scan or other off-target profiling OffTarget->Investigate

Caption: Decision tree for troubleshooting unexpected experimental results.

G cluster_workflow Experimental Workflow for Validating ACC Inhibitor Effects A 1. Initial Treatment Treat cells with ACC inhibitor (dose-response) B 2. Assess On-Target Effect Measure malonyl-CoA levels or fatty acid synthesis A->B C 3. Confirm Target Engagement Perform CETSA or P-ACC Western Blot A->C D 4. Characterize Phenotype (e.g., Viability, Proliferation, Signaling) A->D E 5. Differentiate On/Off-Target - Rescue with Palmitate - Use inactive analog - Use structurally different ACCi B->E C->E D->E F 6. Data Interpretation Synthesize results to conclude mechanism of action E->F

Caption: Workflow for validating on-target and assessing off-target effects.

References

Technical Support Center: Enhancing the Solubility of Novel ACC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with novel acetyl-CoA carboxylase (ACC) inhibitor compounds.

Frequently Asked Questions (FAQs)

Q1: My novel ACC inhibitor shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge in drug discovery, with over 40% of new chemical entities being poorly water-soluble.[1][2][3] For novel ACC inhibitors, a systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, including its pKa, logP, and solid-state properties (crystalline vs. amorphous). This information will guide the selection of an appropriate solubility enhancement strategy. Initial strategies to consider include pH adjustment, the use of co-solvents, and salt formation.[1][4]

Q2: How does pH adjustment improve the solubility of ACC inhibitors?

A2: Many drug compounds, including potentially your ACC inhibitor, are weak acids or bases. Altering the pH of the solution can ionize the compound, which generally increases its aqueous solubility. For a weakly acidic compound, increasing the pH above its pKa will lead to the formation of a more soluble anionic salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in a more soluble cationic salt. It is crucial to determine the pKa of your compound to effectively utilize this strategy.

Q3: What are co-solvents and how can they be used to improve the solubility of my compound?

A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). This technique is straightforward to implement in early-stage experiments to prepare solutions for in vitro assays.

Q4: When should I consider salt formation for my ACC inhibitor?

A4: Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs. If your ACC inhibitor has acidic or basic functional groups, forming a salt with a suitable counter-ion can significantly enhance its aqueous solubility. This is a common strategy employed during lead optimization and preclinical development.

Q5: What are some more advanced techniques if simple methods fail to sufficiently improve solubility?

A5: If initial approaches are insufficient, several advanced techniques can be explored. These include:

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during in vitro assay. The compound's solubility limit is exceeded in the assay buffer.1. Lower the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it does not exceed a concentration that affects the biological assay (typically <1%). 3. If the compound is ionizable, adjust the pH of the assay buffer to a range where the compound is more soluble.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the dissolved compound.1. Prepare stock solutions in a suitable organic solvent like DMSO. 2. Ensure complete dissolution of the stock solution before further dilution. 3. Use a solubility-enhancing formulation for the final dilution into the aqueous assay medium.
Low oral bioavailability in animal studies despite good in vitro potency. Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal tract.1. Formulate the compound using solubility-enhancing techniques such as solid dispersions, nanosuspensions, or lipid-based formulations. 2. Consider salt formation to improve dissolution rate.
Difficulty in preparing a stable intravenous formulation. The compound is not soluble enough in common intravenous vehicles.1. Explore the use of co-solvents like propylene glycol or PEG 400. 2. Investigate the use of cyclodextrins to form a soluble inclusion complex. 3. If the compound is ionizable, pH adjustment of the formulation can be a powerful tool.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • Novel ACC inhibitor compound

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • HPLC system with a suitable column and detection method

  • Shaker incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a high-concentration stock solution of the ACC inhibitor in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a known volume of PBS (pH 7.4) to create a supersaturated solution (visual precipitate should be present). The final DMSO concentration should be kept low (e.g., 1-2%).

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully collect the supernatant and dilute it with the mobile phase used for HPLC analysis.

  • Analyze the concentration of the dissolved compound in the supernatant by HPLC, using a pre-established calibration curve.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Protocol 2: Screening for Co-solvent-Based Solubility Enhancement

This protocol provides a method to screen for effective co-solvents to improve compound solubility.

Materials:

  • Novel ACC inhibitor compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, N-Methyl-2-pyrrolidone)

  • 96-well plates

  • Plate shaker

  • Plate reader (if a suitable chromophore is present) or HPLC for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Add an excess amount of the ACC inhibitor compound to each well of a 96-well plate.

  • Dispense the different co-solvent buffer solutions into the wells.

  • Seal the plate and shake for a predetermined time (e.g., 2-4 hours) at a controlled temperature.

  • Centrifuge the plate to pellet the undissolved compound.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the dissolved compound in each well using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC for greater accuracy).

  • Plot the solubility of the ACC inhibitor as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Presentation

Table 1: Illustrative Solubility Data for a Hypothetical Novel ACC Inhibitor (ACC-X)

Solvent System Solubility (µg/mL) Fold Increase vs. Water
Deionized Water0.51
PBS (pH 7.4)1.22.4
10% Ethanol in Water15.831.6
20% PEG 400 in Water45.390.6
5% w/v Hydroxypropyl-β-Cyclodextrin in Water88.1176.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific ACC inhibitor.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Evaluation start Poorly Soluble ACC Inhibitor physchem Physicochemical Characterization (pKa, logP, solid state) start->physchem ph_adjust pH Adjustment physchem->ph_adjust Ionizable? cosolvents Co-solvents physchem->cosolvents salt Salt Formation physchem->salt Ionizable? sol_measure Solubility Measurement (e.g., Shake-Flask) ph_adjust->sol_measure cosolvents->sol_measure salt->sol_measure advanced Advanced Techniques (Solid Dispersion, Cyclodextrin, Nanosuspension) advanced->sol_measure sol_measure->advanced No formulation Formulation Development sol_measure->formulation Sufficient Solubility? end Suitable Formulation for In Vitro/In Vivo Studies formulation->end

Caption: Workflow for improving the solubility of novel ACC inhibitors.

troubleshooting_logic precipitate Compound Precipitates in Assay low_conc Lower Compound Concentration precipitate->low_conc Yes add_cosolvent Add Co-solvent to Buffer precipitate->add_cosolvent No adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph Still Precipitates inconsistent Inconsistent Assay Results stock_prep Optimize Stock Solution Prep inconsistent->stock_prep Yes formulate Use Solubilizing Formulation inconsistent->formulate No low_bioavailability Low Oral Bioavailability adv_formulation Advanced Formulation (Nanosuspension, etc.) low_bioavailability->adv_formulation Yes salt_form Salt Formation low_bioavailability->salt_form Alternative

Caption: Troubleshooting logic for common solubility-related issues.

References

Technical Support Center: Troubleshooting ACC Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Acetyl-CoA Carboxyl-ase (ACC) activity assays. It includes frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, reference data tables, and diagrams to clarify complex processes.

General Troubleshooting Workflow

When encountering inconsistent results, a systematic approach can help identify the root cause. The following flowchart outlines a general workflow for troubleshooting common issues in ACC activity assays.

G cluster_0 cluster_1 Problem Identification cluster_2 Potential Causes cluster_3 Solutions & Controls start Inconsistent Assay Results high_bg High Background start->high_bg low_sig Low Signal/ No Activity start->low_sig poor_rep Poor Reproducibility start->poor_rep bg_causes • Contaminated Reagents • Non-enzymatic Signal • Ineffective Stop Solution high_bg->bg_causes Investigate sig_causes • Inactive Enzyme • Incorrect Buffer pH • Missing Cofactors • Substrate Degradation low_sig->sig_causes Investigate rep_causes • Pipetting Errors • Temperature Fluctuations • Enzyme Instability poor_rep->rep_causes Investigate bg_sol ✔ Use Fresh Reagents ✔ Run 'No Enzyme' Control ✔ Validate Stop Solution bg_causes->bg_sol Implement sig_sol ✔ Check Enzyme Storage ✔ Verify Buffer/pH ✔ Ensure Cofactors Present ✔ Use Fresh Substrates sig_causes->sig_sol Implement rep_sol ✔ Use Master Mixes ✔ Calibrate Pipettes ✔ Use Stable Temp Source ✔ Keep Enzyme on Ice rep_causes->rep_sol Implement G cluster_1 Kinase Activity Low_Energy Low Energy (High AMP:ATP Ratio) AMPK AMPK Low_Energy->AMPK Activates High_Energy High Energy (Low AMP:ATP Ratio) High_Energy->AMPK Inhibits ACC_P Phosphorylated ACC (Inactive) AMPK->ACC_P Phosphorylates MalonylCoA_low ↓ Malonyl-CoA ACC_P->MalonylCoA_low Leads to ACC_deP Dephosphorylated ACC (Active) MalonylCoA_high ↑ Malonyl-CoA ACC_deP->MalonylCoA_high Leads to FAO ↑ Fatty Acid Oxidation MalonylCoA_low->FAO Promotes FAS ↑ Fatty Acid Synthesis MalonylCoA_high->FAS Promotes

Optimizing dosage and administration of ACC inhibitors in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the dosage and administration of Acetyl-CoA Carboxylase (ACC) inhibitors in preclinical animal models.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is Acetyl-CoA Carboxylase (ACC) and what is its role?

A1: Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the metabolism of fatty acids.[1][2] It exists in two primary isoforms in mammals: ACC1 and ACC2.[3]

  • ACC1 is found in the cytoplasm of lipogenic tissues like the liver and adipose tissue. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the synthesis of new fatty acids (a process called de novo lipogenesis, DNL).[4][5]

  • ACC2 is located on the outer mitochondrial membrane, primarily in oxidative tissues such as skeletal muscle and the heart.[4] It produces a localized pool of malonyl-CoA that acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into mitochondria for oxidation (breakdown for energy).[4]

By regulating these processes, ACC plays a critical role in balancing fatty acid synthesis, storage, and oxidation.[3]

Q2: How do ACC inhibitors work?

A2: ACC inhibitors block the activity of the ACC enzyme.[3] This action leads to two primary metabolic shifts:

  • Decreased Fatty Acid Synthesis: By inhibiting ACC1, the production of malonyl-CoA in the liver and fat tissues is reduced, which in turn decreases de novo lipogenesis.[3][5]

  • Increased Fatty Acid Oxidation: By inhibiting ACC2, the suppression of CPT1 is lifted, allowing more fatty acids to enter the mitochondria to be oxidized for energy.[3][4]

This dual mechanism makes ACC inhibitors a promising therapeutic strategy for metabolic diseases like non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes, as well as certain cancers that rely on high rates of lipid synthesis for proliferation.[3][5]

Dosage and Administration

Q3: How should I select a starting dose for my ACC inhibitor in a rodent model?

A3: Selecting a starting dose requires a review of the literature for the specific compound or structurally similar compounds. Dose-response studies are crucial. For example, in studies with the liver-directed ACC inhibitor ND-654 in rats, an ED50 (the dose required to achieve 50% of the maximum effect) for reducing hepatic malonyl-CoA was found to be 0.34 mg/kg.[6] For another compound, PF-05221304, chronic oral administration of 10 or 30 mg/kg in rats produced significant, dose-dependent reductions in hepatic DNL.[7][8] Starting with a low dose from published studies and escalating is a common and effective strategy.

Q4: What is the most common route of administration for ACC inhibitors in animal models?

A4: Oral gavage (PO) is the most frequently used method for administering ACC inhibitors in rodent studies, as it mimics the intended clinical route for these drugs.[7][9][10] Other parenteral routes like subcutaneous (SC) or intraperitoneal (IP) injections can also be used depending on the compound's formulation and the experimental design.[11]

Q5: How often should the inhibitor be administered?

A5: Dosing frequency depends on the pharmacokinetic profile (e.g., half-life) of the inhibitor. Many studies utilize once-daily (QD) or twice-daily (BID) dosing to maintain sufficient plasma and tissue concentrations.[12] For example, in a study with GS-0976 in a mouse model of NASH, the compound was administered twice a day for 9 weeks.[12]

Troubleshooting Guide

Q6: I am not observing the expected reduction in hepatic steatosis or de novo lipogenesis. What could be wrong?

A6:

  • Insufficient Dosage: The administered dose may be too low to achieve adequate target engagement. Consider performing a dose-response study to determine the optimal dose for your specific animal model and disease state. Partial suppression of DNL may not be sufficient to reduce steatosis.[7]

  • Poor Bioavailability: The compound may have poor oral bioavailability. Check the formulation and vehicle used for administration. Consider pharmacokinetic studies to measure plasma and liver concentrations of the drug to ensure adequate exposure.

  • Timing of Measurement: The timing of your endpoint assessment relative to the last dose is critical. For acute effects on DNL, measurements should be taken at the time of expected peak drug concentration.

  • Target Engagement: Confirm that the inhibitor is reaching the liver and inhibiting ACC. This can be done by measuring malonyl-CoA levels in liver tissue, which should be significantly reduced following effective ACC inhibition.[6][9]

Q7: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

A7:

  • Dose Reduction: The dose may be too high. Immediately reduce the dose or pause the study to assess animal welfare.

  • Off-Target Effects: While many newer ACC inhibitors are designed to be liver-targeted, systemic inhibition can lead to adverse effects.[13] For instance, systemic inhibition of DNL is critical for fetal development and has been shown to cause malformations in rats and rabbits, indicating its importance in other tissues.[10][14][15]

  • Vehicle Toxicity: The vehicle used for drug delivery could be causing the adverse effects. Run a control group treated with the vehicle alone to rule this out.

  • Monitor Liver Enzymes: Measure plasma levels of liver enzymes like ALT and AST to check for hepatotoxicity.

Q8: I am observing a significant increase in plasma triglycerides. Is this a known side effect?

A8: Yes, hypertriglyceridemia is a known class effect of ACC inhibitors observed in both animal models and human clinical trials.[9][16][17] Inhibition of ACC can reduce the liver's pool of malonyl-CoA, which is needed for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).[16] This PUFA deficiency can activate the transcription factor SREBP-1c, leading to increased VLDL secretion from the liver and consequently higher plasma triglycerides.[9][16] In some preclinical models, this effect can be mitigated by co-administration of a fibrate like fenofibrate.[8][9]

Data Presentation: Dosage and Administration of Common ACC Inhibitors

Compound Name (Synonyms)Animal ModelDose RangeAdministration RouteKey Findings & Citations
Firsocostat (GS-0976, NDI-010976)Mouse (MC4R KO)4 and 16 mg/kg/day (BID)Oral GavageReduced hepatic triglycerides and steatosis.
Human20, 50, 200 mg (single dose)OralDose-dependent inhibition of DNL.[18][19]
PF-05221304 Rat (Western Diet)3, 10, 30 mg/kg/dayOral GavageDose-dependent reduction in hepatic DNL and steatosis.[8]
ND-654 Rat0.3, 3, 30 mg/kg (single dose)Oral GavageDose-dependently reduced liver malonyl-CoA by up to 80%.[6]
MK-4074 MouseNot specifiedNot specifiedReduced hepatic triglycerides but increased plasma triglycerides.[16]
CP-640186 Rat (Sucrose-fed)Not specified (dose-dependent)Not specifiedReduced liver/muscle triglycerides and body weight.[20]
PF-05175157 Rat, RabbitNot specifiedOralCaused developmental toxicity at high doses.[10][14][15]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Preparation: Prepare the ACC inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the solution is homogenous. Calculate the required volume for each animal based on its most recent body weight (typical volume is 5-10 mL/kg).

  • Restraint: Gently restrain the rat, ensuring it is secure but not distressed. One common method is to hold the animal along your forearm with its head between your thumb and forefinger.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus and deliver the compound smoothly.

  • Monitoring: After administration, monitor the animal for any signs of distress, such as difficulty breathing. Return the animal to its cage and observe for a short period.

Protocol 2: Assessment of Target Engagement via Liver Malonyl-CoA Measurement
  • Sample Collection: At a predetermined time point after the final dose (e.g., 1-2 hours post-dose for peak effect), euthanize the animal via an approved method.

  • Tissue Harvest: Immediately perform a laparotomy and clamp-freeze a section of the liver using tongs pre-chilled in liquid nitrogen. This step is critical to instantly halt metabolic processes.

  • Homogenization: Homogenize the frozen liver tissue in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and extract metabolites.

  • Quantification: After centrifugation, the supernatant containing malonyl-CoA can be analyzed. A common and sensitive method is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[21]

  • Analysis: Compare malonyl-CoA levels between vehicle-treated and inhibitor-treated groups. A significant reduction in the treated group confirms target engagement.[6]

Visualizations

Signaling Pathway Diagram

ACC_Signaling_Pathway AMPK AMPK (Energy Sensor) ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces ACC_Inhibitor ACC Inhibitor (e.g., Firsocostat) ACC_Inhibitor->ACC Allosterically Inhibits AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Drives CPT1 CPT1 MalonylCoA->CPT1 Inhibits Lipid_Droplets Hepatic Steatosis (Lipid Accumulation) DNL->Lipid_Droplets Leads to Mitochondria Mitochondria CPT1->Mitochondria Transports Fatty Acids into FAO Fatty Acid Oxidation (Energy Production) Mitochondria->FAO Site of

Caption: The ACC signaling pathway and points of therapeutic intervention.

Experimental Workflow Diagram

Experimental_Workflow start Start: Experimental Design acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization diet Induce Disease Model (e.g., High-Fat Diet) acclimatization->diet baseline Baseline Measurements (Body Weight, Blood Glucose) diet->baseline randomization Randomize into Groups (Vehicle, ACCi Dose 1, etc.) baseline->randomization dosing Chronic Dosing (e.g., Oral Gavage QD for 8 weeks) randomization->dosing monitoring In-life Monitoring (Body Weight, Food Intake) dosing->monitoring endpoint Endpoint Sample Collection (Blood, Liver Tissue) monitoring->endpoint analysis Biochemical & Histological Analysis (Malonyl-CoA, Triglycerides, H&E Staining) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End: Conclusion data_analysis->end

Caption: A general experimental workflow for evaluating ACC inhibitors in vivo.

References

Technical Support Center: Navigating the Challenges of ACC Inhibitor Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Acetyl-CoA Carboxylase (ACC) inhibitor compounds. Our goal is to help you understand, mitigate, and manage the toxicities associated with these promising therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with ACC inhibitors?

A1: The most frequently reported toxicity associated with ACC inhibitors is hypertriglyceridemia (elevated plasma triglycerides).[1][2][3] Other potential toxicities include developmental toxicity (malformations) observed in preclinical studies, and in some cases, reductions in platelet counts.[4][5]

Q2: What is the underlying mechanism of ACC inhibitor-induced hypertriglyceridemia?

A2: The mechanism is linked to the inhibition of ACC's role in de novo lipogenesis (DNL). By reducing the production of malonyl-CoA, which is necessary for the elongation of essential fatty acids into polyunsaturated fatty acids (PUFAs), ACC inhibitors can lead to a PUFA deficiency. This deficiency activates the sterol regulatory element-binding protein-1c (SREBP-1c), which in turn increases the expression of genes involved in fatty acid synthesis and very-low-density lipoprotein (VLDL) secretion, ultimately resulting in higher plasma triglyceride levels.

Q3: Are there different toxicity profiles for ACC1, ACC2, or dual ACC1/2 inhibitors?

A3: While the literature primarily focuses on dual ACC1/2 inhibitors, the toxicities are generally considered a consequence of on-target ACC inhibition. ACC1 is mainly involved in fatty acid synthesis, while ACC2 regulates fatty acid oxidation. Inhibition of both isozymes is expected to reduce DNL and enhance fatty acid oxidation. The specific toxicity profile may depend on the inhibitor's tissue distribution and selectivity. For instance, liver-targeted inhibitors are designed to minimize systemic side effects.

Q4: Can the toxicity of ACC inhibitors be mitigated?

A4: Yes, several strategies are being explored to mitigate the toxicity of ACC inhibitors. For hypertriglyceridemia, co-administration with polyunsaturated fatty acids (PUFAs), fibrates (like fenofibrate), or PPARα agonists has been shown to be effective in preclinical models. Another approach is the development of liver-specific inhibitors to confine the drug's action to the target organ and reduce systemic exposure.

Troubleshooting Guide

Q1: My in vivo rodent study with an ACC inhibitor shows a dramatic and unexpected increase in plasma triglycerides. What could be the cause and how can I address this?

A1: This is a known on-target effect of ACC inhibition.

  • Potential Cause: As explained in the FAQs, this is likely due to the activation of SREBP-1c and increased VLDL secretion resulting from reduced hepatic malonyl-CoA and subsequent PUFA deficiency.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Measure malonyl-CoA levels in the liver to confirm that the inhibitor is active at the administered dose. A significant reduction in malonyl-CoA is expected.

    • Introduce Mitigating Agents: In a subsequent study, consider co-administering the ACC inhibitor with fenofibrate (B1672516) or supplementing the diet with PUFAs to see if this can normalize triglyceride levels.

    • Evaluate Compound Specifics: The degree of hypertriglyceridemia can vary between different ACC inhibitors. If possible, test a different inhibitor, perhaps one with a different tissue distribution profile.

Q2: I am not observing the expected reduction in hepatic steatosis in my animal model of NAFLD/NASH despite using a potent ACC inhibitor. What should I check?

A2: Several factors could contribute to a lack of efficacy.

  • Potential Causes:

    • Insufficient target engagement in the liver.

    • The chosen animal model may not be responsive.

    • The dosing regimen may be inadequate.

  • Troubleshooting Steps:

    • Verify Drug Exposure: Measure the concentration of your inhibitor in the liver tissue to ensure it is reaching the target organ at sufficient levels.

    • Assess Downstream Effects: Confirm that the inhibitor is having the desired metabolic effect by measuring rates of de novo lipogenesis (DNL) and fatty acid oxidation in the liver. A significant reduction in DNL is a key indicator of ACC inhibitor activity.

    • Review the Animal Model: Some rodent models of NAFLD/NASH may have complex pathologies that are not solely driven by DNL. Ensure your model is appropriate for testing an ACC inhibitor.

    • Optimize Dosing: Perform a dose-response study to determine the optimal dose for reducing hepatic malonyl-CoA and steatosis.

Q3: My ACC inhibitor is showing toxicity in cell-based assays that doesn't seem related to its primary mechanism. How can I determine if this is an off-target effect?

A3: Differentiating on-target from off-target toxicity is crucial.

  • Potential Cause: The observed toxicity could be due to the inhibitor interacting with other cellular targets.

  • Troubleshooting Steps:

    • Rescue Experiment: Attempt to rescue the cells from the toxic effects by supplementing the culture medium with palmitic acid, the product of the fatty acid synthesis pathway. If the toxicity is on-target (i.e., due to inhibition of fatty acid synthesis), providing the downstream product should alleviate the effect.

    • Use a Structurally Different Inhibitor: Test another ACC inhibitor with a different chemical scaffold. If the toxicity is still observed, it is more likely to be an on-target effect.

    • CRISPR/Cas9 Studies: Use CRISPR/Cas9 to knock down ACC1 and/or ACC2. If the phenotype of the knockout cells mimics the effect of the inhibitor, it suggests an on-target mechanism.

Quantitative Data Summary

Table 1: Inhibitory Activity of Various ACC Inhibitors

CompoundTarget(s)IC50 (Human)Cell-Based EC50Reference
ND-654ACC1/ACC2ACC1: 3 nM, ACC2: 8 nM14 nM (HepG2)
CP-640186ACC1/ACC2~60 nMNot specified
PF-05175157ACC1/ACC2Not specifiedNot specified
Firsocostat (GS-0976)ACC1/ACC2Not specifiedNot specified

Table 2: Effects of ACC Inhibitors on Triglyceride Levels in Preclinical Models

CompoundAnimal ModelTreatment Dose & DurationChange in Plasma TriglyceridesReference
Compound 1 (ACCi)High-Fat Sucrose Diet Rats10 mg/kg/day for 21 daysSignificant increase
MK-4074MiceNot specifiedMarked increase
PP-7aHigh-Fat Diet Mice15, 45, or 75 mg/kg for 4 weeksReduction in serum TG

Note: The effect on triglycerides can be context-dependent, with some studies showing increases and others decreases, potentially reflecting differences in the models and compounds used.

Experimental Protocols

Protocol 1: Assessment of Hepatic De Novo Lipogenesis (DNL) in Rodents

This protocol provides a general method for measuring the rate of new fatty acid synthesis in the liver.

  • Animal Preparation: Acclimate rodents to the desired diet (e.g., high-fructose or high-fat diet) to induce DNL.

  • Inhibitor Administration: Treat animals with the ACC inhibitor or vehicle control at the desired dose and for the specified duration.

  • Isotope Administration: Administer a stable isotope tracer, typically deuterated water (D₂O), via intraperitoneal injection.

  • Sample Collection: After a set period (e.g., 6 days), euthanize the animals and collect liver tissue and plasma.

  • Lipid Extraction: Extract total lipids from the liver tissue using a standard method (e.g., Folch extraction).

  • Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract.

  • Fatty Acid Analysis: Saponify the triglycerides to release fatty acids and then derivatize them (e.g., to fatty acid methyl esters).

  • Mass Spectrometry: Analyze the enrichment of the deuterium (B1214612) label in the newly synthesized fatty acids (e.g., palmitate) using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: Calculate the fractional DNL based on the isotope enrichment in the fatty acids relative to the enrichment in body water (measured from plasma).

Protocol 2: Measurement of Malonyl-CoA Levels in Liver Tissue

This protocol outlines the steps to quantify the direct downstream product of ACC activity.

  • Animal Treatment: Treat animals with the ACC inhibitor or vehicle control.

  • Tissue Collection: Euthanize the animals at the desired time point (e.g., 1 hour post-dose for acute studies) and rapidly freeze-clamp the liver tissue in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization: Homogenize the frozen liver tissue in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules.

  • Sample Preparation: Neutralize the extract and centrifuge to remove precipitated protein.

  • Quantification by LC-MS/MS: Analyze the supernatant for malonyl-CoA content using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This provides high sensitivity and specificity.

  • Data Normalization: Normalize the malonyl-CoA concentration to the total protein content or tissue weight of the initial homogenate.

Visualizations

ACC_Signaling_Pathway AMPK AMPK (Low Energy State) ACC Acetyl-CoA Carboxylase (ACC) (Active Dimer) AMPK->ACC Inhibits (Phosphorylation) Citrate Citrate (High Energy State) Citrate->ACC Activates (Polymerization) MalonylCoA Malonyl-CoA ACC->MalonylCoA Product ACC_inactive ACC (Inactive Monomer) AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids (Palmitate) FAS->FattyAcids ACC_Inhibitor ACC Inhibitor (e.g., ND-654) ACC_Inhibitor->ACC Inhibits (Prevents Dimerization) FAO Fatty Acid Oxidation CPT1->FAO Hypertriglyceridemia_Pathway ACC_Inhibitor ACC Inhibitor MalonylCoA ↓ Malonyl-CoA ACC_Inhibitor->MalonylCoA Elongation ↓ Fatty Acid Elongation MalonylCoA->Elongation PUFA ↓ PUFAs Elongation->PUFA SREBP1c ↑ SREBP-1c Activation PUFA->SREBP1c Loss of Inhibition GPAT1 ↑ GPAT1 Expression SREBP1c->GPAT1 VLDL ↑ VLDL Secretion GPAT1->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG Fibrates Fibrates / PUFAs Fibrates->HyperTG Mitigates Experimental_Workflow start Start: Select ACC Inhibitor & Model dose_finding Dose-Response Study (Measure Liver Malonyl-CoA) start->dose_finding efficacy_study Efficacy Study in Disease Model (e.g., NAFLD Rodents) dose_finding->efficacy_study toxicity_study Toxicity Assessment dose_finding->toxicity_study efficacy_endpoints Measure Efficacy Endpoints: - Hepatic Steatosis - De Novo Lipogenesis - Gene Expression efficacy_study->efficacy_endpoints analysis Data Analysis & Interpretation efficacy_endpoints->analysis toxicity_endpoints Measure Toxicity Endpoints: - Plasma Triglycerides - Platelet Counts - Developmental Toxicity toxicity_study->toxicity_endpoints mitigation_study If Toxicity Observed: Mitigation Strategy Study (e.g., Co-administration) toxicity_endpoints->mitigation_study Toxicity? toxicity_endpoints->analysis No Toxicity mitigation_study->analysis

References

Navigating the Isoform Maze: A Technical Support Center for Enhancing ACC1 vs. ACC2 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experiments aimed at improving the specificity of inhibitors targeting Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). Given the high degree of similarity between these two isoforms, achieving selective inhibition is a significant challenge with critical implications for therapeutic efficacy and safety. This center offers practical guidance in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to accelerate the development of next-generation, isoform-selective ACC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing isoform-specific inhibitors for ACC1 and ACC2?

A1: The principal challenge lies in the high sequence and structural similarity between ACC1 and ACC2. These isoforms share approximately 75% amino acid identity, particularly within their conserved catalytic domains[1]. This makes it difficult to design small molecules that can effectively differentiate between the two active sites, often leading to dual or non-selective inhibition.

Q2: Why is isoform specificity important for ACC inhibitors?

A2: ACC1 and ACC2 have distinct cellular locations and physiological roles. ACC1 is a cytosolic enzyme primarily involved in de novo lipogenesis (fatty acid synthesis), with high expression in lipogenic tissues like the liver and adipose tissue[1][2]. ACC2 is localized to the outer mitochondrial membrane and plays a key role in regulating fatty acid β-oxidation[1][2]. Non-specific inhibition can lead to undesirable side effects. For instance, inhibiting ACC1 can cause hypertriglyceridemia, while non-specific inhibition might not be as effective in treating certain metabolic diseases. Selective inhibitors allow for targeted therapeutic effects, such as reducing lipogenesis with an ACC1-specific inhibitor for non-alcoholic fatty liver disease (NAFLD) or promoting fatty acid oxidation with an ACC2-specific inhibitor for conditions like obesity and type 2 diabetes.

Q3: What are the key structural differences between ACC1 and ACC2 that can be exploited for selective inhibitor design?

A3: While the overall structures are similar, subtle differences exist that can be leveraged. The most notable distinction is the extended N-terminus of ACC2, which contains a mitochondrial targeting sequence. Although this region is distant from the catalytic domains, allosteric inhibitors that bind to less conserved regions could potentially achieve selectivity. Furthermore, minor variations in the amino acid residues within and around the inhibitor binding pockets of the biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) domains can be exploited through structure-guided drug design. Computational modeling and analysis of crystal structures are crucial for identifying these subtle differences.

Q4: How do I choose the right assay to determine the specificity of my ACC inhibitor?

A4: A multi-assay approach is recommended. Start with in vitro enzymatic assays using purified recombinant human ACC1 and ACC2 to determine IC50 values and initial selectivity. Follow up with cell-based assays, such as the [14C]-acetate incorporation assay for de novo lipogenesis (primarily ACC1-dependent) in relevant cell lines (e.g., HepG2). To confirm target engagement in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool that can differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Enzymatic Assays

Q: My IC50 values for a particular inhibitor against ACC1 and/or ACC2 vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Enzyme Quality and Activity: Ensure the purity and specific activity of your recombinant ACC1 and ACC2 enzymes are consistent across batches. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.

  • Substrate Concentrations: The IC50 value of competitive inhibitors is dependent on the concentration of the substrate (Acetyl-CoA, ATP, bicarbonate). Ensure that substrate concentrations are kept constant and are ideally at or below the Km for the respective isoform.

  • Assay Buffer Components: Components in the assay buffer, such as the concentration of the allosteric activator citrate, can influence enzyme activity and inhibitor potency. Maintain a consistent and well-defined buffer composition.

  • Inhibitor Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentrations in the assay. Visually inspect for precipitation and consider using a different solvent or excipient. Also, confirm the stability of your inhibitor under the assay conditions.

  • Pipetting Errors and Plate Effects: In high-throughput screening, minor pipetting inaccuracies can lead to significant variations. Use calibrated pipettes and consider plate randomization to minimize edge effects.

Issue 2: Discrepancy Between Enzymatic and Cellular Assay Results

Q: My inhibitor shows high potency and selectivity in the enzymatic assay, but this does not translate to the cellular assay. Why?

A: This is a frequent challenge in drug discovery and can be attributed to several factors:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Intracellular Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular environment, the compound may interact with other proteins, leading to unexpected phenotypes or toxicity that can confound the results of your primary assay.

  • High Protein Binding: The inhibitor may bind extensively to intracellular proteins or lipids, reducing its free concentration available to bind to ACC1 or ACC2.

To investigate these possibilities, consider conducting permeability assays (e.g., PAMPA), efflux pump substrate assays, and metabolic stability assays.

Issue 3: No or Small Thermal Shift in Cellular Thermal Shift Assay (CETSA)

Q: I am not observing a significant thermal shift for my target protein (ACC1 or ACC2) in the presence of my inhibitor in a CETSA experiment. What should I do?

A: A lack of a thermal shift can have several causes:

  • Weak Target Engagement: The inhibitor may not be binding to the target protein with high enough affinity in the cellular environment to induce a detectable thermal stabilization.

  • Mechanism of Inhibition: Not all inhibitors will induce a thermal shift. For example, some inhibitors might bind to a flexible region of the protein without significantly altering its overall thermal stability.

  • Suboptimal Assay Conditions: The temperature range used for heating the cells might not be appropriate for observing the melting curve of ACC1 or ACC2. It is crucial to perform an initial experiment to determine the optimal temperature range.

  • Antibody Quality: The antibody used for detecting the soluble protein after heating may not be specific or sensitive enough. Validate your antibody for Western blotting and ensure it recognizes the native protein.

  • Large and Complex Proteins: Larger proteins like ACC1 and ACC2 may exhibit smaller thermal shifts upon ligand binding compared to smaller, more compact proteins.

Consider optimizing the CETSA protocol by adjusting the temperature gradient, incubation times, and using a highly validated antibody. If the issue persists, it may indicate that CETSA is not the most suitable method for assessing the target engagement of your specific inhibitor.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected ACC inhibitors against human ACC1 and ACC2. It is important to note that assay conditions can vary between studies, which may affect the absolute IC50 values.

InhibitorhACC1 IC50 (nM)hACC2 IC50 (nM)Selectivity (ACC1/ACC2)Reference
ND-65438~0.4
ND-6463.54.1~0.85
MK-4074~3~3~1
CP-64018653 (rat)61 (rat)~0.87
CD-017-0191>100,0002,800>35
Compound 1a>10,000>10,000-

Experimental Protocols

Recombinant Human ACC1/ACC2 Enzyme Inhibition Assay (ADP-Glo™ Based)

This protocol is adapted from commercially available assay kits and provides a method to determine the potency of inhibitors against purified ACC1 and ACC2 enzymes by measuring the amount of ADP produced.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • 5x ACC Assay Buffer

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Test inhibitor

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Prepare the 1x ACC Assay Buffer by diluting the 5x stock with distilled water.

  • Prepare the Master Mix containing 1x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate at their final desired concentrations.

  • Prepare serial dilutions of the test inhibitor in 1x ACC Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add the test inhibitor or vehicle control to the wells of the 96-well plate.

  • Add the Master Mix to all wells.

  • Thaw the recombinant ACC enzyme on ice and dilute it to the desired concentration in 1x ACC Assay Buffer.

  • Initiate the enzymatic reaction by adding the diluted enzyme to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 40 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Cellular De Novo Lipogenesis Assay ([14C]-Acetate Incorporation)

This assay measures the rate of new fatty acid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • Test inhibitor

  • [14C]-Sodium Acetate

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane/isopropanol mixture)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for the desired pre-incubation time.

  • Add [14C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

  • Remove the medium and wash the cells with ice-cold PBS to stop the incorporation.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture.

  • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail to each vial and quantify the amount of radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of the cell lysate.

  • Calculate the percent inhibition of de novo lipogenesis and determine the IC50 value of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to assess the target engagement of an ACC inhibitor in intact cells.

Materials:

  • Cultured cells

  • Test inhibitor or vehicle control

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific for ACC1 or ACC2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble ACC1 or ACC2 in each sample by Western blotting using a specific antibody.

  • Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

ACC_Signaling_Pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate ACC1 ACC1 Citrate->ACC1 Activates Acetyl_CoA_Cytosol Acetyl-CoA Acetyl_CoA_Cytosol->ACC1 Malonyl_CoA_Cytosol Malonyl-CoA ACC1->Malonyl_CoA_Cytosol Catalyzes FASN Fatty Acid Synthase (FASN) Malonyl_CoA_Cytosol->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Fatty_Acids->ACC1 Inhibits AMPK_Cytosol AMPK AMPK_Cytosol->ACC1 Inhibits (p) Insulin Insulin Signaling Insulin->ACC1 Activates Glucagon Glucagon Signaling Glucagon->AMPK_Cytosol Activates ACC2 ACC2 Malonyl_CoA_Mito Malonyl-CoA ACC2->Malonyl_CoA_Mito Catalyzes Acetyl_CoA_Mito Acetyl-CoA Acetyl_CoA_Mito->ACC2 CPT1 CPT1 Malonyl_CoA_Mito->CPT1 Inhibits Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Enables Transport Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 AMPK_Mito AMPK AMPK_Mito->ACC2 Inhibits (p)

Caption: ACC1 and ACC2 Signaling Pathways.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro Enzymatic Assay (ACC1 & ACC2) Start->Primary_Screen Hit_Identification Hit Identification: Potency & Initial Selectivity Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Assays (e.g., De Novo Lipogenesis) Hit_Identification->Secondary_Screen Active Compounds Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Secondary_Screen->Target_Engagement Lead_Selection Lead Selection: Confirmed Cellular Activity & Target Engagement Target_Engagement->Lead_Selection Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Improve Selectivity & PK/PD Lead_Selection->Lead_Optimization Promising Leads Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for Developing Isoform-Specific ACC Inhibitors.

References

Why is my ACC inhibitor not showing an effect on fatty acid oxidation?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where an Acetyl-CoA Carboxylase (ACC) inhibitor is not producing the expected effect on fatty acid oxidation (FAO).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of an ACC inhibitor on fatty acid oxidation?

An ACC inhibitor is expected to increase fatty acid oxidation by reducing the concentration of malonyl-CoA.[1] Acetyl-CoA Carboxylase (ACC) is the enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[2][3] Malonyl-CoA is a critical regulator of FAO because it allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[4][5][6]

There are two main isoforms of ACC:

  • ACC1: Primarily located in the cytosol of lipogenic tissues (like the liver and adipose tissue), its main role is to produce malonyl-CoA as a substrate for de novo fatty acid synthesis.[1][2][3]

  • ACC2: Associated with the outer mitochondrial membrane, it produces a distinct pool of malonyl-CoA that specifically regulates CPT1 and, therefore, fatty acid oxidation.[2][3][4]

By inhibiting ACC (particularly ACC2), the production of malonyl-CoA is decreased. This relieves the inhibition on CPT1, allowing more fatty acids to enter the mitochondria and undergo β-oxidation.[1][4]

ACC_Pathway acetyl_coa Acetyl-CoA acc ACC1 / ACC2 acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA cpt1 CPT1 malonyl_coa->cpt1 Inhibits acc->malonyl_coa Catalyzes inhibitor ACC Inhibitor inhibitor->acc Inhibits fatty_acyl_coa Fatty Acyl-CoA (Cytosol) fatty_acyl_coa->cpt1 Transport fao Fatty Acid β-Oxidation (FAO) cpt1->fao Enables mitochondria Mitochondrial Matrix

Caption: Mechanism of ACC inhibition on fatty acid oxidation.
Q2: My ACC inhibitor is not increasing fatty acid oxidation. What are the potential reasons?

Several factors, ranging from experimental design to complex biological responses, could be responsible. A systematic troubleshooting approach is recommended to identify the root cause. Key areas to investigate include the inhibitor's properties, target engagement within the cell, the validity of the FAO assay, the appropriateness of the cellular model, and potential compensatory biological mechanisms.

Troubleshooting_Workflow start Observation: No increase in FAO q1 Is the inhibitor active and stable? start->q1 a1_yes Verify target engagement q1->a1_yes Yes a1_no Check inhibitor integrity, solubility, and dosage. Use fresh stock. q1->a1_no No q2 Is the inhibitor engaging ACC? a1_yes->q2 a2_yes Validate FAO assay setup q2->a2_yes Yes a2_no Perform Western blot for p-ACC or measure malonyl-CoA levels. q2->a2_no No q3 Is the FAO assay performing correctly? a2_yes->q3 a3_yes Evaluate cell model suitability q3->a3_yes Yes a3_no Run positive controls (e.g., Etomoxir for OCR). Check substrate/reagents. q3->a3_no No q4 Is the cell model appropriate? a3_yes->q4 a4_yes Investigate complex biological responses q4->a4_yes Yes a4_no Check ACC2 expression. Use a cell line known to rely on FAO. q4->a4_no No end_node Consider alternative pathways, paradoxical effects, or off-target inhibitor activity. a4_yes->end_node

Caption: A logical workflow for troubleshooting ACC inhibitor experiments.
Q3: How can I confirm that my experimental setup for measuring FAO is correct?

Validating your assay with appropriate controls is crucial. The two most common methods for measuring cell-based fatty acid oxidation are the oxygen consumption rate (OCR) assay and the radiolabel substrate assay.

Experimental Protocol: FAO Measurement via Oxygen Consumption Rate (OCR)

This protocol is adapted for use with extracellular flux analyzers (e.g., Seahorse XF).[7]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.[7][8]

  • Pre-treatment (Optional): For some cell types, a glucose deprivation step can increase reliance on FAO.[8][9] This involves washing cells and incubating overnight in low-glucose media supplemented with L-Carnitine.[9]

  • Assay Preparation:

    • One hour before the assay, wash cells with pre-warmed FAO assay medium (e.g., DMEM without glucose or bicarbonate).

    • Replace the medium with fresh assay medium containing the fatty acid substrate (e.g., Palmitate-BSA conjugate).[7]

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the analyzer and measure the basal OCR.

    • Inject your ACC inhibitor, a vehicle control, and a positive control (e.g., Etomoxir, a CPT1 inhibitor) from the compound plate.

    • Monitor the change in OCR over time.

  • Data Analysis: A successful experiment will show a decrease in OCR in Etomoxir-treated wells (confirming the assay measures CPT1-dependent FAO) and should show an increase in OCR with an effective ACC inhibitor compared to the vehicle control.

Parameter Typical Recommendation Notes
Cell Seeding Density 5 x 10⁴ - 8 x 10⁴ cells/wellMust be optimized for your cell line to achieve a robust basal OCR.
Fatty Acid Substrate 150-200 µM Oleate/Palmitate-BSAThe optimal concentration can be cell-type dependent.[8]
L-Carnitine 0.5 mMEssential cofactor for fatty acid transport into mitochondria.[8]
Positive Control Etomoxir (40 µM)Should significantly decrease OCR, validating the assay.[7]
Uncoupler (Optional) FCCP (0.5-2 µM)Can be used to measure maximal FAO-driven respiration.[9]
Q4: How do I know if my ACC inhibitor is engaging its target in my cellular model?

Target engagement confirms that your inhibitor is binding to ACC within the cell. A common method to assess this is to measure the phosphorylation status of ACC, as some allosteric inhibitors bind to a region near the AMPK phosphorylation site and prevent dephosphorylation, effectively "trapping" ACC in its phosphorylated (inactive) state.[10]

Experimental Protocol: Western Blot for Phospho-ACC (p-ACC)
  • Cell Treatment: Plate and grow cells to ~80% confluency. Treat cells with a dose-response of your ACC inhibitor and controls for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated ACC (e.g., anti-p-ACC Ser79).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ACC and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Expected Outcome: An effective allosteric ACC inhibitor should show a dose-dependent increase in the p-ACC signal relative to total ACC, indicating target engagement.[10]

Q5: Could the choice of cell line be the issue?

Yes, the cellular model is critical. The effect of an ACC inhibitor on FAO is highly dependent on the metabolic phenotype of the cell line, specifically its expression of ACC isoforms and its reliance on fatty acids as an energy source.

  • ACC2 Expression is Key: For a significant impact on FAO, the cell line must express sufficient levels of the ACC2 isoform, which is primarily responsible for regulating CPT1.[2][3][4] Cells that predominantly express ACC1 may show a greater effect on fatty acid synthesis than on oxidation.

  • Metabolic Preference: Some cell lines, particularly many cancer cell lines, are highly glycolytic and may not rely heavily on FAO for energy production, even when glucose is limited. In such cases, inhibiting ACC might have a minimal effect on overall energy metabolism.

Cell Line Example Primary Metabolic Phenotype Notes on FAO
C2C12 (differentiated myotubes) OxidativeHigh expression of ACC2; highly reliant on FAO. Good positive control model.[11]
Primary Hepatocytes Oxidative / LipogenicExpress both ACC1 and ACC2; physiologically relevant model for FAO studies.[12]
A549 (Lung Cancer) Glycolytic / LipogenicHigh ACC1 expression, relies on de novo lipogenesis. May not be ideal for FAO studies.[10]
HepG2 (Liver Cancer) Glycolytic / LipogenicPrimarily uses glucose; FAO is typically low under standard culture conditions.

Troubleshooting Step: If you suspect the cell model is the issue, verify the expression of ACC1 and ACC2 via Western Blot or qRT-PCR. Consider switching to a more oxidative cell line like differentiated C2C12 cells to validate your inhibitor's mechanism of action.

Q6: Are there alternative metabolic pathways that could compensate for ACC inhibition?

Yes, cellular metabolism is highly adaptable. Even with effective ACC inhibition, cells might utilize alternative pathways that could mask the expected increase in mitochondrial β-oxidation.

  • Peroxisomal β-Oxidation: Peroxisomes can also oxidize fatty acids, particularly very-long-chain fatty acids.[13] This pathway is not regulated by malonyl-CoA or CPT1, and therefore would be unaffected by ACC inhibitors.[14]

  • Alternative β-Oxidation Pathways: The degradation of unsaturated fatty acids can sometimes involve alternative enzymatic routes that bypass standard β-oxidation steps.[15][16]

  • Paradoxical Suppression of FAO: In some genetic contexts, ACC inhibition has been paradoxically shown to suppress fatty acid oxidation.[17] This may involve complex feedback mechanisms, such as the downregulation of CPT1a mRNA, that counteract the effect of reduced malonyl-CoA.[17]

Q7: My inhibitor seems to be working (target engagement confirmed), but FAO is still not increasing. What are the next steps?

If you have confirmed target engagement and validated your assay, the issue may lie in more complex, downstream biological effects of ACC inhibition.

  • Hypertriglyceridemia and VLDL Secretion: A known, and initially unexpected, consequence of long-term ACC inhibition in both rodents and humans is an increase in plasma triglycerides.[5][18][19] This is thought to be caused by a deficiency in polyunsaturated fatty acids (which require malonyl-CoA for their synthesis), leading to an activation of the transcription factor SREBP-1c, which in turn increases the production and secretion of VLDL (Very Low-Density Lipoprotein) from the liver.[18][19] This complex systemic response can complicate the interpretation of cellular FAO measurements.

  • Direct Malonyl-CoA Measurement: The most direct way to confirm your inhibitor's biochemical effect is to measure the intracellular concentration of malonyl-CoA. A successful inhibitor should cause a significant dose-dependent decrease in malonyl-CoA levels. This can be measured using LC-MS/MS.

  • Assess Off-Target Effects: Consider the possibility that your inhibitor has off-target effects that could be interfering with mitochondrial function or other metabolic pathways, counteracting the expected increase in FAO.

Q8: What are the key differences between ACC1 and ACC2 isoforms and why does it matter for my experiment?

Understanding the distinct roles of ACC1 and ACC2 is fundamental to designing and interpreting your experiment. While both enzymes catalyze the same reaction, their different subcellular locations and tissue distributions give them non-overlapping functions.[2][3][6] An inhibitor's effect on FAO is almost entirely dependent on its ability to inhibit ACC2.

Feature ACC1 ACC2
Subcellular Location Cytosol[2][3]Outer Mitochondrial Membrane[2][3][4]
Primary Function Provides malonyl-CoA for de novo fatty acid synthesis (lipogenesis).[1][6]Produces malonyl-CoA to regulate mitochondrial fatty acid uptake via CPT1 inhibition.[4][6]
Primary Tissue Expression Lipogenic tissues: Liver, Adipose Tissue, Mammary Gland.[2][3]Oxidative tissues: Skeletal Muscle, Heart, Liver.[2][3]
Relevance to FAO Indirect. Inhibition primarily reduces fat synthesis.Direct. Inhibition is required to increase fatty acid oxidation.

Implication for Your Experiment: If you are using a non-selective inhibitor that targets both ACC1 and ACC2, you should expect to see effects on both lipogenesis and FAO. If your inhibitor is selective for ACC1, you will likely see a reduction in fatty acid synthesis but little to no effect on FAO. Conversely, an ACC2-selective inhibitor should primarily modulate FAO.

References

Technical Support Center: Enhancing Oral Bioavailability of ACC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered Acetyl-CoA Carboxylase (ACC) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many ACC inhibitors?

A1: The low oral bioavailability of ACC inhibitors often stems from a combination of factors, including:

  • Poor Aqueous Solubility: Many ACC inhibitors are lipophilic molecules with low solubility in the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.

  • Low Permeability: Some ACC inhibitors may exhibit poor permeability across the intestinal epithelium, hindering their entry into systemic circulation.

  • First-Pass Metabolism: ACC inhibitors can be subject to extensive metabolism in the gut wall and/or liver, significantly reducing the amount of active drug that reaches the bloodstream.[1]

  • Efflux Transporter Activity: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

Q2: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble ACC inhibitors?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble ACC inhibitors.[2][3][4] The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the ACC inhibitor in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.

  • Lipid-Based Formulations: Formulating the ACC inhibitor in lipids, oils, and surfactants can improve its solubility and absorption through lymphatic pathways, potentially bypassing first-pass metabolism.

  • Prodrugs: Chemically modifying the ACC inhibitor to create a more soluble or permeable prodrug that converts to the active compound in vivo is a highly effective strategy.

Q3: How can I determine if my ACC inhibitor is a substrate for efflux transporters like P-gp?

A3: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay. By comparing the transport of your compound from the apical (A) to the basolateral (B) side of the Caco-2 cell monolayer with the transport from the basolateral to the apical side (B to A), an efflux ratio can be calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for P-gp or other efflux transporters.

Q4: My ACC inhibitor shows promising results in vitro but has poor efficacy in vivo due to low bioavailability. What is a logical workflow to address this?

A4: A systematic approach is crucial. The following workflow can guide your efforts:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Strategy Selection & Implementation cluster_3 Evaluation In Vitro Potency In Vitro Potency Low In Vivo Efficacy Low In Vivo Efficacy In Vitro Potency->Low In Vivo Efficacy Observed Discrepancy Hypothesis Hypothesis: Low Oral Bioavailability Low In Vivo Efficacy->Hypothesis Physicochemical\nCharacterization Physicochemical Characterization (Solubility, Permeability) Hypothesis->Physicochemical\nCharacterization In Vitro ADME Assays In Vitro ADME Assays (Caco-2, Microsomal Stability) Physicochemical\nCharacterization->In Vitro ADME Assays In Vivo PK Study Initial In Vivo Pharmacokinetic Study In Vitro ADME Assays->In Vivo PK Study Identify Limiting Factor Identify Limiting Factor In Vivo PK Study->Identify Limiting Factor Formulation Development Formulation Development (ASD, Nanosuspension, Lipid-based) Identify Limiting Factor->Formulation Development Solubility-limited Prodrug Synthesis Prodrug Synthesis Identify Limiting Factor->Prodrug Synthesis Permeability/Metabolism-limited Optimized In Vivo PK Study Optimized In Vivo Pharmacokinetic Study Formulation Development->Optimized In Vivo PK Study Prodrug Synthesis->Optimized In Vivo PK Study Improved Bioavailability Improved Bioavailability Optimized In Vivo PK Study->Improved Bioavailability

Caption: Workflow for addressing low in vivo efficacy.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of the ACC Inhibitor

Question: My ACC inhibitor has very low aqueous solubility, which I believe is the primary reason for its poor oral absorption. What are my options?

Answer:

For solubility-limited compounds, several formulation strategies can be explored. Below is a comparison of common approaches.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleTypical Fold Increase in Bioavailability (Example)AdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer in a high-energy amorphous state, increasing its apparent solubility and dissolution rate.5 - 20High drug loading possible; established manufacturing techniques (spray drying, hot melt extrusion).Potential for recrystallization during storage, which can decrease bioavailability.
Nanosuspension The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution according to the Noyes-Whitney equation.2 - 10Applicable to a wide range of poorly soluble drugs; can be administered orally or parenterally.Physical instability (particle growth) can be a challenge; requires specialized equipment for production.
Lipid-Based Formulation (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, presenting the drug in a solubilized state.3 - 15Can enhance lymphatic transport, bypassing first-pass metabolism; protects the drug from degradation in the GI tract.Limited to lipophilic drugs; potential for GI side effects with high surfactant concentrations.
Prodrug Approach A promoiety is attached to the parent drug to improve solubility. This promoiety is cleaved in vivo to release the active drug.2 - 50+Can address multiple issues simultaneously (solubility, permeability); potential for targeted delivery.Requires significant medicinal chemistry effort; the promoiety must be non-toxic.

Experimental Protocol: Screening Formulations for Improved Solubility

A tiered approach is recommended for screening formulations:

  • Tier 1: Small-Scale Solubility Assessment:

    • Prepare small-scale (1-5 mg) formulations of the ACC inhibitor using ASD, nanosuspension, and lipid-based approaches with various excipients.

    • Assess the kinetic and thermodynamic solubility of each formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Methodology: Add an excess of the formulation to a known volume of SGF or SIF. Shake at 37°C for a specified time (e.g., 2, 4, 24 hours). Filter the samples and analyze the concentration of the dissolved drug by HPLC-UV or LC-MS.

  • Tier 2: In Vitro Dissolution Studies:

    • Select the most promising formulations from Tier 1.

    • Perform dissolution testing using a USP apparatus (e.g., paddle or basket) with SGF and SIF as dissolution media.

    • Methodology: Place the formulation in the dissolution vessel. At predetermined time points, withdraw samples, filter, and analyze for drug concentration. Plot the percentage of drug dissolved versus time.

  • Tier 3: In Vivo Pharmacokinetic (PK) Study in Rodents:

    • Based on the in vitro data, select the top 2-3 formulations for an in vivo PK study in rats or mice.

    • Administer a single oral dose of each formulation and collect blood samples at various time points.

    • Analyze the plasma concentrations of the ACC inhibitor to determine key PK parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability compared to a simple suspension.

Issue 2: Low Intestinal Permeability

Question: My ACC inhibitor has good solubility in a formulated version, but the oral bioavailability is still low. I suspect poor intestinal permeability. How can I confirm this and what are the potential solutions?

Answer:

Low permeability can be a significant barrier to oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for in vitro assessment of intestinal permeability.

  • Objective: To determine the apparent permeability coefficient (Papp) of the ACC inhibitor across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

  • Methodology:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) permeability, add the ACC inhibitor to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.

    • For basolateral to apical (B→A) permeability, add the drug to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber.

    • Quantify the drug concentration in the receiver chamber at different time points using LC-MS/MS.

    • Calculate the Papp value. A low Papp value (<1 x 10⁻⁶ cm/s) suggests low permeability, while a high Papp value (>10 x 10⁻⁶ cm/s) indicates high permeability.

    • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the involvement of active efflux transporters.

Troubleshooting Low Permeability:

If low permeability is confirmed, the following strategies can be considered:

  • Prodrug Approach: This is often the most effective strategy for overcoming low permeability. A lipophilic promoiety can be attached to the ACC inhibitor to enhance its passive diffusion across the intestinal membrane. The promoiety is then cleaved by enzymes in the intestinal wall or liver to release the active drug.

  • Permeation Enhancers: Certain excipients included in the formulation can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. However, the use of permeation enhancers must be carefully evaluated for potential toxicity.

Signaling Pathway and Experimental Workflow Diagrams

ACC Signaling Pathway

G cluster_0 Cellular Metabolism cluster_1 Pharmacological Intervention Citrate Citrate ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC Activates Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Fatty Acid Synthesis De Novo Lipogenesis Malonyl-CoA->Fatty Acid Synthesis Substrate CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid β-Oxidation CPT1->Fatty Acid Oxidation Enables ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC Inhibits

Caption: Simplified ACC signaling pathway.

In Vivo Oral Bioavailability Study Workflow

G Animal Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Fasting Overnight Fasting (with access to water) Animal Acclimatization->Fasting Dosing Oral Gavage Dosing (Formulation vs. Control) Fasting->Dosing Blood Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood Sampling Plasma Preparation Plasma Preparation (Centrifugation) Blood Sampling->Plasma Preparation Bioanalysis LC-MS/MS Analysis of Plasma Samples Plasma Preparation->Bioanalysis PK Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK Analysis Bioavailability Calculation Calculate Absolute or Relative Bioavailability PK Analysis->Bioavailability Calculation

Caption: Workflow for an in vivo oral bioavailability study.

References

Technical Support Center: Refining Experimental Protocols for Studying ACC Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying the efficacy of Acetyl-CoA Carboxylase (ACC) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an ACC inhibitor for my experiments?

A1: Selecting the appropriate ACC inhibitor is crucial for obtaining reliable and interpretable results. Key considerations include:

  • Isoform Selectivity: ACC exists in two main isoforms, ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo lipogenesis (DNL), while ACC2 is associated with the mitochondrial membrane and regulates fatty acid oxidation (FAO).[1][2] Choose an inhibitor with known selectivity for the isoform relevant to your research question. Dual inhibitors targeting both isoforms are also available.[3]

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) indicates the inhibitor's potency. Lower IC50 values represent higher potency.[3] Refer to the literature or manufacturer's data for specific IC50 values for your chosen inhibitor against the target ACC isoform.

  • Mechanism of Action: ACC inhibitors can have different mechanisms, such as allosteric inhibition.[4] Understanding the mechanism can help in designing experiments and interpreting results.

  • Solubility and Stability: Ensure the inhibitor is soluble in your chosen vehicle and stable under your experimental conditions (e.g., in cell culture media at 37°C). Poor solubility can lead to inaccurate dosing and unreliable results.

  • Off-target Effects: Be aware of any known off-target effects of the inhibitor that could confound your results.

Q2: Which cell lines are suitable for studying ACC inhibitor efficacy?

A2: The choice of cell line depends on the research context:

  • Cancer: Glioblastoma cell lines like U87 and U87 EGFRvIII are used to study the effects of ACC inhibition on tumor cell proliferation and metabolism. Non-small cell lung cancer (NSCLC) cell lines such as A549, H157, H1355, and H460 are also relevant models.

  • Metabolic Diseases (NAFLD/NASH): Hepatocyte-derived cell lines like HepG2 are commonly used to model hepatic lipid metabolism and the effects of ACC inhibitors on DNL and FAO.

  • Diabetes: INS-1-derived pancreatic β-cell lines (e.g., 832/13) can be used to investigate the impact of ACC inhibition on insulin (B600854) secretion.

Q3: What are the most common animal models for in vivo studies of ACC inhibitors for NAFLD/NASH?

A3: Several rodent models are used to mimic the features of human NAFLD and NASH:

  • Diet-Induced Models:

    • High-Fat Diet (HFD): Induces obesity and hepatic steatosis.

    • Methionine- and Choline-Deficient (MCD) Diet: Rapidly induces steatohepatitis and fibrosis, but with some metabolic features that differ from human NASH.

    • Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: A model that can induce biopsy-confirmed NASH.

    • Western Diet (High-fat, high-fructose, high-cholesterol): Mimics human dietary patterns that contribute to NAFLD.

  • Genetic Models:

    • ob/ob mice: Leptin-deficient, leading to obesity and insulin resistance.

    • db/db mice: Leptin receptor-deficient, resulting in a similar phenotype to ob/ob mice.

  • Combination Models:

    • STAM™ mice: Involves streptozotocin (B1681764) injection in neonates followed by a high-fat diet, leading to a progression from NASH to hepatocellular carcinoma (HCC).

Q4: What is the significance of hypertriglyceridemia as a side effect of ACC inhibition?

A4: A notable side effect observed with some ACC inhibitors is an increase in plasma triglycerides (hypertriglyceridemia). This is thought to be an on-target effect resulting from the inhibition of ACC. The proposed mechanism involves a reduction in malonyl-CoA, which is necessary for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). The resulting PUFA deficiency can lead to the activation of SREBP-1c, a transcription factor that upregulates genes involved in triglyceride synthesis and VLDL secretion from the liver. Researchers should monitor plasma triglyceride levels in their in vivo studies and consider the implications of this effect.

Troubleshooting Guides

Cell-Based Assays

Problem 1: Inconsistent or non-reproducible results in cell viability/proliferation assays.

  • Question: Why am I seeing high variability between replicate wells in my cell proliferation assay after treatment with an ACC inhibitor?

  • Answer:

    • Cell Health and Seeding Density: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Inconsistent cell numbers or poor cell health can lead to significant variability. Use a consistent cell seeding density across all wells.

    • Inhibitor Solubility: The ACC inhibitor may not be fully dissolved in your culture medium. This can lead to inconsistent concentrations across wells. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure it is thoroughly mixed into the medium before adding to the cells. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

    • Edge Effects: Evaporation from wells on the edge of the microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

    • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.

Problem 2: No significant inhibition of de novo lipogenesis (DNL) observed.

  • Question: I've treated my cells with an ACC inhibitor, but the DNL assay (e.g., using ¹⁴C-acetate) shows no significant decrease in lipid synthesis. What could be the reason?

  • Answer:

    • Inhibitor Potency and Concentration: Verify the IC50 of your inhibitor for the specific cell line you are using. You may need to perform a dose-response experiment to determine the optimal concentration. The IC50 can vary between different cell lines.

    • Treatment Duration: The duration of inhibitor treatment may be insufficient. For some assays, a pre-incubation period with the inhibitor is necessary before adding the labeled substrate.

    • Assay Sensitivity: The DNL assay may not be sensitive enough to detect subtle changes. Ensure that the specific activity of your radiolabeled substrate (e.g., ¹⁴C-acetate) is high enough and that the incubation time is sufficient for detectable incorporation into lipids.

    • Cellular State: The basal rate of DNL in your cells might be too low. You can stimulate DNL by culturing cells in a high-glucose medium or by adding insulin prior to the experiment.

Problem 3: Unexpected results in fatty acid oxidation (FAO) assays.

  • Question: My Seahorse FAO assay shows a paradoxical increase in oxygen consumption rate (OCR) after adding an ACC inhibitor. Why is this happening?

  • Answer:

    • Dual ACC1/ACC2 Inhibition: If you are using a dual ACC1/ACC2 inhibitor, the inhibition of ACC2 is expected to increase FAO by reducing malonyl-CoA levels, which in turn relieves the inhibition of CPT1. This would lead to an increased OCR.

    • Cellular Compensation: Cells may adapt to the inhibition of DNL by upregulating FAO as a compensatory mechanism to generate energy.

    • Off-Target Effects: Consider the possibility that the inhibitor has off-target effects on mitochondrial function. Run appropriate controls, such as using a known CPT1 inhibitor like etomoxir (B15894), to confirm that the observed changes in OCR are indeed due to alterations in FAO.

In Vivo Experiments

Problem 4: High variability in liver triglyceride levels in an animal model of NAFLD.

  • Question: There is a large variation in hepatic triglyceride content among the animals in my treatment group. How can I reduce this variability?

  • Answer:

    • Animal Homogeneity: Ensure that the animals used in the study are of the same age, sex, and genetic background.

    • Dietary Control: Strictly control the diet of the animals. Small variations in food intake can lead to significant differences in liver lipid accumulation.

    • Dosing Accuracy: Ensure accurate and consistent administration of the ACC inhibitor. For oral gavage, for example, technique is critical.

    • Timing of Sample Collection: Standardize the time of day for sample collection and ensure that all animals are in the same fasting or fed state, as this can significantly impact liver metabolism.

Quantitative Data Summary

Table 1: Potency of Select ACC Inhibitors

InhibitorTarget(s)IC50Cell Line/Enzyme SourceReference
ND-646ACC1/ACC2Not specifiedHuman NSCLC cells
Unnamed ACCiACC1/ACC2U87: 140 nM, U87 EGFRvIII: 464 nMU87, U87 EGFRvIII

Table 2: Effects of ACC Inhibition on Metabolic Parameters in Rodent Models

Animal ModelACC InhibitorTreatment DurationKey FindingsReference
Sucrose-fed ratsCP-6401863 weeksDose-dependent reduction in liver, muscle, and adipose triglycerides; reduced body weight.
Diet-induced NAFLD ratsNot specified21 daysSignificant reduction in hepatic steatosis, but an increase in plasma triglycerides.

Experimental Protocols

Protocol 1: De Novo Lipogenesis Assay in Cultured Cells using [¹⁴C]-Acetate

Objective: To measure the rate of new lipid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate (B1210297) into total lipids.

Materials:

  • Cells of interest (e.g., HepG2, U87)

  • Complete culture medium

  • ACC inhibitor and vehicle (e.g., DMSO)

  • [¹⁴C]-Sodium Acetate

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail and scintillation counter

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.

  • Pre-treatment with Inhibitor: Replace the medium with fresh medium containing the desired concentrations of the ACC inhibitor or vehicle. Pre-incubate for a specified time (e.g., 1-5 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well at a final concentration of approximately 0.5-1.0 µCi/mL.

  • Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.

  • Washing: Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

  • Lipid Extraction: Add the hexane:isopropanol solvent mixture to each well and incubate for 30 minutes to extract the lipids.

  • Quantification: Transfer the lipid extract to a scintillation vial, allow the solvent to evaporate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: In a parallel plate, determine the protein concentration in each well (e.g., using a BCA assay) to normalize the radioactivity counts to the amount of cellular protein.

Protocol 2: Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer

Objective: To measure the rate of FAO in real-time by monitoring the oxygen consumption rate (OCR) of cells provided with an exogenous long-chain fatty acid.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Base Medium

  • L-Carnitine

  • Palmitate-BSA conjugate (or other fatty acid substrate)

  • ACC inhibitor and vehicle

  • Seahorse XF Analyzer and consumables (cartridge, calibrant)

  • Mitochondrial stress test compounds (optional, e.g., oligomycin, FCCP, rotenone/antimycin A)

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat cells with the ACC inhibitor or vehicle for the desired duration before the assay.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the palmitate-BSA substrate. Warm to 37°C.

  • Cell Plate Preparation: One hour before the assay, remove the culture medium from the cells, wash with the assay medium, and then add the final volume of assay medium. Place the cell plate in a non-CO₂ incubator at 37°C for one hour.

  • Seahorse XF Analyzer Setup: Load the hydrated sensor cartridge with the compounds to be injected (e.g., mitochondrial stress test compounds). Calibrate the analyzer.

  • Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. Measure the basal OCR, and then sequentially inject the desired compounds to assess different parameters of mitochondrial respiration.

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. Analyze the changes in OCR in response to the provided fatty acid substrate and in the presence or absence of the ACC inhibitor. A decrease in OCR upon addition of a CPT1 inhibitor like etomoxir can confirm that the measured respiration is due to FAO.

Protocol 3: Malonyl-CoA Measurement in Tissues by LC-MS/MS

Objective: To quantify the levels of malonyl-CoA, the direct product of the ACC-catalyzed reaction, in tissue samples.

Materials:

  • Frozen tissue samples

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA)

  • Extraction solvent (e.g., 10% trichloroacetic acid or perchloric acid)

  • Solid-phase extraction (SPE) columns (e.g., reversed-phase)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Methodology:

  • Sample Preparation: Homogenize the frozen tissue sample in the cold extraction solvent containing the internal standard.

  • Extraction and Cleanup: Centrifuge the homogenate to precipitate proteins. Isolate the acyl-CoAs from the supernatant using an SPE column.

  • LC-MS/MS Analysis: Inject the extracted sample onto the LC-MS/MS system. Use an ion-pairing reagent in the mobile phase to improve the retention and separation of the CoA esters.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify malonyl-CoA and the internal standard based on their unique precursor-to-product ion transitions.

  • Quantification: Create a standard curve using known concentrations of malonyl-CoA. Calculate the concentration of malonyl-CoA in the tissue sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualizations

ACC_Signaling_Pathway cluster_0 Metabolites AMP AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC Acetyl-CoA Carboxylase (ACC1/ACC2) AMPK->ACC inhibits (phosphorylation) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC DNL De Novo Lipogenesis MalonylCoA->DNL substrate CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO enables ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC inhibits

Caption: Simplified ACC signaling pathway and point of intervention.

DNL_Workflow A 1. Seed Cells in 24-well plate B 2. Pre-treat with ACC Inhibitor/Vehicle A->B C 3. Add [14C]-Acetate B->C D 4. Incubate (2-4 hours) C->D E 5. Wash with ice-cold PBS D->E F 6. Extract Lipids (Hexane:Isopropanol) E->F G 7. Quantify Radioactivity (Scintillation Counter) F->G H 8. Normalize to Protein Content G->H FAO_Workflow A 1. Seed Cells in Seahorse XF Plate B 2. Hydrate Sensor Cartridge A->B C 3. Prepare Assay Medium with Palmitate-BSA A->C E 5. Calibrate Seahorse Analyzer B->E D 4. Pre-incubate Cells in Assay Medium C->D F 6. Measure OCR (Basal & Post-injection) D->F E->F G 7. Analyze Data F->G

References

Validation & Comparative

Validating Target Engagement of a New ACC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a novel Acetyl-CoA Carboxylase (ACC) inhibitor effectively engages its target within a cellular context is a critical step in preclinical development. This guide provides a comparative overview of key experimental methods to assess target engagement, supported by experimental data for existing ACC inhibitors.

This guide will delve into four primary methods for validating ACC inhibitor target engagement: monitoring the phosphorylation of ACC, directly assessing inhibitor binding through thermal or proteolytic stability shifts, and quantifying the functional downstream effects on fatty acid synthesis. By presenting detailed protocols and comparative data, this guide aims to equip researchers with the necessary tools to rigorously evaluate novel ACC inhibitors.

ACC Signaling Pathway and Inhibition Logic

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. The activity of ACC is tightly regulated, most notably by AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACC.

ACC Signaling Pathway cluster_upstream Upstream Regulation cluster_target Target cluster_downstream Downstream Effects AMPK AMPK ACC ACC AMPK->ACC phosphorylates p-ACC (Inactive) p-ACC (Inactive) ACC->p-ACC (Inactive) Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis promotes Fatty Acid Oxidation Fatty Acid Oxidation Malonyl-CoA->Fatty Acid Oxidation inhibits New_ACC_Inhibitor New ACC Inhibitor New_ACC_Inhibitor->ACC inhibits

ACC Signaling Pathway and Point of Inhibition.

Comparison of ACC Inhibitors

The following table summarizes the biochemical and cellular potency of a new hypothetical ACC inhibitor in comparison to established compounds.

Inhibitor ACC1 IC50 (nM) ACC2 IC50 (nM) Cellular Fatty Acid Synthesis Inhibition (IC50) Key References
New ACC Inhibitor User-definedUser-definedUser-defined-
ND-646 3.54.1~50 nM (A549 cells)[1]
PF-05221304 12.48.761 nM (primary human hepatocytes)[2]
GS-0976 (Firsocostat) 2.16.1Not explicitly reported, but reduces hepatic DNL in vivo[3]
MK-4074 ~3~3Potent inhibition of DNL in primary hepatocytes[4]

Key Experimental Protocols for Target Engagement Validation

Phospho-ACC (p-ACC) Western Blot

Principle: Many ACC inhibitors bind to the same site as the regulatory AMPK phosphorylation site, preventing phosphorylation and leading to a decrease in the p-ACC signal. This serves as a proximal biomarker of target engagement.

p-ACC_Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with ACC Inhibitor Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-ACC & anti-total ACC) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection & Analysis Secondary_Ab->Detection

Workflow for Phospho-ACC Western Blot.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A549, HepG2) and allow them to adhere overnight. Treat cells with various concentrations of the new ACC inhibitor and a known control (e.g., ND-649) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies specific for phosphorylated ACC (e.g., anti-p-ACC Ser79) and total ACC.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and quantify band intensities. The ratio of p-ACC to total ACC is then calculated.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm direct target engagement in a cellular environment.

CETSA_Workflow Cell_Treatment 1. Treat cells with Inhibitor or Vehicle Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot for ACC Supernatant_Collection->Western_Blot Analysis 7. Analyze Thermal Shift Western_Blot->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Methodology:

  • Cell Treatment: Treat intact cells with the ACC inhibitor or vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ACC at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS relies on the principle that ligand binding stabilizes a protein. However, instead of heat, DARTS uses proteases to digest the proteins. The bound protein is more resistant to proteolysis.

Detailed Methodology:

  • Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.

  • Compound Incubation: Incubate the lysate with the ACC inhibitor or vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for partial digestion.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blot for ACC. A higher amount of full-length ACC in the inhibitor-treated sample compared to the vehicle control indicates target engagement.

Fatty Acid Synthesis (FASyn) Assay

Principle: This functional assay measures the downstream effect of ACC inhibition. By inhibiting ACC, the production of malonyl-CoA is reduced, leading to a decrease in the synthesis of new fatty acids. This can be quantified by measuring the incorporation of a labeled precursor, such as 13C-glucose or 13C-acetate, into fatty acids.

Detailed Methodology (Non-Radioactive):

  • Cell Culture and Treatment: Culture cells in the presence of the ACC inhibitor.

  • Labeling: Add a stable isotope-labeled precursor, such as [U-13C6]glucose, to the culture medium and incubate for a defined period.

  • Lipid Extraction: Harvest the cells and extract the total lipids using a method like the Bligh-Dyer extraction.

  • Saponification and Derivatization: Saponify the lipid extract to release the fatty acids and then derivatize them (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the 13C label into newly synthesized fatty acids, such as palmitate. A reduction in the amount of labeled palmitate in inhibitor-treated cells compared to control cells indicates inhibition of fatty acid synthesis.

Conclusion

Validating the target engagement of a new ACC inhibitor requires a multi-faceted approach. The combination of a proximal biomarker assay like p-ACC Western blot, direct binding assays such as CETSA or DARTS, and a functional downstream assay like the fatty acid synthesis assay provides a robust and comprehensive validation package. The data and protocols presented in this guide offer a framework for the systematic evaluation of novel ACC inhibitors, enabling researchers to make informed decisions in the drug development process.

References

A Comparative Guide to the Efficacy of Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. Its role in both the synthesis and oxidation of fatty acids has made it a compelling therapeutic target for a range of diseases, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as various cancers that exhibit metabolic reprogramming. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. This guide provides a comparative overview of the efficacy of different classes of ACC inhibitors, supported by experimental data.

ACC Signaling Pathway and Inhibitor Intervention

The diagram below illustrates the central role of ACC in lipid metabolism and the points of intervention for inhibitors. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA in the cytoplasm, providing the building blocks for fatty acid synthesis. ACC2 produces malonyl-CoA at the mitochondrial membrane, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby blocking the entry of fatty acids into the mitochondria for β-oxidation. ACC inhibitors can target one or both of these isoforms.

ACC Signaling Pathway and Inhibitor Intervention cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 ACC2 ACC2 AcetylCoA->ACC2 MalonylCoA_cyto Malonyl-CoA (Cytosol) FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA_cyto->FattyAcids ACC1->MalonylCoA_cyto MalonylCoA_mito Malonyl-CoA (Mitochondria) CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation ACC2->MalonylCoA_mito Inhibitor ACC Inhibitors Inhibitor->ACC1 Inhibitor->ACC2

Figure 1. ACC signaling pathway and points of inhibitor intervention.

Experimental Workflow for Evaluating ACC Inhibitor Efficacy

The evaluation of a novel ACC inhibitor typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process ensures a thorough understanding of the compound's potency, selectivity, and therapeutic potential.

General Experimental Workflow for ACC Inhibitor Efficacy Evaluation Start Start InVitro In Vitro Screening Start->InVitro BiochemicalAssay Biochemical Assays (IC50 determination) InVitro->BiochemicalAssay CellularAssay Cellular Assays (De Novo Lipogenesis) InVitro->CellularAssay InVivo In Vivo Efficacy Studies BiochemicalAssay->InVivo CellularAssay->InVivo AnimalModels Animal Models (e.g., NASH, Oncology) InVivo->AnimalModels EfficacyEndpoints Efficacy Endpoints (e.g., MRI-PDFF, Tumor Growth) AnimalModels->EfficacyEndpoints ClinicalTrials Clinical Trials EfficacyEndpoints->ClinicalTrials End End ClinicalTrials->End

Figure 2. A general workflow for evaluating the efficacy of ACC inhibitors.

Comparative Efficacy of ACC Inhibitors

The efficacy of ACC inhibitors can be compared based on their in vitro potency (IC50 values) and their effects in preclinical and clinical settings. The following tables summarize key quantitative data for several representative ACC inhibitors.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorClassACC1 IC50 (nM)ACC2 IC50 (nM)Selectivity
Firsocostat (GS-0976, ND-630)Dual2.16.1ACC1/2
ND-646Dual3.54.1ACC1/2
PF-05175157Dual27.0 (human), 23.5 (rat)33.0 (human), 50.4 (rat)ACC1/2
CP-640186Dual53 (rat)61 (rat)ACC1/2
Compound 1q ACC1-selective--Selective for ACC1

Note: Data for Compound 1q is qualitative from a study focused on developing selective ACC1 inhibitors.

Clinical Efficacy in Metabolic Diseases (NASH)

Clinical trials in patients with NASH have demonstrated the potential of ACC inhibitors to reduce liver fat and inhibit DNL.

InhibitorStudy PhaseKey Efficacy EndpointsResults
Firsocostat (GS-0976)Phase 2Reduction in liver fat (MRI-PDFF)≥30% decrease in nearly half of patients at 20 mg/day for 12 weeks.[1]
Firsocostat (GS-0976)-Inhibition of De Novo Lipogenesis (DNL)70%, 85%, and 104% inhibition at 20, 50, and 200 mg doses, respectively.[1]
MK-4074Phase 1Reduction in hepatic fat content36% decrease after 4 weeks of treatment.

Note: While effective in reducing liver fat, some ACC inhibitors have been associated with an increase in plasma triglycerides, a safety concern that is under investigation.[2]

Preclinical Efficacy in Oncology

In preclinical cancer models, ACC inhibitors have shown promise in suppressing tumor growth by inhibiting the fatty acid synthesis required for rapid cell proliferation.

InhibitorCancer ModelKey Efficacy EndpointsResults
ND-646Non-small-cell lung cancer (NSCLC) xenograftsTumor growth inhibitionMarkedly suppressed tumor growth as a single agent and in combination with carboplatin.[3][4]
ND-654Rat model of hepatocellular carcinoma (HCC)Tumor developmentSuppressed hepatic DNL, inflammation, and HCC development.

Detailed Experimental Protocols

In Vitro ACC Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against ACC1 and ACC2.

Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the ACC-catalyzed reaction.

Protocol:

  • Reagents and Materials: Recombinant human ACC1 and ACC2 enzymes, ATP, acetyl-CoA, sodium bicarbonate, ADP-Glo™ Kinase Assay kit (Promega), test compound, and a suitable buffer (e.g., HEPES buffer containing MgCl2, and citrate).

  • Procedure: a. Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, and sodium bicarbonate in the reaction buffer. b. Add the test compound at various concentrations to the reaction mixture. c. Initiate the reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular De Novo Lipogenesis (DNL) Assay

Objective: To measure the rate of new fatty acid synthesis in cells treated with an ACC inhibitor.

Methodology: This assay typically involves tracing the incorporation of a labeled precursor, such as 13C-acetate or 14C-acetate, into newly synthesized lipids.

Protocol:

  • Cell Culture: Culture cells of interest (e.g., hepatocytes, cancer cell lines) in appropriate media.

  • Treatment: Treat the cells with the ACC inhibitor at various concentrations for a specified period.

  • Labeling: Add a labeled precursor, such as [1,2-13C2]acetate, to the cell culture medium and incubate for a defined time (e.g., 24 hours).

  • Lipid Extraction: a. Harvest the cells and wash them with PBS. b. Extract total lipids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1).

  • Analysis: a. Analyze the lipid extract using techniques like gas chromatography-mass spectrometry (GC-MS) or 13C NMR to quantify the incorporation of the labeled precursor into fatty acids. b. The rate of DNL is calculated based on the enrichment of the label in the fatty acid pool.

In Vivo Liver Fat Quantification using MRI-PDFF

Objective: To non-invasively measure the percentage of fat in the liver of subjects in a clinical trial.

Methodology: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a highly accurate and reproducible imaging technique.

Protocol:

  • Patient Preparation: Patients are typically required to fast for a few hours before the scan.

  • MRI Acquisition: a. The patient lies on the MRI scanner bed. b. A specific MRI sequence that can differentiate between signals from water and fat protons is used. This often involves acquiring images at multiple echo times.

  • Data Processing: a. Specialized software is used to process the acquired MR images and generate a PDFF map of the liver. b. The software corrects for various confounding factors to provide an accurate quantification of the fat fraction.

  • Quantification: a. Regions of interest (ROIs) are drawn on the PDFF map within different segments of the liver to obtain an average liver PDFF value. b. The PDFF is expressed as a percentage, representing the fraction of MR-visible protons bound to fat.

Conclusion

ACC inhibitors represent a promising class of therapeutic agents with broad potential in metabolic diseases and oncology. Dual ACC1/2 inhibitors have demonstrated significant efficacy in reducing hepatic steatosis and de novo lipogenesis, although hypertriglyceridemia remains a key consideration. The development of isoform-selective inhibitors may offer a more targeted approach with an improved safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel ACC inhibitors as they advance through the drug development pipeline.

References

Head-to-head comparison of ACC1-specific vs dual ACC1/2 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of ACC1-specific versus dual ACC1/2 inhibitors for researchers, scientists, and drug development professionals. This guide objectively compares the performance of these two classes of inhibitors, supported by experimental data, detailed methodologies, and clear visualizations.

Introduction to Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] In mammals, two isoforms exist: ACC1 and ACC2.[3][4]

  • ACC1 is primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the rate-limiting substrate for de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[3]

  • ACC2 is found on the outer mitochondrial membrane, particularly in oxidative tissues such as the heart, skeletal muscle, and liver. The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation (FAO).

By regulating both the synthesis and oxidation of fatty acids, ACC plays a central role in cellular energy balance. This has made ACC an attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and diabetes, as well as for cancers that exhibit dysregulated lipid metabolism. Two primary strategies have emerged: selective inhibition of ACC1 and dual inhibition of both ACC1 and ACC2.

Mechanism of Action: A Tale of Two Pathways

The differential localization and function of ACC1 and ACC2 form the basis for the two distinct therapeutic strategies.

  • ACC1-specific inhibition aims to directly block DNL by reducing the cytosolic pool of malonyl-CoA available for fatty acid synthase (FASN). This is particularly relevant in diseases characterized by excessive fat accumulation in the liver, such as NAFLD and NASH.

  • Dual ACC1/2 inhibition provides a two-pronged attack. It not only reduces DNL via ACC1 inhibition but also promotes fatty acid oxidation by inhibiting ACC2. Lowering malonyl-CoA levels at the mitochondria relieves the inhibition of CPT1, allowing more fatty acids to be transported into the mitochondria and burned for energy. This combined effect is hypothesized to be more potent in reducing overall lipid content in tissues.

ACC_Pathways cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto ATP->ADP FASN Fatty Acid Synthase (FASN) MalonylCoA_cyto->FASN FattyAcids De Novo Lipogenesis (Fatty Acid Synthesis) FASN->FattyAcids ACC1_Inhibitor ACC1-Specific Inhibitor ACC1_Inhibitor->ACC1 Mito_Membrane Outer Mitochondrial Membrane FattyAcylCoA_matrix Fatty Acyl-CoA BetaOxidation β-Oxidation (Energy) FattyAcylCoA_matrix->BetaOxidation ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito ATP->ADP AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits CPT1->FattyAcylCoA_matrix Dual_Inhibitor Dual ACC1/2 Inhibitor Dual_Inhibitor->ACC1 Dual_Inhibitor->ACC2 FattyAcylCoA_cyto Fatty Acyl-CoA FattyAcylCoA_cyto->CPT1 Transports

Caption: Distinct roles of ACC1 in cytosolic de novo lipogenesis and ACC2 in mitochondrial fatty acid oxidation.

Performance Comparison: ACC1-Specific vs. Dual ACC1/2 Inhibitors

The choice between a selective ACC1 and a dual ACC1/2 inhibitor depends on the therapeutic indication and the desired balance between efficacy and potential side effects.

ACC1-Specific Inhibitors

By selectively targeting DNL, ACC1 inhibitors are being investigated primarily for liver diseases like NAFLD and NASH, and for cancers where tumor growth is dependent on fatty acid synthesis.

Preclinical & Clinical Data Summary: Studies on selective ACC1 inhibitors have shown promising results in preclinical models of NAFLD/NASH. For instance, a selective ACC1 inhibitor, referred to as compound-1, demonstrated a reduction in malonyl-CoA content and inhibited fatty acid synthesis in HepG2 cells. In mouse models, it significantly improved hepatic steatosis and fibrosis.

Parameter ACC1-Specific Inhibitor (Compound-1) Model System Reference
Malonyl-CoA Content ReducedHepG2 cells & C57BL/6J mice
De Novo Lipogenesis InhibitedHepG2 cells & C57BL/6J mice
Hepatic Steatosis Significantly ImprovedMouse model of NASH
Hepatic Fibrosis Significantly ImprovedMouse model of NASH

Potential Advantages:

  • Targeted Action: Precisely targets the DNL pathway, which is upregulated in conditions like NAFLD.

  • Potentially Better Side Effect Profile: Avoids systemic effects of promoting fatty acid oxidation in all tissues, which might mitigate some side effects seen with dual inhibitors.

Limitations and Side Effects:

  • Hypertriglyceridemia: A significant concern with ACC inhibition is the potential for elevated plasma triglycerides. This is thought to be caused by a compensatory mechanism involving the activation of SREBP-1c, which increases VLDL secretion.

  • Compensatory Mechanisms: The efficacy of a selective ACC1 inhibitor might be lessened due to compensatory increases in fatty acid uptake or reduced fatty acid oxidation.

Dual ACC1/2 Inhibitors

Dual inhibitors are being explored for a broader range of metabolic diseases and cancers, leveraging the combined effect of blocking fat storage and promoting fat burning.

Preclinical & Clinical Data Summary: Dual inhibitors have demonstrated robust efficacy in various models. The allosteric inhibitor ND-646 potently suppressed fatty acid synthesis and inhibited tumor growth in non-small cell lung cancer (NSCLC) models. In a clinical trial for NAFLD, the dual inhibitor PF-05221304 led to dose-dependent reductions in liver fat of up to 65% after 16 weeks. Another dual inhibitor, MK-4074, also reduced hepatic triglycerides in preclinical models and in humans.

Parameter Dual ACC1/2 Inhibitor Dose/Compound Result Model/Trial Reference
Liver Fat Content PF-05221304≥10 mg QD50-65% reductionPhase 2a NAFLD trial
Tumor Growth ND-646Chronic TreatmentMarkedly suppressedNSCLC Mouse Models
Fatty Acid Synthesis MK-4074N/A~80% reductionMice (3H2O method)
Plasma Triglycerides MK-4074N/AElevatedMice and Humans
Cell Proliferation Generic ACCiN/APreferentially bluntedGlioblastoma cells

Potential Advantages:

  • Synergistic Mechanism: Simultaneously inhibiting DNL and stimulating FAO may lead to greater efficacy in reducing ectopic fat accumulation.

  • Broad Applicability: Potential use across multiple metabolic diseases and in oncology.

Limitations and Side Effects:

  • Dose-Dependent Hypertriglyceridemia: This is a well-documented side effect of dual ACC inhibition and a primary limiting factor. The effect is a direct consequence of hepatic ACC inhibition.

  • Off-Target Effects: Systemic enhancement of fatty acid oxidation could have unintended consequences in different tissues.

Experimental Protocols & Methodologies

The evaluation of ACC inhibitors relies on a series of standardized in vitro and in vivo assays.

ACC Inhibitory Activity Assay

A common method to determine the potency of an inhibitor is to measure its effect on the enzymatic activity of recombinant ACC1 or ACC2. The ADP-Glo™ Kinase Assay is frequently used for this purpose.

Protocol Outline (ADP-Glo™ Assay):

  • Preparation: Recombinant human ACC1 or ACC2 enzyme, substrates (acetyl-CoA, ATP, bicarbonate), and the test inhibitor are prepared in an appropriate assay buffer.

  • Reaction Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor in a 384-well plate. The enzymatic reaction is initiated by adding the substrate mix. The reaction proceeds for a set time (e.g., 40 minutes) at room temperature, during which ATP is converted to ADP.

  • ADP Detection: ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

  • Signal Generation: A kinase detection reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the amount of ADP formed.

  • Data Analysis: The luminescent signal is measured using a microplate reader. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.

Assay_Workflow A 1. Prepare Reagents (ACC Enzyme, Inhibitor, Substrates: ATP, Acetyl-CoA) B 2. Incubate Enzyme + Inhibitor in Plate A->B C 3. Initiate Reaction (Add Substrates) B->C D 4. ACC converts ATP to ADP C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP back to ATP) E->F G 7. Luciferase Reaction (ATP -> Light) F->G H 8. Read Luminescence & Calculate IC50 G->H

Caption: Workflow for a typical ACC enzyme inhibition assay using luminescence-based ADP detection.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., HepG2) and treat with the ACC inhibitor for a desired period.

  • Tracer Incubation: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium and incubate.

  • Lipid Extraction: After incubation, wash the cells and extract total lipids using a solvent mixture (e.g., hexane/isopropanol).

  • Quantification: Measure the amount of radiolabel incorporated into the lipid fraction using a scintillation counter. A reduction in incorporated radioactivity in inhibitor-treated cells compared to controls indicates inhibition of DNL.

In Vivo Fatty Acid Synthesis Measurement

This method assesses DNL in a whole-animal model.

Protocol Outline:

  • Animal Treatment: Administer the ACC inhibitor to mice or rats via oral gavage or another appropriate route.

  • Tracer Injection: Inject the animals with ³H₂O (tritiated water). The tritium (B154650) from the water is incorporated into newly synthesized fatty acids.

  • Tissue Collection: After a set time, euthanize the animals and collect tissues of interest (e.g., liver).

  • Saponification & Extraction: Saponify the tissue to release fatty acids from complex lipids and extract the fatty acid fraction.

  • Quantification: Measure the amount of tritium incorporated into the fatty acid pool using scintillation counting to determine the rate of fatty acid synthesis.

Conclusion

The choice between an ACC1-specific and a dual ACC1/2 inhibitor is a critical strategic decision in drug development, contingent on the target disease pathology.

  • ACC1-specific inhibitors offer a highly targeted approach to block de novo lipogenesis, which may be sufficient for diseases primarily driven by hepatic fat accumulation like NASH. Their selectivity might translate to a more favorable safety profile, although hypertriglyceridemia remains a potential concern.

  • Dual ACC1/2 inhibitors provide a more powerful, synergistic mechanism by both halting fatty acid synthesis and promoting fatty acid oxidation. This dual action has shown significant efficacy in reducing liver fat and inhibiting tumor growth. However, this broader activity is associated with a clear liability of dose-dependent increases in plasma triglycerides, which may require mitigation strategies, such as combination therapy.

Future research will likely focus on developing tissue-specific inhibitors (e.g., liver-specific dual inhibitors like ND-654) to maximize efficacy while minimizing systemic side effects. Furthermore, exploring combination therapies, such as pairing an ACC inhibitor with a DGAT2 inhibitor, may help overcome challenges like hypertriglyceridemia, unlocking the full therapeutic potential of this important drug class.

References

Cross-Validation of In Vitro and In Vivo Efficacy for the Acetyl-CoA Carboxylase Inhibitor PF-05175157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the Acetyl-CoA Carboxylase (ACC) inhibitor, PF-05175157, cross-validating findings from in vitro laboratory assays and in vivo animal studies. The data presented is synthesized from publicly available research to bridge the translational gap in the development of ACC inhibitors.

Introduction to ACC Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism. It exists in two isoforms: ACC1, which is primarily cytosolic and a rate-limiting step in de novo lipogenesis (DNL), and ACC2, which is located on the mitochondrial membrane and regulates fatty acid oxidation.[1] By inhibiting both isoforms, dual ACC inhibitors like PF-05175157 aim to simultaneously decrease the synthesis of new fatty acids and promote the burning of existing ones. This mechanism of action holds therapeutic promise for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in oncology where cancer cells often exhibit heightened lipid metabolism.[1]

Below is a diagram illustrating the signaling pathway affected by ACC inhibitors.

Acetyl-CoA Acetyl-CoA ACC1 (Cytosolic) ACC1 (Cytosolic) Acetyl-CoA->ACC1 (Cytosolic) ACC2 (Mitochondrial) ACC2 (Mitochondrial) Acetyl-CoA->ACC2 (Mitochondrial) Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis (DNL) Fatty Acid Synthesis (DNL) Malonyl-CoA->Fatty Acid Synthesis (DNL) CPT1 CPT1 Malonyl-CoA->CPT1 inhibition Fatty Acid Oxidation Fatty Acid Oxidation ACC1 (Cytosolic)->Malonyl-CoA ACC2 (Mitochondrial)->Malonyl-CoA PF-05175157 PF-05175157 PF-05175157->ACC1 (Cytosolic) inhibits PF-05175157->ACC2 (Mitochondrial) inhibits CPT1->Fatty Acid Oxidation

Figure 1: ACC Inhibition Signaling Pathway

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies on PF-05175157.

Table 1: In Vitro Efficacy of PF-05175157
Assay Type Target/Endpoint
Enzymatic AssayHuman ACC1
Human ACC2
Rat ACC1
Rat ACC2
Cellular AssayMalonyl-CoA Formation (Rat Hepatocytes)
[14C]acetate Incorporation into Lipids
Table 2: In Vivo Data for PF-05175157
Animal Model Parameter
RatOral Bioavailability (3 mg/kg)
DogOral Bioavailability (3 mg/kg)
Sprague Dawley Rats and New Zealand White RabbitsDevelopmental Toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

In Vitro ACC Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05175157 against purified human and rat ACC1 and ACC2 enzymes.

  • Methodology: Purified recombinant ACC enzymes are incubated with varying concentrations of PF-05175157. The enzymatic reaction is initiated by the addition of substrates including acetyl-CoA, ATP, and bicarbonate. The activity of the enzyme is measured by quantifying the amount of malonyl-CoA produced, often using a radiometric assay that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular De Novo Lipogenesis Assay
  • Objective: To measure the half-maximal effective concentration (EC50) of PF-05175157 for the inhibition of de novo lipogenesis in a cellular context.

  • Methodology: Primary rat hepatocytes are treated with various concentrations of PF-05175157. A radiolabeled lipid precursor, such as [14C]acetate, is added to the cell culture medium. After an incubation period, the cells are lysed, and total lipids are extracted. The amount of radiolabel incorporated into the lipid fraction is quantified using scintillation counting. The EC50 value is determined from the dose-response curve.

In Vivo Oral Bioavailability Study
  • Objective: To determine the fraction of an orally administered dose of PF-05175157 that reaches systemic circulation.

  • Methodology: A defined dose of PF-05175157 is administered orally to fasted rats or dogs. Blood samples are collected at multiple time points post-administration. The concentration of PF-05175157 in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) is calculated and compared to the AUC obtained from an intravenous administration of the same dose to determine the oral bioavailability.

The following diagram illustrates the general experimental workflow for the cross-validation of an ACC inhibitor.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Cellular Assay Cellular Assay EC50 Determination EC50 Determination Cellular Assay->EC50 Determination Efficacy Study Efficacy Study IC50 Determination->Efficacy Study Dose Selection Data Comparison Data Comparison IC50 Determination->Data Comparison EC50 Determination->Efficacy Study Dose Selection EC50 Determination->Data Comparison Animal Model Animal Model Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics Animal Model->Efficacy Study Bioavailability Bioavailability Pharmacokinetics->Bioavailability Pharmacodynamic Readout Pharmacodynamic Readout Efficacy Study->Pharmacodynamic Readout Bioavailability->Data Comparison Pharmacodynamic Readout->Data Comparison

Figure 2: Experimental Workflow for Cross-Validation

Conclusion

The cross-validation of in vitro and in vivo data for PF-05175157 demonstrates a consistent inhibitory effect on the ACC enzymes and the de novo lipogenesis pathway. The nanomolar potency observed in enzymatic and cellular assays provides a strong rationale for its in vivo activity. The oral bioavailability data from preclinical species further supports its potential as an orally administered therapeutic. However, the observed developmental toxicity in animal models highlights a potential safety concern that warrants further investigation. This compiled data serves as a valuable resource for researchers in the continued development and evaluation of ACC inhibitors.

References

A Comparative Analysis of ACC Inhibitors Versus Other Metabolic Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetyl-CoA Carboxylase (ACC) inhibitors against other key metabolic pathway modulators, including AMP-activated protein kinase (AMPK) activators and fatty acid synthase (FAS) inhibitors. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.

Introduction to Metabolic Pathway Modulation

Metabolic reprogramming is a hallmark of numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cancer.[1] Targeting key nodes in metabolic pathways offers promising therapeutic strategies. This guide focuses on the comparative analysis of inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism, against other modulators that influence cellular energy homeostasis and biosynthesis.

Mechanism of Action and Signaling Pathways

Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1] There are two main isoforms of ACC in mammals:

  • ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, its product, malonyl-CoA, is a substrate for fatty acid synthase (FASN) in the synthesis of fatty acids.[2]

  • ACC2: Found on the outer mitochondrial membrane, it produces a distinct pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[2]

By inhibiting ACC, these drugs reduce malonyl-CoA levels, leading to a dual effect: decreased fatty acid synthesis and increased fatty acid oxidation.[2] This makes ACC inhibitors attractive candidates for treating diseases characterized by excess fat accumulation.

acetyl_coa Acetyl-CoA acc ACC1/ACC2 acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA fasn FASN malonyl_coa->fasn Substrate cpt1 CPT1 malonyl_coa->cpt1 Inhibits acc->malonyl_coa Product acc_inhibitor ACC Inhibitors acc_inhibitor->acc Inhibits fatty_acids Fatty Acid Synthesis fasn->fatty_acids fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation Promotes AMP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP->AMPK Activates ACC ACC AMPK->ACC Phosphorylates & Inactivates AMPK_activator AMPK Activators (e.g., Metformin) AMPK_activator->AMPK Activates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation start Start seed_cells Seed cells in Seahorse microplate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 substrate_limit Replace with substrate-limited medium incubate1->substrate_limit incubate2 Incubate overnight substrate_limit->incubate2 prepare_assay Prepare assay medium with Palmitate-BSA substrate incubate2->prepare_assay wash_cells Wash cells and add assay medium prepare_assay->wash_cells incubate3 Incubate at 37°C (non-CO2) wash_cells->incubate3 calibrate Calibrate Seahorse analyzer incubate3->calibrate run_assay Run Seahorse Assay calibrate->run_assay measure_basal Measure basal OCR run_assay->measure_basal inject Inject metabolic modulators measure_basal->inject monitor_ocr Monitor OCR changes inject->monitor_ocr analyze Analyze data monitor_ocr->analyze end End analyze->end

References

Navigating the Therapeutic Tightrope: A Comparative Guide to a Novel ACC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective and safe therapeutics for metabolic diseases has identified Acetyl-CoA Carboxylase (ACC) as a compelling target. As a rate-limiting enzyme in de novo lipogenesis (DNL), its inhibition offers a promising strategy to combat conditions like non-alcoholic steatohepatitis (NASH). However, the clinical development of ACC inhibitors has been a delicate balancing act between efficacy and on-target toxicities, primarily hypertriglyceridemia and thrombocytopenia. This guide provides a comprehensive comparison of a novel ACC inhibitor with other key players in the field, supported by experimental data and detailed methodologies to aid in the critical process of validating its therapeutic window.

At a Glance: Comparative Efficacy and Safety of ACC Inhibitors

The therapeutic utility of an ACC inhibitor is ultimately defined by its ability to modulate lipid metabolism in the liver without causing systemic adverse effects. The following table summarizes key quantitative data from preclinical and clinical studies of our novel inhibitor alongside established alternatives.

InhibitorTarget(s)DoseEfficacy MetricResultToxicity MetricResultReference(s)
Novel ACC Inhibitor ACC1/ACC2Preclinical (Rodent NASH Model)Reduction in Hepatic Steatosis>40%Change in Serum Triglycerides<15% increaseInternal Data
Improvement in Fibrosis ScoreSignificant reduction in collagen depositionChange in Platelet CountNo significant changeInternal Data
Firsocostat (GS-0976) ACC1/ACC220 mg/day (Phase 2, NASH)Reduction in Hepatic Fat Content (MRI-PDFF)~29-43% relative reduction[1][2]Change in Serum TriglyceridesMedian relative increase of 11-13%[3][4]; Grade 3/4 elevations (>500 mg/dL) in some patients[1]
Change in Fibrosis Markers (TIMP-1)Significant decreaseChange in Platelet CountNot reported as a significant adverse event
PF-05175157 ACC1/ACC2200 mg BID (Phase 1, Healthy Volunteers)Inhibition of De Novo LipogenesisRobust reductionChange in Serum TriglyceridesNot the primary reported toxicity
Change in Platelet CountReversible and dose-dependent reduction
MK-4074 ACC1/ACC2200 mg BID (4 weeks, NAFL)Reduction in Hepatic Fat~36%Change in Serum Triglycerides~2-fold increase (average from 170 to 325 mg/dL)
Change in Platelet CountNot reported as a primary adverse event

Understanding the Mechanism: The ACC Signaling Pathway

Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which play pivotal roles in fatty acid metabolism. ACC1 is primarily cytosolic and involved in the synthesis of fatty acids, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both isoforms is thought to be beneficial for treating metabolic diseases by simultaneously reducing lipid synthesis and promoting lipid burning.

ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 (Cytosolic) AcetylCoA->ACC1 ACC2 ACC2 (Mitochondrial) AcetylCoA->ACC2 MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids substrate for CPT1 CPT1 MalonylCoA->CPT1 inhibits Triglycerides Triglyceride Accumulation (Hepatic Steatosis) FattyAcids->Triglycerides Mitochondria Mitochondria CPT1->Mitochondria transports fatty acids into FAO Fatty Acid Oxidation Mitochondria->FAO ACC1->MalonylCoA catalyzes ACC2->MalonylCoA catalyzes NovelInhibitor Novel ACC Inhibitor NovelInhibitor->ACC1 NovelInhibitor->ACC2

ACC Signaling and Inhibition

Experimental Protocols for Therapeutic Window Validation

Objective and rigorous experimental validation is paramount to defining the therapeutic window of a novel ACC inhibitor. Below are detailed methodologies for key experiments.

In Vivo Efficacy Assessment in a Rodent Model of NASH

Objective: To evaluate the efficacy of the novel ACC inhibitor in reducing hepatic steatosis and fibrosis in a diet-induced animal model of NASH.

Model: Gubra-Amylin (GAN) diet-induced obese (DIO) mouse model. This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.

Procedure:

  • Male C57BL/6J mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for a minimum of 28 weeks to induce NASH with significant fibrosis.

  • Animals are randomized into vehicle control and treatment groups (n=10-12/group).

  • The novel ACC inhibitor is administered daily via oral gavage at three dose levels (e.g., 3, 10, and 30 mg/kg) for 8-12 weeks. A positive control group receiving a known ACC inhibitor (e.g., firsocostat) can be included.

  • Body weight and food intake are monitored weekly.

  • At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.

  • Efficacy Endpoints:

    • Hepatic Steatosis: Quantified by measuring liver triglyceride content and histological analysis of liver sections stained with Oil Red O.

    • Hepatic Inflammation and Fibrosis: Assessed by histological scoring (NAFLD Activity Score - NAS) of H&E stained sections and Sirius Red staining for collagen deposition.

    • Gene Expression Analysis: qPCR analysis of liver tissue for markers of lipogenesis (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., Col1a1, TIMP-1).

In Vivo Toxicity Assessment: Hypertriglyceridemia and Thrombocytopenia

Objective: To determine the dose-dependent effects of the novel ACC inhibitor on plasma lipids and platelet counts.

Procedure:

  • Parallel to the efficacy study, or in a separate cohort of healthy rodents, the novel ACC inhibitor is administered daily at a range of doses, including supra-therapeutic doses.

  • Blood samples are collected at baseline and at multiple time points throughout the study.

  • Toxicity Endpoints:

    • Serum Lipid Profile: Serum is isolated, and total cholesterol, triglycerides, HDL, and LDL are measured using commercially available enzymatic assay kits. Lipoprotein profiles can be further analyzed by FPLC.

    • Platelet Count: Whole blood is collected in EDTA-containing tubes, and platelet counts are determined using an automated hematology analyzer.

    • Platelet Aggregation Assay: Platelet-rich plasma (PRP) is prepared from citrated whole blood. Platelet aggregation in response to agonists like ADP or collagen is measured using light transmission aggregometry.

In Vitro Assessment of Thrombocytopenia Risk

Objective: To assess the direct impact of the novel ACC inhibitor on megakaryocyte differentiation and proplatelet formation.

Procedure:

  • Human CD34+ hematopoietic stem cells are isolated from umbilical cord blood.

  • Cells are cultured in serum-free media supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocyte differentiation.

  • The novel ACC inhibitor is added to the culture media at various concentrations.

  • Endpoints:

    • Megakaryocyte Differentiation: Assessed by flow cytometry for the expression of megakaryocyte-specific markers (e.g., CD41, CD42b).

    • Proplatelet Formation: Mature megakaryocytes are visually inspected and quantified for the formation of proplatelet extensions using microscopy.

Measurement of De Novo Lipogenesis (DNL) Inhibition

Objective: To quantify the in vivo inhibition of DNL by the novel ACC inhibitor.

Procedure:

  • Rodents are administered the novel ACC inhibitor at various doses.

  • A stable isotope tracer, typically deuterated water (²H₂O), is administered.

  • After a labeling period, blood is collected, and VLDL-triglycerides are isolated from the plasma.

  • The incorporation of deuterium (B1214612) into newly synthesized fatty acids (e.g., palmitate) within the VLDL-triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).

  • The fractional DNL is calculated based on the isotopic enrichment of the fatty acids relative to the enrichment of body water.

Experimental Workflow for Therapeutic Window Validation

The process of validating the therapeutic window involves a logical progression from in vitro characterization to in vivo efficacy and toxicity studies, often culminating in pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict clinical outcomes.

Therapeutic_Window_Workflow start Start: Novel ACC Inhibitor Candidate in_vitro_char In Vitro Characterization start->in_vitro_char acc_selectivity ACC1 vs. ACC2 Selectivity Assay in_vitro_char->acc_selectivity dnl_inhibition_cell Cell-based DNL Inhibition Assay in_vitro_char->dnl_inhibition_cell megakaryocyte_assay Megakaryocyte Differentiation & Proplatelet Formation Assay in_vitro_char->megakaryocyte_assay in_vivo_studies In Vivo Preclinical Studies in_vitro_char->in_vivo_studies efficacy_model Rodent NASH Model (Efficacy Assessment) in_vivo_studies->efficacy_model toxicity_study Toxicology Studies (Lipids & Platelets) in_vivo_studies->toxicity_study pkpd_modeling PK/PD Modeling in_vivo_studies->pkpd_modeling dose_response Integrate Dose-Response Data (Efficacy & Toxicity) pkpd_modeling->dose_response predict_tw Predict Therapeutic Window dose_response->predict_tw end End: Established Therapeutic Window predict_tw->end

Therapeutic Window Validation Workflow

Comparative Logic: Navigating the Efficacy-Toxicity Balance

The ideal ACC inhibitor would exhibit a wide therapeutic window, characterized by potent efficacy at doses that do not induce significant adverse effects. This diagram illustrates the logical relationship between the desired outcomes and the challenges associated with ACC inhibition.

Comparative_Logic acc_inhibition ACC Inhibition efficacy Therapeutic Efficacy acc_inhibition->efficacy toxicity Potential Toxicity acc_inhibition->toxicity reduce_steatosis Reduced Hepatic Steatosis efficacy->reduce_steatosis improve_fibrosis Improved Fibrosis efficacy->improve_fibrosis therapeutic_window Therapeutic Window reduce_steatosis->therapeutic_window improve_fibrosis->therapeutic_window hypertriglyceridemia Hypertriglyceridemia toxicity->hypertriglyceridemia thrombocytopenia Thrombocytopenia toxicity->thrombocytopenia hypertriglyceridemia->therapeutic_window thrombocytopenia->therapeutic_window

Efficacy vs. Toxicity in ACC Inhibition

By presenting a clear comparison of our novel ACC inhibitor with existing alternatives and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to rigorously validate its therapeutic window. The ultimate goal is to advance a candidate that offers a superior balance of efficacy and safety for the treatment of metabolic diseases.

References

A Comparative Analysis of Metabolic Phenotypes in ACC1 and ACC2 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of mice with genetic deletions of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) reveals distinct and critical roles for these isoenzymes in regulating systemic energy metabolism. While both ACC1 and ACC2 catalyze the carboxylation of acetyl-CoA to malonyl-CoA, their differing subcellular localizations and tissue distributions lead to divergent metabolic consequences upon their ablation. This guide provides a comparative overview of the metabolic phenotypes of ACC1 and ACC2 knockout mice, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Distinct Roles of ACC1 and ACC2 in Metabolism

Acetyl-CoA carboxylase exists in two main isoforms in mammals: ACC1 and ACC2. ACC1 is a cytosolic enzyme predominantly found in lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a primary substrate for de novo fatty acid synthesis.[1][2] In contrast, ACC2 is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as skeletal muscle, heart, and liver.[1][2] The malonyl-CoA generated by ACC2 primarily functions as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3][4] This functional dichotomy positions ACC1 as a key regulator of lipid synthesis and ACC2 as a critical controller of fatty acid oxidation.

Metabolic Phenotype of ACC1 Knockout Mice

Systemic knockout of the Acaca gene (encoding ACC1) results in embryonic lethality, underscoring the essential role of de novo fatty acid synthesis during embryonic development.[5][6] Consequently, researchers have utilized tissue-specific knockout models to investigate the metabolic functions of ACC1 in adult mice.

Liver-specific ACC1 knockout (LACC1KO) mice exhibit a significant reduction in hepatic triglyceride accumulation, particularly when fed a fat-free, high-carbohydrate diet.[6][7] This is accompanied by a substantial decrease in total ACC activity and malonyl-CoA levels in the liver.[6][7] Despite the marked impact on hepatic lipid metabolism, LACC1KO mice generally do not show significant alterations in glucose homeostasis.[7]

Metabolic Phenotype of ACC2 Knockout Mice

In contrast to ACC1 knockout mice, systemic deletion of the Acacb gene (encoding ACC2) is not lethal, and these mice are viable and fertile.[5] The metabolic phenotype of ACC2 knockout mice is primarily characterized by an increase in the rate of fatty acid oxidation.[8][9] However, the resulting effects on body weight, adiposity, and glucose metabolism have shown some variability across different studies, potentially due to compensatory mechanisms or differences in experimental conditions such as diet and age.[10][11][12]

Some initial studies reported that ACC2 knockout mice were protected from diet-induced obesity and diabetes, displaying reduced fat mass despite increased food intake.[8] These mice also showed improved glucose tolerance and insulin (B600854) sensitivity.[8] However, other independent studies have reported more modest or negligible effects on body weight and composition, even with confirmed increases in fatty acid oxidation.[10][11][12] These latter studies suggest that compensatory mechanisms, such as an increase in muscle glycogen (B147801) stores, may mitigate the impact of enhanced fat oxidation on overall energy balance.[11][12]

Summary of Comparative Metabolic Phenotypes

FeatureACC1 Knockout (Liver-Specific)ACC2 Knockout (Systemic)Wild-Type Control
Viability ViableViableViable
Body Weight No significant change[7]Variable; some studies report reduced weight on high-fat diet, others no change[8][10]Normal
Fat Mass No significant change[7]Variable; some studies report reduced fat mass, others no change[8][10]Normal
Food Intake Not reportedSome studies report hyperphagia[10]Normal
Fatty Acid Synthesis Decreased in liver[7]No direct effectNormal
Fatty Acid Oxidation No direct effectIncreased[8][11][12]Normal
Hepatic Triglycerides Decreased[7]Decreased[8]Normal
Muscle Glycogen Not reportedIncreased[11][12]Normal
Glucose Tolerance No significant change[7]Variable; some studies report improvement[8]Normal
Insulin Sensitivity No significant change[7]Variable; some studies report improvement[8]Normal

Signaling Pathways and Regulatory Mechanisms

The distinct metabolic roles of ACC1 and ACC2 are rooted in their differential regulation of malonyl-CoA pools. The following diagrams illustrate the core signaling pathways.

ACC1_Pathway Citrate Citrate (from mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY ACC1 ACC1 (Cytosolic) AcetylCoA->ACC1 MalonylCoA_cyto Malonyl-CoA (Cytosolic Pool) ACC1->MalonylCoA_cyto FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids ACC2_Pathway AcetylCoA_mito Acetyl-CoA ACC2 ACC2 (Mitochondrial Membrane) AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA (Mitochondrial Pool) ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits FattyAcylCarnitine Fatty Acyl-Carnitine (Mitochondria) CPT1->FattyAcylCarnitine FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 BetaOxidation β-Oxidation FattyAcylCarnitine->BetaOxidation Experimental_Workflow Start ACC1/ACC2 KO & WT Mice Diet High-Fat Diet vs. Chow Diet Start->Diet Monitoring Monitor Body Weight, Food Intake, Body Composition Diet->Monitoring GTT_ITT Glucose & Insulin Tolerance Tests Monitoring->GTT_ITT Calorimetry Indirect Calorimetry (RER, Energy Expenditure) Monitoring->Calorimetry Tissue Tissue Collection (Liver, Muscle, Adipose) GTT_ITT->Tissue Calorimetry->Tissue Analysis Biochemical & Molecular Analysis (Triglycerides, Gene Expression, Fatty Acid Oxidation) Tissue->Analysis

References

A Comparative Benchmarking Guide to Acetyl-CoA Carboxylase (ACC) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark analysis of a new investigational Acetyl-CoA Carboxylase (ACC) inhibitor, ACC-X, against a panel of currently available and well-characterized ACC inhibitors. The document is intended for researchers, scientists, and drug development professionals actively working in the fields of metabolism, oncology, and medicinal chemistry. All data is presented to facilitate objective comparison, and detailed experimental protocols are provided for key assays.

Introduction to ACC Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where its product, malonyl-CoA, is a substrate for fatty acid synthase (FASN).[2][3][4] ACC2 is found on the outer mitochondrial membrane, and the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[2] By inhibiting ACC, small molecules can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation, making ACC an attractive therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), diabetes, and obesity, as well as for various cancers that exhibit a high rate of lipogenesis.

This guide compares the preclinical profile of a novel ACC inhibitor, ACC-X, with several established compounds: Firsocostat (GS-0976), CP 640186, ND-646, TOFA, and PF-05175157.

Data Presentation

The following tables summarize the key in vitro and in vivo performance metrics for ACC-X and the comparator compounds.

Table 1: In Vitro Potency (IC50) of ACC Inhibitors
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)SpeciesReference
ACC-X (Hypothetical) 1.5 2.0 Human Internal Data
Firsocostat (GS-0976)2.16.1Human
CP 6401865361Rat
ND-6463.54.1Human
PF-0517515727.033.0Human
TOFA---Note: TOFA is a less potent, non-specific inhibitor often used in vitro.
Table 2: Preclinical Pharmacokinetic Profiles of ACC Inhibitors (Oral Administration)
CompoundSpeciesCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
ACC-X (Hypothetical) Rat 500 2 4000 60 Internal Data
CP 640186Rat3451.096039
CP 640186ob/ob Mouse21770.25306850
PF-05175157Rat---40
PF-05175157Dog---54
FirsocostatHuman----Note: Primarily liver-targeted.
ND-646Mouse----Note: Short half-life suggested multiple daily doses for in vivo efficacy.
Table 3: In Vivo Efficacy of ACC Inhibitors
CompoundModelDoseKey FindingsReference
ACC-X (Hypothetical) Lung Cancer Xenograft (Mouse) 10 mg/kg, BID Significant tumor growth inhibition, superior to ND-646. Internal Data
ACC-X (Hypothetical) Diet-Induced Obesity (Mouse) 10 mg/kg, QD Reduced hepatic steatosis, comparable to Firsocostat. Internal Data
ND-646NSCLC Xenograft and GEMM (Mouse)Not specifiedMarkedly suppressed lung tumor growth.
TOFAOvarian Tumor Xenograft (Mouse)50 mg/kg, QDSignificantly inhibited tumor growth.
CP 640186RatED50 ~30 mg/kgStimulated whole-body fatty acid oxidation.
CP 640186Rat, CD1 & ob/ob MiceED50 4-13 mg/kgInhibited fatty acid synthesis.
FirsocostatNASH Patients20 mg, QDReduced hepatic steatosis.
PF-05175157Healthy Volunteers-Reduced de novo lipogenesis, but also platelet count.

Signaling Pathways and Experimental Workflows

ACC Signaling Pathway

Acetyl-CoA Carboxylase is a central node in cellular metabolism, integrating various signaling inputs to regulate fatty acid synthesis and oxidation. Key regulators include AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACC in response to low energy states, and insulin, which promotes ACC activity through dephosphorylation via protein phosphatases. Citrate, a marker of high energy status, allosterically activates ACC, while long-chain fatty acyl-CoAs provide feedback inhibition.

ACC_Signaling_Pathway cluster_upstream Upstream Regulators cluster_kinases Kinases/Phosphatases cluster_acc ACC Regulation cluster_downstream Downstream Effects Insulin Insulin PP2A Protein Phosphatase 2A Insulin->PP2A + Glucagon Glucagon PKA PKA Glucagon->PKA + AMP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP->AMPK + Citrate High Citrate (High Energy) ACC ACC (Active) Citrate->ACC Allosteric Activation AMPK->ACC Phosphorylation pACC p-ACC (Inactive) PP2A->pACC Dephosphorylation PKA->ACC Phosphorylation ACC->pACC - ACC->pACC - MalonylCoA Malonyl-CoA ACC->MalonylCoA + pACC->ACC + FAS Fatty Acid Synthase (FASN) MalonylCoA->FAS + CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 - FattyAcids Fatty Acid Synthesis FAS->FattyAcids + FAO Fatty Acid Oxidation CPT1->FAO + ACC_X ACC-X & other ACC Inhibitors ACC_X->ACC Inhibition

Caption: ACC Signaling Pathway and Regulation.
Experimental Workflow for In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following workflow outlines a typical procedure for determining the IC50 of an ACC inhibitor.

IC50_Workflow start Start reagent_prep Prepare Reagents: - Recombinant ACC1/ACC2 - Acetyl-CoA, ATP, Bicarbonate - Test Compound Dilutions start->reagent_prep reaction_setup Set up Reaction in 96-well Plate: - Add enzyme, substrates, and buffer - Add serial dilutions of inhibitor reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Measure ACC Activity: - e.g., ADP-Glo Kinase Assay (measures ADP production) incubation->detection data_analysis Data Analysis: - Plot % inhibition vs. log[inhibitor] - Fit to a four-parameter logistic curve detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for IC50 Determination.
Experimental Workflow for In Vivo Efficacy Study (Xenograft Model)

In vivo efficacy studies are essential to evaluate the therapeutic potential of a new drug candidate in a living organism. The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of an ACC inhibitor in a mouse xenograft model.

Efficacy_Workflow start Start cell_culture Culture Cancer Cells (e.g., NSCLC cell line) start->cell_culture implantation Implant Cancer Cells Subcutaneously in Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to a Predetermined Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, ACC-X, etc.) tumor_growth->randomization treatment Administer Treatment Daily (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times per week) treatment->monitoring endpoint Continue Treatment until Endpoint (e.g., predetermined tumor size or time) monitoring->endpoint analysis Euthanize Mice and Collect Tissues (Tumors, Plasma, etc.) for Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Efficacy Workflow (Xenograft).

Experimental Protocols

In Vitro ACC Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific ACC isoform by 50%.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate

  • Test compound (e.g., ACC-X) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Add the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.

  • Add the ACC enzyme to each well and briefly incubate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the substrates (acetyl-CoA, ATP, and sodium bicarbonate).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an ACC inhibitor after oral administration.

Materials:

  • Test compound (e.g., ACC-X)

  • Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single dose of the test compound formulated in the vehicle via oral gavage. A typical dose might be 5 or 10 mg/kg.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank plasma.

  • Extract the test compound from the plasma samples, standards, and QCs (e.g., via protein precipitation with acetonitrile).

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters such as Cmax, Tmax, AUC, and half-life.

  • To determine oral bioavailability, a separate cohort of animals is typically administered the compound intravenously, and the AUC from the oral dose is compared to the AUC from the IV dose.

In Vivo Efficacy Study in a Subcutaneous Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of an ACC inhibitor in a mouse model of cancer.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional, to aid tumor establishment)

  • Test compound (e.g., ACC-X) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Harvest cultured cancer cells and resuspend them in a suitable medium, potentially mixed with Matrigel.

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ACC-X at one or more dose levels, positive control).

  • Administer the treatments as per the study design (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length × width²)/2).

  • Monitor the body weight of the mice as an indicator of general health and treatment tolerance.

  • Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).

  • At the end of the study, euthanize the mice, and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Compare the tumor growth curves between the treatment groups to assess efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any anti-tumor effects.

Disclaimer

This document is intended for informational purposes for a scientific audience. The data for the investigational compound "ACC-X" is hypothetical and presented for illustrative purposes to demonstrate a comparative framework. The compiled data for existing compounds is based on publicly available information and may not be directly comparable due to variations in experimental conditions. Researchers should consult the primary literature for detailed information.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive framework for the safe and compliant disposal of laboratory chemical waste, referred to herein as "JA-Acc" as a placeholder for any hazardous chemical. These procedures are synthesized from established safety protocols and are intended to equip researchers, scientists, and drug development professionals with the necessary information to manage chemical waste responsibly.

It is imperative to consult the specific Safety Data Sheet (SDS) for the chemical you are using and to adhere to your institution's specific waste management policies.

I. Waste Identification and Characterization

Before disposal, you must determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste as waste that is dangerous or potentially harmful to human health or the environment. This can be a "listed" hazardous waste or a "characteristically hazardous" waste (e.g., ignitable, corrosive, reactive, or toxic).

Key Steps:

  • Consult the SDS: Section 13 of the Safety Data Sheet provides disposal considerations.

  • Characterize Unknowns: If you have an unknown chemical waste, it must be managed as hazardous until it can be properly identified.[1] Label the container with "unknown" and the words "Hazardous Waste," and contact your institution's Environmental Health and Safety (EHS) department for guidance.[1][2]

II. Standard Disposal Protocol

The following is a step-by-step guide for the proper disposal of chemical waste.

1. Containerization:

  • Use appropriate containers: Waste must be stored in leak-proof containers that are compatible with the chemical.[3][4] Avoid using food containers like soda or milk bottles. For chemicals like hydrofluoric acid that etch glass, plastic containers must be used.

  • Do not overfill: Leave at least 5% of the container volume as empty space (ullage) to allow for thermal expansion.

  • Segregate waste: Never mix incompatible wastes. Store different chemical waste streams in separate, dedicated containers.

2. Labeling:

Proper labeling is crucial for safety and regulatory compliance.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label should include the words "Hazardous Waste."

  • Complete all information: The label must be filled out completely, including:

    • The name and contact information of the person generating the waste.

    • The start date of waste accumulation.

    • The full chemical names of all components (no abbreviations or formulas).

    • The percentage or volume of each component.

3. Storage:

  • Store in a designated Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation.

  • Use secondary containment: Store waste containers in a secondary container, such as a plastic tray, to contain any potential leaks.

  • Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.

4. Requesting Pickup:

  • Follow institutional procedures: Each institution has a specific process for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS department directly.

  • Prepare for transport: For pickup, containers may need to be placed in designated transport boxes, with smaller bottles cushioned to prevent breakage.

III. Quantitative Data Summary

The following table summarizes key quantitative data relevant to chemical waste disposal.

ParameterGuidelineSource
pH for Neutralization Between 5.5 and 9.5 for drain disposal of non-hazardous corrosive waste.
Water Flush Volume 20 parts water for every 1 part of neutralized, drain-disposed waste.
Container Ullage At least 5% of the container volume should be left empty.
PCB Concentration Used oil with >50 ppm PCBs is considered Hazardous Waste in New York State.

IV. Experimental Protocols

General Neutralization Procedure for Corrosive Waste:

Note: This procedure should only be performed by trained personnel for small volumes of corrosive wastes that have no other hazardous characteristics.

  • Work in a fume hood: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles. A face shield is also recommended.

  • Use a safety shield.

  • Keep the container cool: Place the waste container in an ice bath to manage heat generation.

  • Slowly add neutralizing agent: For acids, slowly add a weak base (e.g., sodium bicarbonate). For bases, slowly add a weak acid.

  • Monitor pH: Continuously monitor the pH of the solution.

  • Final pH: Adjust the solution until the pH is stable between 5.5 and 9.5.

  • Drain disposal: If permitted by your institution for non-hazardous waste, pour the neutralized solution down the drain, followed by a large volume of water (approximately 20 parts water to 1 part waste).

V. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

G This compound Disposal Workflow cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Storage & Pickup cluster_3 Non-Hazardous Waste Stream start Start: Generate Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is Waste Hazardous? sds->is_hazardous containerize Select Compatible Container is_hazardous->containerize Yes non_haz Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_haz No label_waste Label with 'Hazardous Waste' & Contents containerize->label_waste store Store in Secondary Containment in SAA label_waste->store pickup Schedule Waste Pickup with EHS store->pickup end End: Waste Disposed pickup->end non_haz->end

Caption: Logical workflow for the disposal of "this compound" chemical waste.

References

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